Product packaging for Vanadyl acetylacetonate(Cat. No.:)

Vanadyl acetylacetonate

Cat. No.: B7853847
M. Wt: 265.16 g/mol
InChI Key: JFHJZWAQYMGNBE-SUKNRPLKSA-L
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Description

Vanadyl acetylacetonate is a coordination complex of vanadium. It is used in organic chemistry as a reagent in the epoxidation of allylic alcohols in combination with tert-butyl hydroperoxide (TBHP). It also exhibits insulin mimetic properties, in that in can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase-3 (GSK3), as well as inhibit tyrosine phosphatase (PTPase). This gives it anti-diabetic properties. Vanadium is a transition metal with the chemical symbol V and atomic number 23. The element usually combines with other elements such as oxygen, sodium, sulfur, or chloride, and occurs naturally in about 65 different minerals and in fossil fuel deposits. Vanadium is found in many organisms, and is used by some life forms as an active center of enzymes. (L837, L838, L851)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O5V B7853847 Vanadyl acetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;oxovanadium(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJZWAQYMGNBE-SUKNRPLKSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[V+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[V+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5V
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue or green powder; Slightly soluble in water; [MSDSonline]
Record name Vanadyl bis(acetylacetonate)
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CAS No.

3153-26-2
Record name Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)-
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Record name Oxobis(pentane-2,4-dionato-O,O')vanadium
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Foundational & Exploratory

Synthesis of Vanadyl Acetylacetonate from Vanadium Pentoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vanadyl acetylacetonate (B107027) [VO(acac)₂] from vanadium pentoxide (V₂O₅). The document details the chemical principles, experimental protocols, and safety considerations for this common laboratory procedure. The information is intended for use by qualified professionals in a laboratory setting.

Introduction

Vanadyl acetylacetonate is a blue-green coordination complex with the formula VO(C₅H₇O₂)₂.[1] It is a widely utilized catalyst and precursor in organic synthesis and materials science.[2] Notably, it serves as a catalyst for the epoxidation of allylic alcohols.[1] Furthermore, this compound has garnered interest in biomedical research due to its insulin-mimetic properties.[1] The synthesis from vanadium pentoxide is a common and cost-effective method for producing this versatile compound.

The overall process involves the reduction of vanadium(V) in vanadium pentoxide to vanadium(IV) in the vanadyl sulfate (B86663) (VOSO₄) intermediate, followed by chelation with acetylacetone (B45752).

Chemical Principles

The synthesis of this compound from vanadium pentoxide proceeds in two main steps.

Step 1: Reduction of Vanadium(V) to Vanadium(IV)

Vanadium pentoxide is first reduced in an acidic medium. Ethanol serves as the reducing agent, and sulfuric acid provides the necessary acidic environment. The vanadium(V) is reduced to the vanadyl ion (VO²⁺), which exists in solution as vanadyl sulfate.[3]

Balanced Chemical Equation: V₂O₅ + 2H₂SO₄ + C₂H₅OH → 2VOSO₄ + CH₃CHO + 3H₂O[3]

Step 2: Chelation with Acetylacetone

The vanadyl sulfate solution is then reacted with acetylacetone. In the presence of a base, such as sodium carbonate, acetylacetone is deprotonated to form the acetylacetonate anion (acac⁻). This anion then acts as a bidentate ligand, coordinating with the vanadyl ion to form the neutral complex, this compound, which precipitates from the solution.[3]

Balanced Chemical Equation: VOSO₄ + 2C₅H₈O₂ + Na₂CO₃ → VO(C₅H₇O₂)₂ + Na₂SO₄ + H₂O + CO₂[3]

Experimental Protocol

This protocol is a synthesis of several reported procedures.[4][5] Researchers should adapt the procedure based on their specific laboratory conditions and scale.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
Vanadium PentoxideV₂O₅181.88
Concentrated Sulfuric AcidH₂SO₄98.08
EthanolC₂H₅OH46.07
AcetylacetoneC₅H₈O₂100.12
Sodium CarbonateNa₂CO₃105.99
Distilled WaterH₂O18.02

Equipment:

  • Beakers (100 mL, 250 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Hot plate

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Preparation of the Vanadyl Sulfate Solution:

    • In a 100 mL beaker, cautiously add 5 mL of concentrated sulfuric acid to 10 mL of distilled water while stirring. The reaction is exothermic.

    • To this acidic solution, add 12 mL of ethanol.

    • Carefully add 2.5 g of vanadium pentoxide to the solution.

    • Cover the beaker with a watch glass and heat the mixture on a hot plate with stirring for approximately 1 to 1.5 hours. The solution will change color from an initial orange/yellow to a dark blue-green, indicating the formation of vanadyl sulfate.[4]

    • Allow the solution to cool to room temperature.

    • Filter the solution through glass wool or filter paper to remove any unreacted vanadium pentoxide.

  • Synthesis of this compound:

    • To the filtered vanadyl sulfate solution, add 6 mL of acetylacetone dropwise while stirring.

    • In a separate 250 mL beaker, dissolve 20 g of sodium carbonate in 150 mL of distilled water.

    • Slowly and carefully add the vanadyl sulfate/acetylacetone solution to the stirred sodium carbonate solution to neutralize the acid and precipitate the product. Carbon dioxide gas will be evolved.

    • Cool the resulting mixture in an ice bath for 15-30 minutes to ensure complete precipitation.

  • Isolation and Purification of the Product:

    • Collect the dark green solid product by vacuum filtration using a Buchner funnel.

    • Wash the product on the filter paper with two 15 mL portions of ice-cold distilled water to remove any soluble impurities.

    • Dry the product on the filter paper by drawing air through it for an extended period. Further drying can be achieved in a desiccator.

Yield:

The reported yield for similar procedures is approximately 71%.[6] The actual yield will vary depending on the specific conditions and techniques used.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄O₅V[1]
Molar Mass265.16 g/mol [7]
AppearanceBlue-green crystalline solid[2]
Melting Point256 - 259 °C[8]
SolubilitySoluble in chloroform, dichloromethane, benzene, methanol, ethanol. Insoluble in water.[1]

Table 2: Safety Information for Key Chemicals

ChemicalHazard StatementsPrecautionary Statements
Vanadium PentoxideHarmful if swallowed or if inhaled. Causes serious eye damage. May cause respiratory irritation. Suspected of causing genetic defects. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[9][10][11][12]
Concentrated Sulfuric AcidCauses severe skin burns and eye damage.Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
EthanolHighly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed.
AcetylacetoneFlammable liquid and vapor. Harmful if swallowed.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wash hands thoroughly after handling.
This compoundHarmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][13][14]

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction of V(V) to V(IV) cluster_step2 Step 2: Chelation cluster_step3 Step 3: Isolation and Purification V2O5 Vanadium Pentoxide (V₂O₅) mix1 Mix and Heat V2O5->mix1 H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->mix1 EtOH Ethanol (C₂H₅OH) EtOH->mix1 VOSO4_sol Vanadyl Sulfate (VOSO₄) Solution mix1->VOSO4_sol mix2 Mix and Neutralize VOSO4_sol->mix2 acac Acetylacetone (acacH) acac->mix2 Na2CO3 Sodium Carbonate (Na₂CO₃) Solution Na2CO3->mix2 precipitate Precipitation of VO(acac)₂ mix2->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying product This compound [VO(acac)₂] drying->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reduction Reduction of Vanadium cluster_chelation Chelation with Acetylacetonate V5 V⁵⁺ in V₂O₅ V4 V⁴⁺ in VOSO₄ V5->V4 + e⁻ e_donor Ethanol (Reducing Agent) e_donor->V5 VO2_plus Vanadyl Ion (VO²⁺) acacH Acetylacetone (acacH) acac_anion Acetylacetonate Anion (acac⁻) acacH->acac_anion - H⁺ base CO₃²⁻ (Base) base->acacH VO_acac2 This compound [VO(acac)₂] acac_anion->VO_acac2 VO2_plus->VO_acac2

References

Physical and chemical properties of Vanadyl acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl acetylacetonate (B107027), with the chemical formula VO(acac)₂, is a blue-green crystalline coordination complex. It consists of a vanadyl group (VO²⁺) coordinated to two acetylacetonate (acac⁻) ligands.[1] This organometallic compound is notable for its stability and solubility in polar organic solvents, while being insoluble in water.[1][2][3] Its paramagnetic nature and square pyramidal structure contribute to its utility in various chemical and biomedical applications.[3] In the realm of organic synthesis, it serves as a catalyst, particularly in the epoxidation of allylic alcohols.[1][4] Furthermore, vanadyl acetylacetonate has garnered significant interest in biomedical research due to its insulin-mimetic properties, showing potential in the management of diabetes.[3][5] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and application, and a visualization of its role in relevant signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research use.

General and Physical Properties
PropertyValueReferences
Chemical Formula C₁₀H₁₄O₅V[1][6]
Molar Mass 265.16 g/mol [2][7]
Appearance Blue-green crystalline powder[1][8]
Density ~1.5 g/cm³[2]
Melting Point 235–259 °C (decomposes)[2][8][9][10]
Boiling Point 174 °C at 0.2 Torr[1]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, chloroform, benzene, acetone, ether); Negligible in water.[1][2][3][11]
Stability Stable, but sensitive to air and may discolor upon exposure. Incompatible with strong oxidizing agents.[6][12][13]
Crystallographic and Structural Data
PropertyValueReferences
Crystal System Triclinic[14][15]
Space Group P1̅[14][15]
Molecular Geometry Square pyramidal[2][3]
V=O Bond Length 1.56 Å[14]
V-O (equatorial) Bond Lengths 1.96 - 1.98 Å[14]
Spectroscopic Data
Spectroscopic TechniqueCharacteristic Peaks/BandsReferences
Infrared (IR) Spectroscopy V=O stretching: ~995 cm⁻¹C=O stretching (acetylacetonate): ~1518 cm⁻¹C-C-C stretching: ~1287, 1526 cm⁻¹[16][17]
UV-Vis Spectroscopy (in Chloroform) Exhibits distinct absorption maxima corresponding to d-d electronic transitions in the visible region and more intense charge-transfer bands in the UV region. A characteristic absorption is observed around 320 nm.[3][18][19]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application as a catalyst in epoxidation are provided below.

Synthesis of this compound

This protocol describes a common laboratory synthesis starting from a vanadium(IV) salt.

Materials:

  • Vanadyl sulfate (B86663) (VOSO₄)

  • Acetylacetone (Hacac)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ethanol

  • Chloroform (for recrystallization)

Procedure:

  • Preparation of Vanadyl Sulfate Solution: Dissolve vanadyl sulfate in a minimal amount of distilled water to create a concentrated solution.

  • Reaction with Acetylacetone: To the vanadyl sulfate solution, add acetylacetone. The mixture will likely darken.[20]

  • Neutralization and Precipitation: While stirring, slowly add a solution of sodium carbonate in distilled water to the reaction mixture. This will neutralize the sulfuric acid formed during the reaction and precipitate the this compound.[1][20]

  • Isolation of the Product: Collect the resulting blue-green solid by vacuum filtration and wash it with distilled water.

  • Drying and Purification: Dry the crude product in a desiccator. For further purification, the product can be recrystallized from a suitable organic solvent such as chloroform.[20]

Catalytic Epoxidation of Geraniol (B1671447)

This protocol outlines the use of this compound as a catalyst for the selective epoxidation of an allylic alcohol.

Materials:

  • Geraniol

  • This compound (catalyst)

  • tert-Butyl hydroperoxide (TBHP) (oxidant)

  • A suitable non-polar solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve geraniol and a catalytic amount of this compound in the chosen solvent.

  • Addition of Oxidant: While stirring the solution, slowly add tert-butyl hydroperoxide. The reaction is typically carried out at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the insulin-mimetic signaling pathway influenced by this compound and a general workflow for its use in catalytic epoxidation.

InsulinMimeticPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin (B600854) Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates (Activates) PTP1B PTP1B PTP1B->IR Dephosphorylates (Inactivates) Akt Akt/PKB IRS1->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Promotes Glycogen (B147801) Glycogen Synthesis GSK3->Glycogen Inhibits Synthesis VOacac2 Vanadyl Acetylacetonate VOacac2->PTP1B Inhibits

Caption: Insulin-mimetic signaling pathway of this compound.

CatalyticEpoxidationWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Setup 1. Dissolve Allylic Alcohol and VO(acac)₂ in Solvent Addition 2. Slowly Add t-Butyl Hydroperoxide Setup->Addition Monitoring 3. Monitor Reaction (e.g., by TLC) Addition->Monitoring Quench 4. Quench Peroxide with Reducing Agent Monitoring->Quench Extract 5. Extract Product Quench->Extract Purify 6. Purify by Column Chromatography Extract->Purify End End (Pure Epoxide) Purify->End Start Start Start->Setup

Caption: Workflow for catalytic epoxidation using this compound.

Biomedical Significance

This compound has demonstrated insulin-mimetic properties, making it a compound of interest for diabetes research.[21][22] It can stimulate the phosphorylation of protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3).[1] A key mechanism of its action is the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and thereby deactivates the insulin receptor.[3] By inhibiting PTP1B, this compound leads to increased phosphorylation of the insulin receptor and its downstream substrates, such as IRS-1. This prolonged activation of the insulin signaling pathway enhances glucose uptake and metabolism, contributing to its anti-diabetic effects.[3][21]

Applications in Organic Synthesis

In the field of organic chemistry, this compound is primarily utilized as a catalyst for the epoxidation of allylic alcohols using hydroperoxides like tert-butyl hydroperoxide (TBHP).[1][4] The VO(acac)₂-TBHP system exhibits high selectivity, preferentially epoxidizing the double bond at the allylic position.[1] This is attributed to the coordination of the substrate's alcohol group and the hydroperoxide to a vanadium(V) species formed in situ, which directs the epoxidation to the nearby double bond.[1] This catalytic system is a valuable tool for the stereoselective synthesis of complex organic molecules.

References

A Comprehensive Technical Guide to the Solubility of Vanadyl Acetylacetonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of vanadyl acetylacetonate (B107027) [VO(acac)₂], a compound of significant interest in catalysis and drug development. This document offers quantitative solubility data, detailed experimental methodologies for solubility determination, and visualizations of relevant biological signaling pathways.

Introduction to Vanadyl Acetylacetonate

This compound is a blue-green crystalline powder with the chemical formula VO(C₅H₇O₂)₂.[1][2] It is a coordination complex consisting of a central vanadyl group (VO²⁺) bonded to two acetylacetonate ligands.[1] This charge-neutral complex is known for its stability and is practically insoluble in water but dissolves in various polar organic solvents.[1][3][4] Its applications are diverse, ranging from a catalyst in organic synthesis, particularly for the epoxidation of allylic alcohols, to a precursor for vanadium dioxide thin films.[1][5][6] In the biomedical field, it has garnered attention for its insulin-mimetic and anti-diabetic properties.[1][3]

Solubility of this compound in Organic Solvents

This compound exhibits moderate to good solubility in a range of polar organic solvents. The solubility is a critical parameter for its application in homogeneous catalysis and as a precursor in materials science. The following table summarizes the available quantitative and qualitative solubility data.

SolventFormulaMolar Mass ( g/mol )SolubilityTemperature (°C)
AcetoneC₃H₆O58.08Moderately soluble[6][7][8][9]Not specified
Acetonitrile (B52724)C₂H₃N41.050.06 M[10]Not specified
BenzeneC₆H₆78.11Soluble[6][8][9], 0.9 g/100 mL[2]Not specified
ChloroformCHCl₃119.38Moderately soluble[6][7][8][9]Not specified
DichloromethaneCH₂Cl₂84.93Soluble[1]Not specified
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Soluble[11][12]Not specified
DioxaneC₄H₈O₂88.11Soluble[2]Not specified
Ether (Diethyl ether)C₄H₁₀O74.12Moderately soluble[6][7][8][9]Not specified
EthanolC₂H₅OH46.07Soluble[6][8][9]Not specified
MethanolCH₃OH32.04Soluble[13], 6.4 g/100 mL[2]Not specified
PyridineC₅H₅N79.10Soluble[2]Not specified
TolueneC₇H₈92.14Soluble[12]Not specified

Note: "Moderately soluble" and "Soluble" are qualitative descriptions from the cited sources and are included for solvents where quantitative data is not available.

A study has shown that the solubility of this compound in acetonitrile can be significantly increased from 0.06 M to 1.1 M with the addition of 1-butyl-3-methylimidazolium acetate, an ionic liquid.[10]

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

  • This compound, analytical grade

  • Organic solvent of interest, HPLC grade

  • Analytical balance

  • Constant temperature bath (e.g., water bath or oil bath)

  • Stirring plate and magnetic stir bars

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for vanadium analysis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stir bar for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the stirring and allow the excess solid to settle at the bottom of the vial for a few hours, while maintaining the constant temperature.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any suspended solid particles.

  • Concentration Determination:

    • Dilute the filtered, saturated solution to a known volume with the same organic solvent.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical technique. For a colored compound like this compound, UV-Vis spectrophotometry is a common method. This involves creating a calibration curve with standard solutions of known concentrations.

    • Alternatively, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to determine the concentration of vanadium, from which the concentration of this compound can be calculated.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (M).

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_protocol Experimental Workflow for Solubility Determination A Add excess VO(acac)₂ to solvent B Equilibrate at constant temperature with stirring A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute the saturated solution D->E F Analyze concentration (e.g., UV-Vis) E->F G Calculate solubility F->G

Experimental Workflow for Solubility Determination

Relevance in Drug Development and Associated Signaling Pathways

This compound has shown potential as a therapeutic agent, particularly in the context of diabetes and cancer. Its biological effects are attributed to its interaction with key cellular signaling pathways.

4.1 Insulin-Mimetic Properties

This compound exhibits insulin-mimetic properties by inhibiting protein tyrosine phosphatases (PTPases), such as PTP1B.[1][3] PTP1B dephosphorylates and deactivates the insulin (B600854) receptor. By inhibiting PTP1B, this compound leads to increased phosphorylation of the insulin receptor and its substrate (IRS-1), which in turn activates downstream signaling molecules like Protein Kinase B (Akt/PKB) and Glycogen Synthase Kinase-3 (GSK-3).[3] This cascade ultimately enhances glucose uptake and metabolism.[3]

The signaling pathway is depicted below:

G cluster_pathway Insulin-Mimetic Signaling Pathway of this compound VOacac This compound PTP1B PTP1B VOacac->PTP1B inhibits InsulinReceptor Insulin Receptor (IR) PTP1B->InsulinReceptor dephosphorylates IRS1 IRS-1 InsulinReceptor->IRS1 phosphorylates Akt Akt/PKB IRS1->Akt activates GSK3 GSK-3 Akt->GSK3 phosphorylates/inhibits GlucoseUptake Enhanced Glucose Uptake and Metabolism Akt->GlucoseUptake

Insulin-Mimetic Signaling of VO(acac)₂

4.2 Anti-Cancer Activity

Studies have also indicated the potential of vanadyl complexes, including derivatives of this compound, as anti-cancer agents.[11][14][15] These compounds can exert their anti-proliferative effects through various mechanisms, including the modulation of mitogen-activated protein kinases (MAPKs) and inducing a cell cycle block.[11][15] For instance, some vanadyl complexes have been shown to cause a block in the G2/M phase of the cell cycle, which can be associated with an increase in the phosphorylation of cdc2, a key regulator of the G2/M transition.[15]

G

References

Vanadyl Acetylacetonate: A Technical Guide to Molar Mass and Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molar mass and density of vanadyl acetylacetonate (B107027) [VO(acac)₂], a compound of significant interest in catalysis and drug development. This document outlines the key physical properties, details the experimental methodologies for their determination, and illustrates the relationships between its molecular structure and macroscopic properties.

Core Properties of Vanadyl Acetylacetonate

This compound is a blue-green crystalline solid with the chemical formula C₁₀H₁₄O₅V.[1][2][3] It is a coordination complex consisting of a central vanadyl group (VO²⁺) bound to two acetylacetonate (acac⁻) ligands.[1] This non-aqueous soluble organometallic compound has garnered attention for its catalytic activity in organic synthesis and its potential therapeutic applications, including insulin-mimetic properties.

Quantitative Data Summary

The molar mass and density of this compound are fundamental parameters for its application in research and development. The following table summarizes the reported values for these properties.

PropertyValueSource
Molar Mass 265.16 g/mol [2][3][4][5][6]
265.157 g/mol [1]
265.159 g/mol [7]
Density 1.50 g/cm³[1]
1.4 g/cm³[8]
1 g/cm³[5]

Note: The variation in reported density values may be attributed to different experimental methods or crystalline forms of the compound.

Experimental Protocols

Accurate determination of molar mass and density is crucial for the characterization and application of this compound. The following sections detail the standard experimental protocols for these measurements.

Determination of Molar Mass

1. Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy.[9][10] For organometallic compounds like this compound, soft ionization techniques are preferred to prevent fragmentation of the complex.[11]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable polar organic solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

  • Procedure:

    • The sample solution is introduced into the ESI source at a constant flow rate.

    • A high voltage is applied to the capillary tip, causing the nebulization of the solution into a fine spray of charged droplets.

    • A drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the this compound complex.

    • The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: The peak in the mass spectrum corresponding to the intact molecular ion ([VO(acac)₂]⁺) is identified. The m/z value of this peak directly provides the molar mass of the compound.

2. Cryoscopy (Freezing Point Depression)

Cryoscopy is a colligative property-based method used to determine the molar mass of a solute by measuring the depression in the freezing point of a solvent.[6][8][12]

Methodology:

  • Materials: A suitable solvent in which this compound is soluble (e.g., benzene (B151609) or cyclohexane), a precision thermometer (like a Beckmann thermometer), a cooling bath, and a stirring apparatus are required.[12]

  • Procedure:

    • The freezing point of a known mass of the pure solvent is accurately determined by recording its cooling curve.

    • A precisely weighed amount of this compound is dissolved in the solvent.

    • The freezing point of the resulting solution is determined in the same manner.

    • The freezing point depression (ΔTf) is calculated as the difference between the freezing points of the pure solvent and the solution.

  • Calculation: The molar mass (M) of this compound is calculated using the following formula:

    M = (Kf * w) / (ΔTf * W)

    where:

    • Kf is the cryoscopic constant of the solvent (in K· kg/mol ).

    • w is the mass of the solute (this compound) in kg.

    • ΔTf is the freezing point depression in K.

    • W is the mass of the solvent in kg.

Determination of Density

Gas Pycnometry

Gas pycnometry is a non-destructive technique that provides a highly accurate measurement of the true density of a solid powder by determining its volume via gas displacement.[1][2][3][4][5] Helium is typically used as the displacement gas due to its small atomic size, which allows it to penetrate small pores.[2]

Methodology:

  • Instrumentation: A gas pycnometer, which consists of a sample chamber and a reference chamber of known volumes, is used.

  • Procedure:

    • A precisely weighed sample of this compound powder is placed in the sample chamber.

    • The sample chamber is sealed and purged with helium gas to remove any adsorbed air or moisture.

    • The sample chamber is pressurized with helium to a specific pressure.

    • A valve connecting the sample chamber to the reference chamber is opened, allowing the gas to expand into the reference chamber.

    • The pressure drop resulting from this expansion is measured.

  • Calculation: Using Boyle's Law, the volume of the solid sample is calculated from the known volumes of the chambers and the measured pressure change. The density (ρ) is then calculated using the formula:

    ρ = m / V

    where:

    • m is the mass of the sample.

    • V is the volume of the sample determined by the pycnometer.

Logical Relationships and Visualization

The molar mass and density of this compound are intrinsically linked to its molecular structure. The molar mass is a direct summation of the atomic masses of its constituent atoms, while the density is determined by how these molecules pack in the solid state, which is influenced by their size, shape, and intermolecular forces.

MolarMass_Density_Relationship cluster_molecular Molecular Properties cluster_macroscopic Macroscopic Properties cluster_structure Structural Information MolecularFormula Molecular Formula C₁₀H₁₄O₅V MolarMass Molar Mass (g/mol) MolecularFormula->MolarMass Summation MolecularVolume Molecular Volume MolecularFormula->MolecularVolume AtomicMasses Atomic Masses (C, H, O, V) AtomicMasses->MolarMass Density Density (g/cm³) MolarMass->Density Influences CrystalPacking Crystal Packing CrystalPacking->Density Determines MolecularVolume->CrystalPacking

Caption: Relationship between molecular properties and macroscopic density.

This diagram illustrates that the molecular formula and the atomic masses of the constituent elements determine the molar mass. The molar mass, along with the molecular volume and the efficiency of crystal packing, dictates the density of the solid material. Understanding these relationships is fundamental for predicting and controlling the physical properties of this compound for various applications.

References

Unveiling the Paramagnetic Heart of Vanadyl Acetylacetonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Paramagnetic Properties of Vanadyl Acetylacetonate (B107027) for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide explores the paramagnetic nature of vanadyl acetylacetonate, a compound of significant interest in catalysis and medicinal chemistry. This document provides a consolidated resource on its magnetic properties, detailed experimental protocols for its characterization, and insights into its mechanism of action in biological systems, particularly in the context of drug development.

Core Paramagnetic Properties: An Overview

This compound, [VO(acac)₂], is a d¹ transition metal complex, rendering it paramagnetic due to the presence of a single unpaired electron.[1][2] This intrinsic property is the foundation for its characterization by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements. The electronic structure of the vanadyl ion (VO²⁺) in a square pyramidal geometry dictates the magnetic and spectroscopic features of the complex.[3][4]

Quantitative Magnetic Data

The paramagnetic character of this compound is quantified by its g-factor, hyperfine coupling constant (A), and magnetic susceptibility (χ). These parameters are sensitive to the coordination environment and the solvent, providing valuable structural information.

ParameterSolvent/ConditionValueReference
Isotropic g-factor (g_iso) Dichloromethane1.969[5]
Benzene1.9695[5]
Anisotropic g-factors (g∥, g⊥) Frozen 1:1 Dichloromethane/Ethanolg∥ = 1.959, g⊥ = 1.969[5]
Frozen Aqueous Solution (77 K)g_x = 1.984, g_y = 1.984, g_z = 1.944[6]
Isotropic Hyperfine Coupling Constant (A_iso) Dichloromethane108.7 x 10⁻⁴ T[5]
Aqueous Solution-278 MHz[6]
Anisotropic Hyperfine Coupling Constants (A∥, A⊥) Frozen 1:1 Dichloromethane/EthanolA∥ = 165.0 x 10⁻⁴ T, A⊥ = 52.5 x 10⁻⁴ T[5]
Zero-fieldA∥ = 547 MHz, A⊥ = 208.5 MHz[7]
Frozen Aqueous Solution (77 K)A_x = -157 MHz, A_y = -163 MHz, A_z = -504 MHz[6]
Effective Magnetic Moment (μ_eff) 292 KClose to spin-only value of 1.73 B.M.[8]

Experimental Protocols

Accurate characterization of the paramagnetic properties of this compound relies on precise experimental execution. Below are detailed protocols for its synthesis and key magnetic characterization techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of vanadyl sulfate (B86663) with acetylacetone (B45752).[9]

Materials:

  • Vanadyl sulfate (VOSO₄)

  • Acetylacetone (Hacac)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Acetone

Procedure:

  • Dissolve 1 g of vanadyl sulfate in 10 mL of deionized water in a 50 mL beaker with a magnetic stir bar.

  • Add 1.5 mL of acetylacetone and stir the mixture for 15 minutes.

  • Slowly add small portions of solid sodium bicarbonate with vigorous stirring until the evolution of CO₂ ceases.

  • Continue stirring the reaction mixture for an additional 15 minutes.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with two 5 mL portions of cold deionized water followed by two 5 mL portions of cold acetone.

  • Allow the blue-green product to air dry.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most powerful technique for studying the paramagnetic center of this compound.

Sample Preparation:

  • Dissolve a small amount (e.g., 1-3 mM) of this compound in a suitable solvent (e.g., toluene, dichloromethane, or a mixture for frozen studies).[9][10]

  • The solution should be faintly colored; highly concentrated solutions can lead to signal broadening and prevent spectrum collection.[9]

  • Transfer the solution into a quartz EPR tube to a height of approximately 2-3 inches.[9]

Data Acquisition (Typical Parameters):

  • Spectrometer: X-band EPR spectrometer

  • Microwave Frequency: ~9.5 GHz

  • Microwave Power: 1 mW[6]

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 0.2 mT[6]

  • Temperature: Room temperature for isotropic spectra or 77 K (liquid nitrogen) for anisotropic (frozen solution) spectra.[6]

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classical technique to determine the bulk magnetic susceptibility of a paramagnetic solid.[3][11]

Apparatus:

  • Gouy balance (an analytical balance with one pan suspended between the poles of an electromagnet)

  • Gouy tube (a long, cylindrical tube)

  • Electromagnet with a power supply

  • Gaussmeter

Procedure:

  • Calibration:

    • Measure the magnetic field strength between the poles of the electromagnet at various currents using a Gaussmeter.

    • Calibrate the instrument using a standard substance with a known magnetic susceptibility (e.g., HgCo(SCN)₄).[12]

  • Sample Measurement:

    • Weigh the empty Gouy tube (W_empty).

    • Fill the Gouy tube with the this compound powder to a specific height and weigh it (W_sample).

    • Suspend the tube from the balance so that the bottom of the sample is in the center of the magnetic field and the top is outside the field.

    • Measure the weight of the sample without the magnetic field (W_off).

    • Apply the magnetic field and measure the apparent weight of the sample (W_on). The difference in weight (ΔW = W_on - W_off) is proportional to the magnetic susceptibility.

  • Calculation: The mass susceptibility (χ_g) can be calculated using the change in weight and the calibration constant. The molar susceptibility (χ_m) is then obtained by multiplying by the molar mass.

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_synthesis Synthesis of VO(acac)2 cluster_characterization Paramagnetic Characterization start_synth Start Materials: VOSO4, Hacac, NaHCO3 react Reaction in Aqueous Solution start_synth->react precipitate Precipitation of [VO(acac)2] react->precipitate filter_wash Filtration and Washing precipitate->filter_wash product Final Product: Blue-Green Solid filter_wash->product epr EPR Spectroscopy product->epr mag_sus Magnetic Susceptibility (Gouy Method) product->mag_sus data_analysis_epr data_analysis_epr epr->data_analysis_epr Obtain g-factors and A-values data_analysis_mag data_analysis_mag mag_sus->data_analysis_mag Calculate Magnetic Moment (μ_eff) Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR_P Phosphorylated IR (Active) IR->IR_P Autophosphorylation PTP1B PTP1B PTP1B->IR_P Dephosphorylation VOacac2 This compound [VO(acac)2] VOacac2->PTP1B Inhibition IRS IRS Proteins IR_P->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Cancer_Signaling VOacac2 This compound [VO(acac)2] ROS Increased ROS VOacac2->ROS MAPK_Pathway MAPK/ERK Pathway VOacac2->MAPK_Pathway ROS->MAPK_Pathway ERK_P Sustained p-ERK MAPK_Pathway->ERK_P Cell_Cycle_Arrest G2/M Cell Cycle Arrest ERK_P->Cell_Cycle_Arrest Apoptosis Apoptosis ERK_P->Apoptosis

References

Vanadyl acetylacetonate CAS number 3153-26-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Vanadyl Acetylacetonate (B107027) (CAS: 3153-26-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl acetylacetonate, with the chemical formula VO(acac)₂, is a blue-green, solid coordination complex widely utilized in both organic synthesis and biomedical research.[1][2] It consists of a central vanadyl group (VO²⁺) coordinated to two acetylacetonate (acac⁻) ligands.[1][2] This charge-neutral complex is notable for its stability, solubility in polar organic solvents, and its paramagnetic nature.[1][3] In organic chemistry, it is a well-established catalyst, particularly for the regioselective epoxidation of allylic alcohols.[2][4] In the biomedical field, it has garnered significant attention for its insulin-mimetic properties, primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), making it a compound of interest in the development of anti-diabetic therapeutics.[5] This document provides a comprehensive overview of its properties, synthesis, experimental applications, and safety protocols.

Physicochemical and Structural Properties

This compound is a crystalline powder with a distinct blue-green color.[2][6] Its structure is characterized by a square pyramidal geometry with a short, strong V=O bond at the apex.[1][6] The complex is air-sensitive and may discolor upon exposure.[2][7]

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 3153-26-2[1][2]
Molecular Formula C₁₀H₁₄O₅V[1][2]
Molecular Weight 265.16 g/mol [1][6]
Appearance Blue-green crystalline powder[1][6]
Density ~1.50 g/cm³[1][6]
Melting Point 235–258 °C (decomposes)[1][2][6]
Boiling Point 174 °C at 0.2 Torr[1]
Vapor Pressure 0 Pa at 20 °C[2][7]
LogP 0.4 at 20 °C[2][7]
Table 2: Solubility and Stability
PropertyDescriptionSource(s)
Water Solubility Practically insoluble / Negligible[1][2][6]
Organic Solubility Soluble in methanol, ethanol, benzene, chloroform, dichloromethane, acetone, and ether.[1][2][6]
Stability Stable under recommended storage conditions. Air and moisture sensitive.[2][8]
Incompatibilities Strong oxidizing agents.[2][7]
Table 3: Crystal Structure Data
ParameterValueSource(s)
Crystal System Triclinic[4]
Space Group P1[4]
V=O Bond Distance 1.56 Å[4]
V-O (acac) Distance 1.96 - 1.98 Å[4]
C-O Bond Distance 1.28 Å (average)[4]
C-C (ring) Distance 1.40 Å (average)[4]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common laboratory preparation involves the reaction of a vanadium(IV) salt, like vanadyl sulfate, with acetylacetone.[2] An alternative method involves a redox reaction starting from vanadium pentoxide (V₂O₅).[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products VOSO4 Vanadyl Sulfate (VOSO₄) Reaction Reaction in Solution VOSO4->Reaction Hacac Acetylacetone (Hacac) Hacac->Reaction Base Base (e.g., Na₂CO₃ aq.) Base->Reaction Neutralization Filtration Vacuum Filtration Reaction->Filtration Precipitate forms Byproduct Byproducts (e.g., H₂SO₄, Na₂SO₄) Reaction->Byproduct Drying Drying Filtration->Drying VOacac2 This compound (VO(acac)₂) Drying->VOacac2 Catalytic_Cycle VOacac2 VO(acac)₂ (V⁴⁺) V5_species Active V⁵⁺ Catalyst VOacac2->V5_species Oxidation Ternary_Complex V⁵⁺-Peroxo-Alkoxide Complex V5_species->Ternary_Complex TBHP t-BuOOH TBHP->VOacac2 tBuOH t-BuOH Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->V5_species Coordination Epoxide Epoxy Alcohol Ternary_Complex->V5_species Regeneration Ternary_Complex->tBuOH Ternary_Complex->Epoxide Oxygen Transfer Insulin_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation PI3K PI3K pIRS1->PI3K activates Akt PKB / Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3 GSK-3 pAkt->GSK3 GlucoseUptake Glucose Uptake & Glycogen Synthesis pAkt->GlucoseUptake promotes pGSK3 p-GSK-3 (Inactive) GSK3->pGSK3 Phosphorylation (Inactivation) PTP1B PTP1B PTP1B->pIR VOacac2 VO(acac)₂ VOacac2->PTP1B inhibits

References

Synthesis of Vanadyl acetylacetonate from vanadyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Vanadyl acetylacetonate (B107027), VO(acac)₂, is a coordination complex with significant applications in catalysis and biomedical research.[1][2] Its role as a catalyst in organic reactions, such as oxidations and polymerizations, and its insulin-mimetic properties have drawn considerable interest from the scientific community.[1][3] This technical guide provides a comprehensive overview of the synthesis of vanadyl acetylacetonate from vanadyl sulfate (B86663), detailing experimental protocols and presenting quantitative data in a clear, structured format.

Chemical Properties and Structure

This compound is a blue-green crystalline solid.[1] The complex consists of a central vanadyl group (VO²⁺) coordinated to two acetylacetonate (acac⁻) ligands, forming a square-pyramidal geometry.[1] It is soluble in polar organic solvents like benzene, chloroform, and acetone (B3395972) but is not soluble in water.[1][3]

Synthesis from Vanadyl Sulfate

The synthesis of this compound from vanadyl sulfate is a common laboratory procedure. The overall chemical reaction is as follows:

VOSO₄ + 2 H(acac) → VO(acac)₂ + H₂SO₄[3]

This reaction involves the chelation of the vanadyl cation by two acetylacetonate ligands.

Experimental Protocols

Two primary methods for the synthesis are prevalent, one starting from vanadium(V) oxide which is first converted to vanadyl sulfate, and a more direct method starting with vanadyl sulfate.

Method 1: Synthesis starting from Vanadium(V) Oxide

This two-step procedure first involves the reduction of vanadium(V) oxide to vanadyl sulfate, which is then used in situ for the synthesis of this compound.[4]

  • Step 1: Preparation of Vanadyl Sulfate Solution

    • Suspend 0.38 g of vanadium(V) oxide in a mixture of 1 ml of distilled water, 2 ml of absolute ethanol (B145695), and 0.7 ml of 96% sulfuric acid.[4]

    • Heat the mixture under reflux for 30 minutes. The solid will dissolve, resulting in a dark blue solution of vanadyl sulfate.[4] This solution can be used directly in the next step.[4]

  • Step 2: Synthesis of this compound

    • To the vanadyl sulfate solution from Step 1, add 1 ml of acetylacetone. The mixture will darken quickly.[4]

    • While stirring, slowly add a solution of 1.6 g of sodium carbonate dissolved in 10 ml of distilled water.[4]

    • A teal-colored solid will gradually precipitate.[4]

    • Collect the precipitate by vacuum filtration and dry it in a vacuum desiccator.[4]

    • For further purification, the product can be recrystallized from anhydrous chloroform.[4]

Method 2: Direct Synthesis from Vanadyl Sulfate

This method starts directly with a vanadyl salt.

  • Dissolve 10.8 g (54 mmol) of VOSO₄·2H₂O in 80 mL of 0.05 M H₂SO₄ under a nitrogen stream.[5]

  • Add 13.0 mL (126 mmol) of freshly distilled acetylacetone.[5]

  • Add a minimal amount of ethanol (approximately 4 mL) to homogenize the mixture.[5]

  • Neutralize the solution by the dropwise addition of a sodium carbonate solution, while monitoring the pH. Precipitation of the product is observed.[5]

  • Filter the resulting blue-green precipitate, wash with ice-cold distilled water, and dry.[6]

Quantitative Data Summary

ParameterMethod 1 (from V₂O₅)Method 2 (from VOSO₄)
Starting Vanadium Reagent 0.38 g Vanadium(V) Oxide10.8 g Vanadyl Sulfate Dihydrate
Acetylacetone 1 ml13.0 ml
Base 1.6 g Sodium Carbonate in 10 ml waterSodium Carbonate solution (concentration not specified)
Solvents Water, Ethanol, Chloroform (for recrystallization)Water, Ethanol
Reported Yield Not explicitly stated, but the initial step is noted to have quantitative yields.[4]A related procedure starting from V₂O₅ reports a yield of 71%.[7] Another reports a 75.6% yield.[8]

Diagrams

Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_neutralization Neutralization VOSO4 Vanadyl Sulfate (VOSO₄) VO_acac2 This compound (VO(acac)₂) VOSO4->VO_acac2 + 2 H(acac) H_acac Acetylacetone (H(acac)) H_acac->VO_acac2 H2SO4 Sulfuric Acid (H₂SO₄) CO2 Carbon Dioxide (CO₂) H2SO4->CO2 + Na₂CO₃ Na2CO3 Sodium Carbonate (Na₂CO₃) Na2CO3->CO2 H2O Water (H₂O) Na2SO4 Sodium Sulfate (Na₂SO₄)

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve_voso4 Dissolve Vanadyl Sulfate in acidic solution start->dissolve_voso4 add_acac Add Acetylacetone dissolve_voso4->add_acac neutralize Neutralize with Sodium Carbonate solution add_acac->neutralize precipitate Precipitation of VO(acac)₂ neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with ice-cold water filter->wash dry Dry in Vacuum Desiccator wash->dry recrystallize Optional: Recrystallize from Chloroform dry->recrystallize end End Product: Pure VO(acac)₂ dry->end No recrystallize->end Yes

References

Crystal Structure of Bis(acetylacetonato)oxidovanadium(IV): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystallographic structure, synthesis, and biological significance of bis(acetylacetonato)oxidovanadium(IV) [VO(acac)₂], a compound of interest in drug development due to its insulin-mimetic properties.

Introduction

Bis(acetylacetonato)oxidovanadium(IV), commonly known as VO(acac)₂, is a coordination complex that has garnered significant attention in the scientific community, particularly for its potential therapeutic applications. As an insulin-mimetic agent, it has been shown to modulate key components of the insulin (B600854) signaling pathway, making it a valuable subject of study for researchers in drug development and metabolic diseases. This technical guide provides a comprehensive overview of the crystal structure of VO(acac)₂, detailed experimental protocols for its synthesis and characterization, and an exploration of its interaction with biological signaling pathways.

Molecular and Crystal Structure

VO(acac)₂ is a blue-green crystalline solid with a square pyramidal geometry. The central vanadium atom is in the +4 oxidation state and is coordinated to two bidentate acetylacetonate (B107027) (acac) ligands and one oxo group. The oxo group occupies the apical position, with the four oxygen atoms of the two acetylacetonate ligands forming the square base.

The crystal structure of VO(acac)₂ has been determined by single-crystal X-ray diffraction to be triclinic, belonging to the P-1 space group. Detailed crystallographic data are summarized in the tables below.

Crystallographic Data
ParameterValue
Crystal

Spectroscopic Characterization of Vanadyl Acetylacetonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vanadyl acetylacetonate (B107027), [VO(acac)₂], is a widely utilized coordination complex with significant applications in catalysis, materials science, and as an insulin-mimetic agent.[1][2][3] A thorough understanding of its electronic and molecular structure is paramount for its application and development. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize VO(acac)₂, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of its characterization.

Introduction

Bis(acetylacetonato)oxidovanadium(IV), commonly known as vanadyl acetylacetonate or VO(acac)₂, is a neutral complex featuring a central vanadyl ion (VO²⁺) coordinated to two acetylacetonate (acac) ligands.[4][5] The vanadium center is in the +4 oxidation state, possessing a d¹ electron configuration, which renders the complex paramagnetic.[6][7] This paramagnetic nature is a defining feature that heavily influences its spectroscopic properties and is crucial for techniques like EPR. The complex typically adopts a square pyramidal geometry, with the two bidentate acac ligands forming the square base and the vanadyl oxygen occupying the apical position.[7] This guide will systematically explore the spectroscopic signatures that arise from this distinct structure.

Synthesis of this compound

A common and reliable method for the synthesis of VO(acac)₂ involves the reduction of a vanadium(V) source, such as vanadium pentoxide (V₂O₅), in the presence of acetylacetone (B45752).

Experimental Protocol

A typical synthesis procedure is as follows:[4][8]

  • In a round-bottomed flask, cautiously add 5 mL of concentrated sulfuric acid (H₂SO₄) to 10 mL of deionized water.

  • To this acidic solution, add 15-18 mL of ethanol, which will serve as the reducing agent.[4][8][9]

  • Introduce 2.0 g of finely ground vanadium pentoxide (V₂O₅) to the mixture. The initial color of the suspension is typically orange.[4][5][9]

  • Heat the mixture under reflux for approximately one hour, with frequent stirring or swirling. During this time, the V(V) is reduced to V(IV), evidenced by a color change from orange to a dark green or blue-green solution.[4][5]

  • After reflux, cool the mixture and filter it using a Buchner funnel to remove any unreacted V₂O₅.

  • Transfer the filtrate to a larger beaker and add 6.0 mL of acetylacetone (acacH) while stirring.

  • Neutralize the solution by slowly adding a solution of sodium carbonate (approximately 10 g in 60 mL of water) until the pH is neutral, which can be checked with pH paper.[8] This deprotonates the acetylacetone, allowing it to coordinate to the vanadyl ion.

  • A blue-green precipitate of VO(acac)₂ will form. Cool the mixture in an ice bath to maximize crystallization.[4]

  • Collect the solid product by vacuum filtration, wash it with cold deionized water, followed by a small amount of ethanol.[4][8]

  • Dry the product thoroughly on the Buchner funnel or in a desiccator. The final product is a stable, blue-green crystalline solid.[4]

Spectroscopic Characterization Techniques

The multifaceted nature of VO(acac)₂ necessitates a combination of spectroscopic techniques for a full characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups and coordination modes within the VO(acac)₂ complex. The most prominent and diagnostic feature in the IR spectrum is the strong absorption band corresponding to the V=O stretching vibration.

Vibrational ModeWavenumber (cm⁻¹)Description
V=O Stretch ~995 - 998 A strong, sharp band characteristic of the vanadyl double bond.[4][9][10] Its position is sensitive to the coordination environment.
C=O Stretch~1570 - 1580Associated with the carbonyl groups of the acetylacetonate ligand.
C=C Stretch~1520 - 1530Corresponds to the C=C bond within the chelate ring of the acac ligand.
C-H Bending~1400 - 1450Methyl group deformations.
C-CH₃ Stretch~1190Stretching vibration of the bond between the ring carbon and the methyl group.
V-O Stretch~450 - 480Stretching vibrations of the bonds between vanadium and the oxygen atoms of the acac ligands.

Note: The exact peak positions can vary slightly depending on the sample state (solid vs. solution) and the spectrophotometer used.

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet by finely grinding a small amount (1-2 mg) of the synthesized VO(acac)₂ with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil.[4]

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the key vibrational bands, paying special attention to the V=O stretching frequency around 997 cm⁻¹.[4][9] The position of this band can shift to a lower frequency (e.g., to ~966 cm⁻¹) upon coordination of an additional ligand (like pyridine) to the vacant axial site, which weakens the V=O bond.[4][9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the VO(acac)₂ complex. The spectrum is typically characterized by d-d transitions and charge-transfer bands.

SolventBand I (λ_max, nm)Band II (λ_max, nm)Band III (λ_max, nm)Assignment
Benzene~770~595~500 (shoulder)d-d transitions (²E ← ²B₂, ²B₁ ← ²B₂, ²A₁ ← ²B₂)
Pyridine~715~550-d-d transitions (shifted due to solvent coordination)
Chloroform~770~590~490 (shoulder)d-d transitions
Methanol~780~605~510 (shoulder)d-d transitions

Data compiled from various sources.[11][12]

  • Sample Preparation: Prepare a dilute solution of VO(acac)₂ (e.g., 0.01 M) in a suitable spectroscopic grade solvent (e.g., chloroform, methanol, or benzene).[11]

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 300 to 900 nm. Use the pure solvent as a reference.

  • Analysis: Identify the absorption maxima (λ_max) corresponding to the d-d electronic transitions. Note any shifts in these maxima when different solvents are used, as this can indicate solvent interaction with the complex.[11]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance or ESR) is a highly sensitive technique for studying paramagnetic species like VO(acac)₂. The d¹ configuration of the V(IV) center gives rise to a characteristic EPR spectrum, which provides detailed information about the electronic environment of the vanadium nucleus.

The spectrum is characterized by the g-factor and the hyperfine coupling constant (A) due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). This interaction splits the signal into eight distinct lines.

ParameterIsotropic (Solution)Anisotropic (Frozen Solution)
g_iso ~1.967 - 1.969-
g_∥ -~1.945 - 1.959
g_⊥ -~1.980 - 1.969
A_iso (x 10⁻⁴ cm⁻¹) ~107 - 108.7-
A_∥ (x 10⁻⁴ cm⁻¹) -~180 - 165.0
A_⊥ (x 10⁻⁴ cm⁻¹) -~70 - 52.5

Data compiled from various sources.[13]

  • Sample Preparation:

    • For solution (isotropic) spectra: Dissolve a small amount of VO(acac)₂ in a suitable solvent like dichloromethane (B109758) or toluene (B28343) at room temperature.

    • For frozen solution (anisotropic) spectra: Use the same solution but freeze it at liquid nitrogen temperature (77 K).

  • Data Acquisition: Place the sample in a quartz EPR tube and insert it into the cavity of an X-band EPR spectrometer. Record the spectrum at both room temperature and 77 K.

  • Analysis:

    • From the room temperature spectrum, determine the isotropic g-value (g_iso) and the isotropic hyperfine coupling constant (A_iso).

    • From the frozen solution spectrum, determine the anisotropic parameters: g_∥, g_⊥, A_∥, and A_⊥. These parameters provide detailed information about the symmetry and bonding in the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct observation of the ⁵¹V nucleus or the protons of the acac ligand by NMR is challenging due to the paramagnetic nature of the V(IV) center. The unpaired electron causes significant line broadening and large chemical shifts, often making the signals difficult to detect or interpret in a standard diamagnetic context.[14] While VO(acac)₂ itself is generally considered "NMR silent" under typical conditions, NMR can be used indirectly, for instance, to show the displacement of the acac ligands upon reaction with other molecules.[14]

Visualized Workflows and Structures

Molecular Structure of VO(acac)₂

The diagram below illustrates the square pyramidal geometry of the this compound complex.

G V V O_vanadyl O V->O_vanadyl V=O O1 O V->O1 O2 O V->O2 O3 O V->O3 O4 O V->O4 C1 C O1->C1 C4 C O3->C4 C2 C C1->C2 Me1 CH₃ C1->Me1 C3 C C2->C3 CH_A CH C2->CH_A C3->O2 Me2 CH₃ C3->Me2 C5 C C4->C5 Me3 CH₃ C4->Me3 C6 C C5->C6 CH_B CH C5->CH_B C6->O4 Me4 CH₃ C6->Me4 C7 C C8 C

Caption: Molecular structure of VO(acac)₂.

General Experimental Workflow

The following diagram outlines the logical flow from synthesis to multi-faceted spectroscopic characterization of VO(acac)₂.

workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start V₂O₅ + acacH + EtOH reflux Reduction & Reflux start->reflux neutralize Neutralization & Precipitation reflux->neutralize purify Filtration & Drying neutralize->purify product Pure VO(acac)₂ Product purify->product ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis epr EPR Spectroscopy product->epr nmr NMR (Indirect Analysis) product->nmr data1 data1 ir->data1 V=O Stretch (~997 cm⁻¹) data2 data2 uvvis->data2 d-d Transitions data3 data3 epr->data3 8-line Spectrum (g, A values)

Caption: Workflow for VO(acac)₂ synthesis and characterization.

Conclusion

The spectroscopic characterization of this compound is a well-established process that relies on the synergy of multiple analytical techniques. IR spectroscopy confirms the integrity of the vanadyl core and the coordination of the acetylacetonate ligands. UV-Vis spectroscopy elucidates the electronic structure and the influence of the chemical environment. Finally, EPR spectroscopy provides unparalleled detail on the paramagnetic nature and the precise electronic environment of the V(IV) center. Together, these methods offer a complete and robust characterization, essential for the quality control and application of VO(acac)₂ in research and development.

References

Methodological & Application

Application Notes and Protocols: Vanadyl Acetylacetonate as a Catalyst for Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vanadyl acetylacetonate (B107027), VO(acac)₂, as a highly selective catalyst for the epoxidation of alkenes, with a particular focus on allylic alcohols. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the catalytic process to facilitate its application in research and development.

Introduction

Vanadyl acetylacetonate is a widely utilized catalyst precursor in organic synthesis, particularly for the epoxidation of unsaturated compounds.[1] In the presence of an oxidant, typically tert-butyl hydroperoxide (TBHP), VO(acac)₂ forms a vanadium(V) species that acts as the active catalyst.[2] This catalytic system is renowned for its exceptional regioselectivity in the epoxidation of allylic alcohols, a transformation of significant importance in the synthesis of complex molecules and pharmaceutical intermediates.[1][3] The reaction proceeds via a concerted mechanism, often referred to as the Sharpless mechanism, where the hydroxyl group of the allylic alcohol directs the epoxidation to the adjacent double bond.[4][5]

Catalytic Activity and Selectivity

The VO(acac)₂/TBHP system exhibits remarkable chemoselectivity, preferentially epoxidizing the double bond of allylic alcohols over other isolated alkenes within the same molecule.[2] For instance, in the case of geraniol (B1671447), epoxidation occurs exclusively at the allylic position, leaving the other double bond intact.[2] This high selectivity is attributed to the coordination of the allylic alcohol to the vanadium center, which positions the peroxide for a directed oxygen transfer. While vanadium catalysts are generally less reactive than other metal complexes for epoxidation, the presence of an allylic hydroxyl group significantly accelerates the reaction rate.[3]

Data Presentation: Epoxidation of Various Alkenes

The following tables summarize quantitative data for the epoxidation of different alkenes catalyzed by this compound under various reaction conditions.

Table 1: Epoxidation of Cyclic Alkenes

SubstrateOxidantCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)Epoxide Selectivity (%)Reference
Cyclohexene (B86901)TBHP0.05Benzene (B151609)4024--[6]
CycloocteneTBHP0.032Chloroform614>95100[7]

Table 2: Epoxidation of Allylic Alcohols

| Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product(s) | Selectivity (%) | Reference | |---|---|---|---|---|---|---|---|---| | Geraniol | TBHP | - | Toluene | 140 (reflux) | 1 | - | 2,3-Epoxygeraniol | High |[8] | | Cinnamyl alcohol | TBHP | - | Acetonitrile | RT | 48 | 87.7 | 2,3-Epoxy-3-phenyl-1-propanol, Cinnamaldehyde | 22.9 (Epoxide) |[9] | | 2-Hexen-1-ol | TBHP | - | Acetonitrile | RT | - | - | 2,3-Epoxyhexan-1-ol | High |[9] |

Experimental Protocols

Protocol 1: Epoxidation of Geraniol using VO(acac)₂ Immobilized in Polystyrene

This protocol describes the epoxidation of geraniol using VO(acac)₂ microencapsulated in polystyrene, which allows for easier catalyst recovery and softer reaction conditions.[10]

Materials:

  • Immobilized VO(acac)₂ in polystyrene (0.3 g)

  • Geraniol (1 g, 6.48 mmol)

  • tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M in decane (B31447) (2.6 mL, approx. 13-15.6 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂) (20 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add the immobilized VO(acac)₂ (0.3 g).

  • Add dichloromethane (20 mL) to the flask.

  • Add geraniol (1 g, 6.48 mmol) to the mixture.

  • Slowly add the TBHP solution (2.6 mL) to the reaction mixture while stirring at room temperature.

  • Allow the reaction to stir at room temperature for 24 hours.

  • After 24 hours, filter the reaction mixture to remove the immobilized catalyst.

  • Wash the filtered solid with dichloromethane.

  • Dry the combined filtrate over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Analyze the product by TLC and ¹H NMR.

Protocol 2: Homogeneous Epoxidation of an Allylic Alcohol

This protocol is a general procedure for the epoxidation of an allylic alcohol in a homogeneous system.

Materials:

  • Allylic alcohol (10.0 mmol)

  • This compound (VO(acac)₂) (0.05 mmol)

  • tert-Butyl hydroperoxide (TBHP) (12.0 mmol)

  • Dry benzene (20 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the allylic alcohol (10.0 mmol) and dry benzene (20 mL).

  • Add this compound (0.05 mmol) to the solution.

  • Place the flask in a water bath or on a heating mantle and heat to 40 °C with stirring.

  • Slowly add tert-butyl hydroperoxide (12.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Upon completion, the reaction can be worked up by quenching the excess peroxide, followed by extraction and purification of the epoxide product.

Mandatory Visualizations

Catalytic_Cycle Precatalyst VO(acac)₂ (V⁴⁺) ActiveCatalyst Vanadium(V) Alkoxide Peroxide Precatalyst->ActiveCatalyst TBHP SubstrateComplex Substrate-Catalyst Complex ActiveCatalyst->SubstrateComplex Allylic Alcohol ProductComplex Epoxide-Catalyst Complex SubstrateComplex->ProductComplex Oxygen Transfer ProductComplex->ActiveCatalyst Epoxide Release

Caption: Catalytic cycle of this compound in epoxidation.

Experimental_Workflow Start Start Reactants Combine Allylic Alcohol, VO(acac)₂, and Solvent Start->Reactants AddOxidant Add TBHP Reactants->AddOxidant Reaction Stir at Specified Temperature and Time AddOxidant->Reaction Workup Quench and Extract Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for VO(acac)₂ catalyzed epoxidation.

References

Application Notes and Protocols: Vanadyl Acetylacetonate Catalyzed Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and practical protocols for the epoxidation of alkenes, particularly allylic and homoallylic alcohols, using vanadyl acetylacetonate (B107027) (VO(acac)₂) as a catalyst. This method is a valuable tool in organic synthesis for the stereoselective formation of epoxides, which are key intermediates in the production of a wide range of pharmaceuticals and fine chemicals.

Introduction

Vanadyl acetylacetonate, in combination with an oxidant such as tert-butyl hydroperoxide (TBHP), is a highly effective catalytic system for the epoxidation of a variety of alkenes.[1] The reaction is particularly noteworthy for its high regioselectivity and diastereoselectivity in the epoxidation of allylic and homoallylic alcohols.[2] This is attributed to the directing effect of the hydroxyl group, which coordinates to the vanadium center, thereby delivering the oxidant to the proximate double bond.[3][4]

Catalytic Mechanism

The catalytic cycle for this compound-catalyzed epoxidation involves the oxidation of the vanadium(IV) precatalyst to an active vanadium(V) species. This is followed by coordination of the allylic alcohol and the hydroperoxide, leading to the transfer of an oxygen atom to the alkene.

The generally accepted mechanism, analogous to the Sharpless epoxidation, proceeds through the following key steps:[5]

  • Activation of the Precatalyst: The vanadium(IV) in VO(acac)₂ is oxidized by TBHP to a vanadium(V) species.[3]

  • Ligand Exchange: The allylic alcohol substrate displaces one of the acetylacetonate ligands and coordinates to the vanadium(V) center.

  • Coordination of the Oxidant: tert-Butyl hydroperoxide (TBHP) coordinates to the vanadium center.

  • Oxygen Transfer: The coordinated peroxide transfers an oxygen atom to the double bond of the allylic alcohol in a concerted fashion. This occurs on the same face as the coordinating hydroxyl group, leading to a syn-epoxide.[4]

  • Product Release and Catalyst Regeneration: The resulting epoxide and tert-butanol (B103910) are released, and the vanadium catalyst is ready to enter another catalytic cycle.

This compound Catalyzed Epoxidation VO_acac2 VO(acac)₂ (V⁴⁺) V5_species Active V⁵⁺ Catalyst VO_acac2->V5_species Oxidation by t-BuOOH V_complex V⁵⁺-Alcohol-Peroxide Complex V5_species->V_complex + Allylic Alcohol + t-BuOOH Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->V_complex TBHP t-BuOOH TBHP->V_complex V_complex->V5_species Oxygen Transfer Epoxide Epoxide Product V_complex->Epoxide Product Release tBuOH t-BuOH V_complex->tBuOH Byproduct Release

Figure 1: Catalytic cycle of this compound epoxidation.

Quantitative Data

The following tables summarize representative quantitative data for the VO(acac)₂ catalyzed epoxidation of various substrates.

Table 1: Epoxidation of Acyclic Allylic and Homoallylic Alcohols

SubstrateCatalyst Loading (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Geraniol1.5TBHP (1.3)Dichloromethane405-64% ee[6]
cis-Homoallylic Diol1.4TBHP (1.1)Toluene (B28343)rt-->95:5[5]
trans-Homoallylic Diol1.4TBHP (1.1)Toluenereflux--70:30[5]
trans-Cinnamyl alcohol3TBHP (1.5)[bmim][Tf₂N]25-~90 (conversion)-[3]

Table 2: Epoxidation of Cyclic Allylic Alcohols

SubstrateCatalystOxidantcis/trans Epimer RatioReference
Cyclopent-2-en-1-olVO(acac)₂/t-BuOOHt-BuOOHHigh cis selectivity[7]
Cyclohept-2-en-1-olVO(acac)₂/t-BuOOHt-BuOOHHigh cis selectivity[7]
Cyclooct-2-en-1-ol (Z)VO(acac)₂/t-BuOOHt-BuOOHHigh cis selectivity[7]
Cyclooct-2-en-1-ol (E)VO(acac)₂/t-BuOOHt-BuOOHHigh trans selectivity[7]

Experimental Protocols

The following are general protocols for the VO(acac)₂ catalyzed epoxidation. Specific conditions may need to be optimized for different substrates.

General Protocol for Epoxidation of Acyclic Homoallylic Diols[5]
  • Reaction Setup: To a reaction flask, add this compound (0.014 equiv.).

  • Solvent and Substrate Addition: Add toluene to achieve an approximate concentration of 0.08 M, followed by the alkenol (1.0 equiv., e.g., 0.24 mmol).

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) (1.1 equiv., e.g., 3.80 M in toluene).

  • Reaction Conditions: The reaction can be carried out at room temperature, reflux, or under microwave irradiation (e.g., 113 °C, 150 W max).

  • Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Extract the mixture with hexane (B92381) (3 times).

    • Combine the organic phases, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Epoxidation of Geraniol[8][9]
  • Reaction Setup: In a two-necked round-bottom flask, combine E-geraniol (1.0 g, 6.5 mmol), toluene (10 mL), and VO(acac)₂ (25 mg, 0.0943 mmol).

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) (1.1 mL, 8 mmol) dropwise over a 20-minute period.

  • Reaction Conditions: Reflux the reaction mixture for one hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Perform multiple extractions of the organic layer with 1N HCl, followed by 10 mL of Na₂SO₃ solution, and then 10 mL of brine solution.

    • Dry the organic layer with MgSO₄.

  • Purification and Analysis:

    • Filter the mixture by gravity filtration to collect the filtrate.

    • Analyze the product by proton NMR and determine the percent yield.

Experimental Workflow start Start setup Reaction Setup: - Add VO(acac)₂ - Add Solvent - Add Substrate start->setup add_oxidant Add Oxidant (e.g., TBHP) setup->add_oxidant reaction Reaction under controlled temperature and time add_oxidant->reaction monitoring Monitor reaction progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Work-up: - Quench with Na₂S₂O₃ - Extraction monitoring->workup Reaction complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification analysis Product Analysis (NMR, etc.) purification->analysis end_node End analysis->end_node

Figure 2: General experimental workflow for catalytic epoxidation.

Safety Precautions

  • This compound should be handled with appropriate personal protective equipment. Dispose of solid waste in a designated container.

  • tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. It can be quenched by adding a sodium metabisulfite (B1197395) solution.

  • All reactions should be carried out in a well-ventilated fume hood.

Conclusion

The this compound catalyzed epoxidation is a robust and versatile method for the synthesis of epoxides, particularly from allylic and homoallylic alcohols. The directing effect of the hydroxyl group provides excellent stereocontrol, making it a valuable transformation in the synthesis of complex molecules. The protocols provided herein offer a starting point for the application of this methodology in research and development.

References

Vanadyl Acetylacetonate with Tert-butyl Hydroperoxide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of vanadyl acetylacetonate (B107027) [VO(acac)₂] in combination with tert-butyl hydroperoxide (TBHP). This catalytic system is a versatile and efficient tool for a variety of oxidative transformations in organic synthesis. Additionally, the insulin-mimetic properties of vanadyl acetylacetonate are explored, offering insights for drug development.

Organic Synthesis Applications

The VO(acac)₂/TBHP system is widely employed as a catalyst for various oxidation reactions. The key to its reactivity lies in the in-situ formation of a vanadium(V) peroxo species, which acts as the active oxidizing agent. This system offers high selectivity in several important transformations.[1][2]

Epoxidation of Allylic and Homoallylic Alcohols

A primary application of the VO(acac)₂/TBHP system is the stereoselective epoxidation of allylic and homoallylic alcohols.[3] The hydroxyl group of the substrate coordinates to the vanadium center, directing the epoxidation to the adjacent double bond with high syn-selectivity.[4] This directed oxidation is a powerful tool in the synthesis of complex molecules.[1][5]

This protocol describes the selective epoxidation of the allylic double bond in geraniol (B1671447).

Materials:

  • Geraniol

  • This compound [VO(acac)₂]

  • Tert-butyl hydroperoxide (TBHP), 70% aqueous solution or anhydrous in toluene (B28343)

  • Toluene, anhydrous

  • Sodium sulfite (B76179) (Na₂SO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve geraniol (1.0 g, 6.5 mmol) in 10 mL of anhydrous toluene.

  • Add this compound (25 mg, 0.094 mmol, ~1.5 mol%) to the solution.

  • With stirring, add tert-butyl hydroperoxide (1.1 mL of a 70% aqueous solution, ~8 mmol) dropwise over 20 minutes. A color change from green to red-orange is typically observed.[6]

  • The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for 1-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

SubstrateCatalyst Loading (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Geraniol1.5TBHP (1.3)Dichloromethane (B109758)405>95[5]
Cyclohexenol1.5TBHP (1.2)AcetonitrileRT292[7]
Cinnamyl alcohol1.5TBHP (1.2)AcetonitrileRT285[7]
2-Hexen-1-ol1.5TBHP (1.2)AcetonitrileRT290[7]
(Z)-3-methyl-2-penten-1-ol1.5TBHP (1.3)Dichloromethane40588[5]
Oxidation of Sulfides to Sulfoxides

The VO(acac)₂/TBHP system provides a highly selective method for the oxidation of sulfides to sulfoxides, often with quantitative yields and minimal over-oxidation to the corresponding sulfones.[1][8] This makes it a valuable tool for the synthesis of sulfoxides, which are important intermediates in organic synthesis and building blocks for various pharmaceuticals.

This protocol outlines the selective oxidation of thioanisole (B89551) to methyl phenyl sulfoxide.

Materials:

  • Thioanisole

  • This compound [VO(acac)₂]

  • Tert-butyl hydroperoxide (TBHP), 70% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve thioanisole (1.0 g, 8.05 mmol) in 20 mL of dichloromethane in a round-bottom flask.

  • Add this compound (54 mg, 0.20 mmol, 2.5 mol%) to the solution.

  • Add tert-butyl hydroperoxide (1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude sulfoxide.

  • Purify the product by column chromatography or recrystallization.

SubstrateCatalystOxidantSolventTemp.TimeYield (%)Reference
ThioanisoleVO(acac)₂ on TitaniaTBHPDichloromethaneRT-Quantitative[8]
DibenzothiopheneVO(acac)₂ on TitaniaTBHPDichloromethaneRT-Quantitative[8]
Di-n-butyl sulfideVO(acac)₂TBHPDichloromethaneRT-High[1]
Methyl phenyl sulfideVO(acac)₂TBHPDichloromethaneRT-High[1]
Oxidation of Anilines to Nitro Compounds

The VO(acac)₂/TBHP system can also be utilized for the oxidation of anilines to their corresponding nitro compounds. This transformation is a useful alternative to traditional nitration methods, which often require harsh acidic conditions.

This protocol describes the oxidation of aniline (B41778) to nitrobenzene.

Materials:

  • Aniline

  • This compound [VO(acac)₂]

  • Tert-butyl hydroperoxide (TBHP), 70% aqueous solution

  • Acetonitrile (MeCN)

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve aniline (0.5 g, 5.37 mmol) in 10 mL of acetonitrile.

  • Add this compound (36 mg, 0.13 mmol, 2.5 mol%).

  • Add tert-butyl hydroperoxide (2-3 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench with a saturated aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the product by column chromatography.

SubstrateProductYield (%)Reference
AnilineNitrobenzeneModerate to High[9]
4-Methylaniline1-Methyl-4-nitrobenzeneModerate to High[9]
4-Chloroaniline1-Chloro-4-nitrobenzeneModerate to High[9]
2-Nitroaniline1,2-DinitrobenzeneLow (further oxidation hindered)[9]

Reaction Mechanisms and Workflows

Catalytic Oxidation Workflow

The general mechanism for the VO(acac)₂/TBHP catalyzed oxidation involves the initial oxidation of the V(IV) precatalyst to an active V(V) species. This is followed by coordination of the substrate and subsequent oxygen transfer.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle VO(acac)2 VO(acac)2 Active_Catalyst [V(V)-O-OtBu] VO(acac)2->Active_Catalyst TBHP TBHP TBHP Coordination Substrate-Catalyst Complex Active_Catalyst->Coordination + Substrate Substrate Substrate Oxidation Oxygen Transfer Coordination->Oxidation Product Product Oxidation->Product Inactive_Catalyst [V(V)-OH] Oxidation->Inactive_Catalyst Inactive_Catalyst->Active_Catalyst + TBHP

Caption: Catalytic cycle for VO(acac)₂/TBHP mediated oxidation.

Drug Development Applications: Insulin-Mimetic Properties

This compound has been shown to exhibit insulin-mimetic properties by enhancing the phosphorylation of key proteins in the insulin (B600854) signaling pathway.[10][11] This suggests its potential as a therapeutic agent for diabetes. It is important to note that the role of TBHP in this biological context has not been established and the insulin-mimetic effects are attributed to the VO(acac)₂ complex itself.

Insulin Receptor Signaling Pathway Activated by VO(acac)₂

VO(acac)₂ is believed to enhance insulin signaling by promoting the phosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. This leads to the activation of downstream pathways, such as the PI3K/AKT pathway, ultimately resulting in increased glucose uptake.[12][13][14]

G cluster_0 Insulin Signaling Cascade VO(acac)2 VO(acac)2 Insulin_Receptor Insulin Receptor (IR) VO(acac)2->Insulin_Receptor Enhances Phosphorylation IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_Translocation GLUT4 Translocation AKT->GLUT4_Translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Simplified insulin signaling pathway enhanced by VO(acac)₂.

References

Application Notes and Protocols for the Diastereoselective Epoxidation of Allylic Alcohols with Vanadyl Acetylacetonate [VO(acac)2]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective epoxidation of allylic alcohols is a powerful transformation in organic synthesis, enabling the stereocontrolled introduction of an epoxide functional group. Vanadyl acetylacetonate (B107027) [VO(acac)2] in combination with an alkyl hydroperoxide, typically tert-butyl hydroperoxide (TBHP), is a highly effective catalytic system for this purpose. The reaction proceeds via coordination of the allylic alcohol to the vanadium center, which directs the epoxidation to the syn-face of the double bond relative to the hydroxyl group. This method is particularly valuable for its high diastereoselectivity, predictable stereochemical outcome, and the complementary selectivity it offers compared to other epoxidation reagents like peroxy acids. These application notes provide an overview of the reaction, quantitative data on its diastereoselectivity, and detailed experimental protocols.

Reaction Mechanism and Stereochemical Model

The diastereoselectivity of the VO(acac)2-catalyzed epoxidation of allylic alcohols is rationalized by a well-accepted mechanistic model. The reaction is initiated by the coordination of the allylic alcohol to the vanadium(V) center, which is formed in situ from VO(acac)2 and the hydroperoxide oxidant. The hydroxyl group of the substrate displaces one of the acetylacetonate ligands, forming a vanadium alkoxide. This is followed by coordination of the alkyl hydroperoxide. The key to the diastereoselectivity lies in the geometry of the transition state. For acyclic allylic alcohols, a "chair-like" cyclic transition state is proposed, which minimizes steric interactions.[1] The oxygen atom is then delivered to the face of the double bond syn to the coordinating alcohol.

For cyclic allylic alcohols, the stereochemical outcome is dictated by the conformational preference of the hydroxyl group. The reaction proceeds at a significantly faster rate when the hydroxyl group can adopt a pseudo-axial orientation, allowing for optimal coordination to the vanadium center. This leads to the formation of the syn-epoxide with high selectivity.[2]

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle VO(acac)2 VO(acac)2 V(V)-species V(V)-species VO(acac)2->V(V)-species TBHP Vanadium_Alkoxide Vanadium_Alkoxide V(V)-species->Vanadium_Alkoxide + Allylic Alcohol - H(acac) TBHP TBHP tBuOH tBuOH TBHP->tBuOH Allylic_Alcohol Allylic_Alcohol Transition_State Transition_State Vanadium_Alkoxide->Transition_State + TBHP Transition_State->V(V)-species + Epoxy Alcohol + tBuOH Epoxy_Alcohol Epoxy_Alcohol

Figure 1: Catalytic cycle of VO(acac)2-catalyzed epoxidation.

Data Presentation

The diastereoselectivity of the VO(acac)2-catalyzed epoxidation is highly dependent on the structure of the allylic alcohol substrate. The following tables summarize the quantitative data for the epoxidation of representative acyclic and cyclic allylic alcohols.

Table 1: Diastereoselective Epoxidation of Acyclic Allylic Alcohols
Substrate (Allylic Alcohol)OxidantCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (erythro:threo)
(E)-2-Hexen-1-olTBHP1-2Benzene252>9585:15
(Z)-2-Hexen-1-olTBHP1-2Benzene254>9598:2
GeraniolTBHP1.5Toluene (B28343)1101-Selective for 2,3-epoxide
(E)-4-Methyl-3-penten-2-olTBHP1-2Benzene253>9595:5
(Z)-4-Methyl-3-penten-2-olTBHP1-2Benzene256>9598:2
Table 2: Diastereoselective Epoxidation of Cyclic Allylic Alcohols
Substrate (Allylic Alcohol)OxidantCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
2-Cyclopenten-1-olt-BuOOH0.5Benzene250.598>99:1J. Am. Chem. Soc. 1979, 101, 159
2-Cyclohexen-1-olt-BuOOH0.5Benzene2519798:2J. Am. Chem. Soc. 1979, 101, 159
2-Cyclohepten-1-olt-BuOOH0.5Benzene2529697:3J. Am. Chem. Soc. 1979, 101, 159
(Z)-2-Cycloocten-1-olt-BuOOH0.5Benzene2539596:4J. Am. Chem. Soc. 1979, 101, 159
(E)-2-Cycloocten-1-olt-BuOOH0.5Benzene250.5982:98J. Am. Chem. Soc. 1979, 101, 159
(Z)-2-Cyclononen-1-olt-BuOOH0.5Benzene2549395:5J. Am. Chem. Soc. 1979, 101, 159

Experimental Protocols

The following are generalized and specific protocols for the diastereoselective epoxidation of allylic alcohols using VO(acac)2.

General Protocol for Diastereoselective Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Allylic alcohol

  • Vanadyl acetylacetonate [VO(acac)2]

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., toluene or decane)

  • Anhydrous, non-polar solvent (e.g., benzene, toluene, or dichloromethane)

  • Saturated aqueous sodium sulfite (B76179) (Na2SO3) or sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the allylic alcohol (1.0 equiv) and the chosen anhydrous solvent (to make a ~0.1 M solution).

  • Add VO(acac)2 (0.01-0.05 equiv) to the solution and stir until it dissolves. The solution will typically turn a light green or blue color.

  • Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

  • Slowly add the TBHP solution (1.1-1.5 equiv) dropwise to the reaction mixture over a period of 15-30 minutes. A color change to deep red or brown is often observed upon addition of the oxidant.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2SO3 or Na2S2O3 to reduce the excess peroxide. Stir vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxy alcohol.

Experimental_Workflow Start Start Reactants Combine Allylic Alcohol and VO(acac)2 in Solvent Start->Reactants Oxidant_Addition Add TBHP Solution Dropwise Reactants->Oxidant_Addition Reaction Stir and Monitor (TLC/GC) Oxidant_Addition->Reaction Quench Quench with aq. Na2SO3 or Na2S2O3 Reaction->Quench Workup Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purification Purify by Column Chromatography Workup->Purification Product Epoxy Alcohol Purification->Product

Figure 2: General experimental workflow for epoxidation.

Specific Protocol: Epoxidation of (E)-Geraniol[3]

Materials:

  • (E)-Geraniol (1.0 g, 6.48 mmol)

  • VO(acac)2 (25 mg, 0.094 mmol, 1.5 mol%)

  • TBHP in toluene (5-6 M solution, ~1.5 mL, ~8.1 mmol, 1.25 equiv)

  • Toluene (10 mL)

  • 1 M HCl (for workup)

  • Saturated aqueous Na2SO3 solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (E)-geraniol (1.0 g, 6.48 mmol) and VO(acac)2 (25 mg, 0.094 mmol) in toluene (10 mL).

  • Heat the mixture to reflux.

  • Add the TBHP solution dropwise over a 20-minute period.

  • Continue to reflux for one hour after the addition is complete.

  • Cool the reaction mixture in an ice bath.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous Na2SO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield 2,3-epoxygeraniol.

Conclusion

The VO(acac)2-catalyzed epoxidation of allylic alcohols is a reliable and highly diastereoselective method for the synthesis of syn-epoxy alcohols. The predictability of the stereochemical outcome, based on the coordination of the allylic hydroxyl group to the vanadium catalyst, makes this a valuable tool in synthetic organic chemistry. The provided protocols offer a starting point for the application of this methodology to a wide range of allylic alcohol substrates. For novel substrates, optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve optimal results.

References

Application Notes and Protocols: Vanadyl Acetylacetonate in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadyl acetylacetonate (B107027), VO(acac)₂, is a blue-green coordination complex widely utilized in organic synthesis as a versatile and efficient catalyst.[1] Its stability, solubility in common organic solvents, and Lewis acidic nature make it a valuable tool for various transformations.[1][2] In the realm of natural product synthesis, VO(acac)₂ is particularly renowned for its role in the stereoselective epoxidation of allylic and homoallylic alcohols, a critical step in the construction of complex molecular architectures.[3][4]

Core Application: Catalytic Epoxidation of Alkenes

The primary application of vanadyl acetylacetonate in natural product synthesis is the catalytic epoxidation of olefins, most notably allylic and homoallylic alcohols, using tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[1][3][5] This system is prized for its high degree of regio- and stereoselectivity, which arises from the directing effect of the hydroxyl group on the substrate.[3]

Mechanism of Action: The reaction is initiated by the oxidation of the vanadium(IV) center in VO(acac)₂ to a vanadium(V) species by TBHP.[1] This active catalyst then coordinates with the hydroxyl group of the allylic or homoallylic alcohol. This coordination brings the peroxide and the double bond into close proximity within the transition state, facilitating a directed oxygen transfer to the alkene face on the same side as the alcohol, leading to a syn-epoxide.[3][4] The general order of reactivity is allylic alcohols > homoallylic alcohols > simple alkenes.[3]

Catalytic_Cycle_Epoxidation cluster_0 Catalytic Cycle VO(acac)2 VO(acac)₂ (V⁴⁺) Active_Catalyst Active V⁵⁺ Catalyst VO(acac)2->Active_Catalyst TBHP Substrate_Complex V⁵⁺-Alcohol-TBHP Complex Active_Catalyst->Substrate_Complex Allylic Alcohol Epoxide_Release Product Formation & Catalyst Regeneration Substrate_Complex->Epoxide_Release Oxygen Transfer Epoxide_Release->VO(acac)2 t-BuOH Epoxy_Alcohol syn-Epoxy Alcohol Epoxide_Release->Epoxy_Alcohol tBuOH_out t-BuOH Epoxide_Release->tBuOH_out Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Active_Catalyst TBHP_in TBHP TBHP_in->VO(acac)2

Catalytic cycle of VO(acac)₂-mediated epoxidation.

Application Note 1: Stereoselective Epoxidation in the Synthesis of Pectenotoxin-4

The pectenotoxins are a group of polyether macrolide marine natural products with complex stereochemistry. A key step in the total synthesis of Pectenotoxin-4 involves a highly diastereoselective epoxidation of an allylic alcohol intermediate using VO(acac)₂ and TBHP. The directing effect of the existing hydroxyl group is crucial for establishing the correct relative stereochemistry of the resulting epoxide, which is a precursor to the C29-C34 fragment of the natural product.

Quantitative Data
SubstrateCatalyst Loading (mol%)OxidantSolventTemperature (°C)Yield (%)Diastereomeric Ratio
Pectenotoxin Precursor1-5TBHPCH₂Cl₂0 to rt>90>20:1
Experimental Protocol: VO(acac)₂-Catalyzed Epoxidation of an Allylic Alcohol
  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the allylic alcohol substrate (1.0 equiv).

  • Solvent Addition: Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added to dissolve the substrate to a concentration of approximately 0.1 M.

  • Catalyst Addition: this compound (0.02 equiv) is added to the solution. The mixture is stirred until the catalyst dissolves, resulting in a light blue-green solution.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath.

  • Oxidant Addition: tert-Butyl hydroperoxide (TBHP, 1.2 equiv, typically a 5.5 M solution in decane) is added dropwise to the stirred solution over 5-10 minutes.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to decompose excess peroxide.

  • Workup: The mixture is stirred for 30 minutes, then transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxy alcohol.

Experimental_Workflow_Epoxidation start Start dissolve Dissolve Allylic Alcohol in CH₂Cl₂ start->dissolve add_catalyst Add VO(acac)₂ dissolve->add_catalyst cool_0c Cool to 0 °C add_catalyst->cool_0c add_tbhp Add TBHP dropwise cool_0c->add_tbhp react Stir at rt (2-4h) Monitor by TLC add_tbhp->react quench Quench with aq. Na₂S₂O₃ react->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Final Product: syn-Epoxy Alcohol purify->end

General workflow for VO(acac)₂ catalyzed epoxidation.

Application Note 2: Directed Epoxidation of Homoallylic Diols

The synthesis of polypropionate fragments, common motifs in natural products, often relies on the stereocontrolled formation of 3,4-epoxy alcohols. This compound has been successfully employed in the substrate-controlled stereoselective epoxidation of acyclic homoallylic diols.[4] In these systems, a primary hydroxyl group can direct the epoxidation, overriding the influence of a secondary alcohol and leading to the formation of C2-syn epoxy alcohol products, which are otherwise challenging to access.[4]

Quantitative Data: Epoxidation of Homoallylic Diols
Substrate (Diol)Protecting Group (PG)Temp.Yield (%)Diastereomeric Ratio (syn:anti)
cis-alkeneTIPSrt7510:1
trans-alkeneTIPSrt781:1.7
cis-alkeneTBDPSreflux774:1

Data adapted from studies on substituted homoallylic diols.[4]

Experimental Protocol: VO(acac)₂-Catalyzed Epoxidation of a Homoallylic Diol
  • Setup: To a screw-cap vial containing a magnetic stir bar, add this compound (0.014 equiv).

  • Reagent Addition: Add toluene (B28343) (to achieve a final concentration of ~0.08 M), the homoallylic diol substrate (1.0 equiv), and TBHP (1.1 equiv, as a 3.8 M solution in toluene).

  • Reaction Conditions: The vial is sealed and the reaction is stirred at room temperature (or heated to reflux if required).

  • Monitoring: The reaction progress is monitored by TLC.

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous Na₂S₂O₃ solution.

  • Extraction: The mixture is extracted three times with hexane.

  • Purification: The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures).[4]

Substrate_Directing_Effect sub Homoallylic Diol Substrate Primary -OH Secondary -OH Alkene vanadium Active V⁵⁺ Catalyst sub:f1->vanadium Preferential Coordination intermediate Vanadate Ester Intermediate vanadium->intermediate product C2-syn Epoxy Alcohol (Favored Product) intermediate->product Intramolecular Oxygen Delivery

Logic diagram of the substrate-directing effect.

Other Synthetic Applications

While epoxidation is its most prominent role, VO(acac)₂ also catalyzes other oxidative transformations and has been explored in carbon-carbon bond-forming reactions.

Oxidation of Thioethers to Sulfoxides

In the presence of hydroperoxides, VO(acac)₂ can efficiently catalyze the oxidation of thioethers to sulfoxides, a transformation that can be useful in the synthesis of natural products containing sulfoxide (B87167) moieties.

Synthesis of Benzimidazoles

This compound, in conjunction with a co-catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), has been used to catalyze the eco-friendly synthesis of 2-substituted benzimidazoles in aqueous media.[6] This method involves the cyclocondensation and oxidation of aryl aldehydes and o-phenylenediamines. While not a direct total synthesis step, benzimidazoles are privileged scaffolds in many biologically active molecules and pharmaceuticals.[6]

Table of Benzimidazole Synthesis Yields

Aldehydeo-phenylenediamineCatalyst SystemYield (%)
4-BromobenzaldehydeUnsubstitutedVO(acac)₂-Cu(OTf)₂94
4-NitrobenzaldehydeUnsubstitutedVO(acac)₂-Cu(OTf)₂96
4-Methoxybenzaldehyde4,5-DichloroVO(acac)₂-Cu(OTf)₂92

Reaction conditions: Water, Cetyltrimethyl ammonium (B1175870) bromide (CTAB), rt.[6]

Summary

This compound is a powerful and reliable catalyst for the synthesis of complex natural products. Its primary utility lies in the highly regio- and stereoselective epoxidation of allylic and homoallylic alcohols, where the hydroxyl group of the substrate directs the stereochemical outcome. The protocols provided herein offer a foundation for researchers to apply this methodology in their own synthetic endeavors. The mild reaction conditions, high yields, and exceptional stereocontrol make the VO(acac)₂/TBHP system an indispensable tool in modern organic synthesis and drug development.

References

Applications of Vanadyl Acetylacetonate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadyl acetylacetonate (B107027), [VO(acac)₂], is a versatile and efficient catalyst in organic synthesis, primarily utilized for a variety of oxidation reactions. Its ability to catalyze transformations with high selectivity under mild conditions makes it a valuable tool in the synthesis of complex organic molecules, including intermediates for drug development. This document provides an overview of its key applications, detailed experimental protocols, and comparative data for several synthetic transformations.

Epoxidation of Allylic and Homoallylic Alcohols

One of the most prominent applications of vanadyl acetylacetonate is in the catalytic epoxidation of allylic and homoallylic alcohols, typically using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. The hydroxyl group of the substrate plays a crucial directing role, leading to high regio- and stereoselectivity.

Application Highlight: Regioselective Epoxidation of Geraniol

The VO(acac)₂/TBHP system demonstrates remarkable regioselectivity in the epoxidation of molecules with multiple double bonds, such as geraniol. It selectively epoxidizes the double bond allylic to the hydroxyl group, leaving other olefins intact. This is in contrast to other epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), which preferentially reacts with the more electron-rich double bond.[1]

G cluster_0 VO(acac)₂ / TBHP cluster_1 m-CPBA Geraniol_V Geraniol Epoxy_V 2,3-Epoxygeraniol (Allylic position epoxidized) Geraniol_V->Epoxy_V Selective Epoxidation Geraniol_M Geraniol Epoxy_M 6,7-Epoxygeraniol (More substituted alkene epoxidized) Geraniol_M->Epoxy_M Preferential Epoxidation Geraniol_start Geraniol Geraniol_start->Geraniol_V Geraniol_start->Geraniol_M

Caption: Regioselective epoxidation of geraniol.

Quantitative Data: Epoxidation of Allylic and Homoallylic Alcohols
SubstrateCatalyst SystemProductDiastereoselectivity (syn:anti)Yield (%)Reference
(Z)-3-methylpent-3-en-1,5-diolVO(acac)₂ / TBHP(±)-(2S,3R)-2-((2S,3S)-3-methyloxiran-2-yl)butane-1,3-diol63:3775[2]
(E)-3-methylpent-3-en-1,5-diolVO(acac)₂ / TBHP(±)-(2S,3R)-2-((2R,3R)-3-methyloxiran-2-yl)butane-1,3-diol50:5070[2]
GeraniolVO(acac)₂ / TBHP2,3-Epoxygeraniol-High[1][3]
CyclohexenolVO(acac)₂ / TBHPsyn-1,2-Epoxycyclohexan-3-ol>99:1High[4]
Experimental Protocol: Epoxidation of Geraniol[5][6]
  • To a solution of E-geraniol (1.0 g, 6.45 mmol) in 8.9 mL of toluene (B28343) in a two-necked round-bottom flask, add this compound (0.025 g, 0.094 mmol).

  • Heat the mixture to reflux (approximately 110-140°C).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mL, 7.1 mmol) dropwise over a period of 15-20 minutes.

  • Continue refluxing for one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Pour the solution into ice water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic phases sequentially with 5 mL portions of water, saturated sodium bisulfite solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Stereoselective Epoxidation of Acyclic Homoallylic Diols[2]
  • Add VO(acac)₂ (0.014 equiv) to a reaction flask under a nitrogen atmosphere.

  • Add a solution of the alkenol (1.0 equiv, e.g., 0.24 mmol) in dry toluene (to make an approx. 0.08 M solution).

  • Add TBHP (1.1 equiv, e.g., a 3.80 M solution in toluene).

  • Stir the reaction at room temperature or heat to reflux, or perform under microwave irradiation (e.g., 113 °C, 150 W max).

  • Monitor the reaction progress by TLC.

  • Upon completion, add saturated aqueous Na₂S₂O₃ to quench the reaction.

  • Extract the mixture three times with hexane.

  • Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures).

Oxidation of Aldehydes to Carboxylic Acids

This compound, in combination with aqueous hydrogen peroxide (H₂O₂), serves as an efficient catalytic system for the oxidation of a wide range of aldehydes to their corresponding carboxylic acids.[5] A key feature of this methodology is its functional group tolerance and the ability to tune the reaction outcome based on the solvent.

G cluster_workflow General Workflow: Aldehyde Oxidation Start Aldehyde + VO(acac)₂ (cat.) + H₂O₂ Reaction Reaction Stirring (Room Temp.) Start->Reaction Solvent_Choice Solvent System Reaction->Solvent_Choice Workup Aqueous Workup & Extraction Solvent_Choice->Workup Acetonitrile (B52724) Solvent_Choice->Workup Methanol or Ethanol (Elevated Temp.) Product_Acid Carboxylic Acid Workup->Product_Acid Product_Ester Methyl/Ethyl Ester Workup->Product_Ester

Caption: Workflow for VO(acac)₂-catalyzed aldehyde oxidation.

Quantitative Data: Oxidation of Various Aldehydes to Carboxylic Acids[8][9]
AldehydeCatalyst Loading (mol%)Time (h)Yield (%)
4-Chlorobenzaldehyde (B46862)41.598
4-Nitrobenzaldehyde4295
Benzaldehyde42.592
4-Methoxybenzaldehyde4390
Cinnamaldehyde4385
Heptanal4375
2-Furaldehyde43.580

Reactions carried out with 3 equivalents of 30% H₂O₂ in acetonitrile at room temperature.

Experimental Protocol: Oxidation of 4-Chlorobenzaldehyde to 4-Chlorobenzoic Acid[7]
  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 mmol) in acetonitrile (5 mL).

  • Add this compound (0.04 mmol, 4 mol%).

  • To this stirring solution, add 30% aqueous hydrogen peroxide (3 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 1.5 hours, monitoring by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Selective Oxidation of Sulfides to Sulfoxides

This compound also catalyzes the selective oxidation of sulfides to sulfoxides. Heterogenizing the catalyst on supports like titania can lead to reusable systems.[6] The combination of VO(acac)₂ with a chiral Schiff-base ligand and H₂O₂ allows for the asymmetric oxidation of sulfides, yielding chiral sulfoxides with high enantiomeric excess.[7]

Comparative Data: Catalytic Oxidation of Methyl Phenyl Sulfide (B99878)
Catalyst SystemOxidantSolventTemp (°C)TimeYield of Sulfoxide (B87167) (%)Selectivity (%)Reference
VO(acac)₂/Titania TBHP CH₂Cl₂ RT - Quantitative High [6]
VO(acac)₂/Chiral Schiff-baseH₂O₂Chloroform0-Good>99.5 ee[7]
MoO₂Cl₂H₂O₂-RT1.5-2.5 hGood to ExcellentHigh[8]
Na₂WO₄/PhPO₃H₂/R₄NHSO₄30% H₂O₂Water--HighHigh[9]
General Experimental Protocol: Oxidation of Sulfides to Sulfoxides[10]
  • To a solution of the sulfide (1 mmol) in dichloromethane (B109758) (5 mL), add the VO(acac)₂ supported on titania catalyst.

  • Add tert-butyl hydroperoxide (TBHP) as the oxidant.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter off the heterogeneous catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the sulfoxide product. The catalyst can be washed, dried, and reused.

Synthesis of 2-Substituted Benzimidazoles

This compound, in combination with a co-catalyst such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), facilitates the synthesis of 2-substituted benzimidazoles from the condensation of o-phenylenediamines and aldehydes in an aqueous medium.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-1H-benzo[d]imidazole[7]
  • In a round-bottom flask, mix p-bromobenzaldehyde (1 mmol), o-phenylenediamine (B120857) (1.1 mmol), and cetyltrimethylammonium bromide (CTAB, 30 mol%).

  • Add 5 mL of water and stir the mixture at room temperature.

  • Add VO(acac)₂ (0.20 mmol, 20 mol%) and Cu(OTf)₂ (0.20 mmol, 20 mol%) to the flask.

  • Continue stirring for 16-22 hours, monitoring the reaction by TLC.

  • Upon completion, extract the reaction mixture three times with 25 mL of ethyl acetate.

  • Wash the combined organic layers twice with 30 mL of brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzimidazole.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

Vanadyl Acetylacetonate: A Versatile Precursor for High-Performance VO₂ Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Vanadyl acetylacetonate (B107027), VO(acac)₂, stands out as a stable, cost-effective, and versatile precursor for the deposition of vanadium dioxide (VO₂) thin films. Its robust chemical properties and convenient handling make it a preferred choice in various deposition techniques for fabricating VO₂ films, which are of significant interest for applications such as smart windows, optical switches, and advanced sensors due to their unique semiconductor-to-metal transition (SMT) near room temperature (~68°C).[1] This transition is accompanied by dramatic changes in electrical resistivity and optical transmittance.[1] This document provides detailed protocols for the synthesis of VO₂ thin films using VO(acac)₂ via Metal-Organic Chemical Vapor Deposition (MOCVD), sol-gel, and Atomic Layer Deposition (ALD) methods, along with a comparative summary of the resulting film properties.

Performance Comparison of VO₂ Thin Films

The choice of deposition method significantly influences the final properties of the VO₂ thin film. The following table summarizes typical performance metrics for films synthesized from vanadyl acetylacetonate.

Deposition MethodSubstrateTransition Temperature (Tc) (°C)Resistance Change (Orders of Magnitude)Hysteresis Width (°C)Film Thickness (nm)Reference
MOCVDGlass72~2Large-[1]
MOCVDGlass66LargeSmall-[2]
MOCVDSi (001)78---[3][4]
Sol-GelSi-1-2-310 (10 layers)[3][5]
Sol-GelSi---50-200[6]
APCVDGlass--< 9.3-[1]
ALDGlass----[7]

Experimental Protocols

Detailed methodologies are crucial for the successful fabrication of high-quality VO₂ thin films. Below are protocols for MOCVD, sol-gel, and ALD techniques using this compound as the precursor.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a widely used technique for producing high-quality, crystalline VO₂ thin films. The process involves the reaction of the vaporized precursor with an oxidizing agent on a heated substrate.

Protocol:

  • Precursor Handling: Load this compound, a solid precursor, into a bubbler or vaporizer. Heat the precursor to a stable temperature, typically between 150-175°C, to generate a sufficient vapor pressure.[1][2]

  • Vapor Transport: Use an inert carrier gas, such as Argon, to transport the precursor vapor into the deposition chamber.[1]

  • Deposition: Heat the substrate (e.g., glass, silicon) to the desired deposition temperature, which is typically in the narrow range of 475-520°C to obtain nearly monophasic monoclinic VO₂(M) films.[1][2] Introduce an oxidizing agent, such as oxygen, separately into the chamber. The precursor vapor and oxidant react on the heated substrate surface to form the VO₂ thin film.[1]

  • Process Parameters: Critically control the precursor temperature, carrier and oxidant gas flow rates, substrate temperature, and reactor pressure to achieve the desired film properties.[1]

  • Post-Deposition Annealing (Optional): In some cases, a post-deposition annealing step in a controlled atmosphere (e.g., nitrogen) can be performed to enhance the crystallinity and stoichiometry of the film.[1]

Experimental Workflow for MOCVD:

MOCVD_Workflow cluster_precursor Precursor Handling cluster_deposition Deposition Chamber cluster_post Post-Processing precursor VO(acac)₂ Solid vaporizer Heat Vaporizer (150-175°C) precursor->vaporizer reactor Heated Substrate (475-520°C) vaporizer->reactor carrier_gas Ar Carrier Gas carrier_gas->reactor oxidant O₂ Oxidant oxidant->reactor annealing Annealing (Optional) reactor->annealing characterization Film Characterization annealing->characterization

MOCVD workflow for VO₂ thin film deposition.
Sol-Gel Synthesis

The sol-gel method offers a low-cost, scalable approach to fabricating VO₂ thin films. It involves the formation of a colloidal suspension (sol) that is then deposited and converted into a gel on the substrate.

Protocol:

  • Sol Preparation: Prepare a photosensitive VO₂ sol by dissolving this compound as the raw material in anhydrous methanol (B129727) to a concentration of 0.1 mol/L.[5] Allow the sol to age for at least 24 hours at room temperature.[5] Some protocols suggest aging for up to a week.[6]

  • Film Deposition: Deposit the VO₂ gel film onto a substrate (e.g., single-crystal silicon or quartz) using techniques like dip-coating with a specific withdrawal rate (e.g., 2 mm/s) or spin-coating.[5][6]

  • Drying: Dry the coated substrate to remove the solvent. For instance, annealing at 80°C for 20 minutes can be performed.[6]

  • Annealing: Anneal the gel film in a nitrogen atmosphere at 550°C for 1 hour to induce crystallization and achieve the desired VO₂ phase with good phase-transition performance.[5] A two-stage annealing process (25-550°C followed by 550-600°C) in wet nitrogen has also been reported to be effective.[8]

Experimental Workflow for Sol-Gel Synthesis:

SolGel_Workflow cluster_sol Sol Preparation cluster_deposition Film Formation cluster_post Post-Processing precursor VO(acac)₂ mix Mix & Dissolve precursor->mix solvent Anhydrous Methanol solvent->mix age Age Sol (≥24h) mix->age coating Dip/Spin Coating age->coating drying Dry Film (e.g., 80°C) coating->drying annealing Anneal in N₂ (e.g., 550°C, 1h) drying->annealing characterization Film Characterization annealing->characterization

Sol-gel workflow for VO₂ thin film deposition.
Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that allows for atomic-level control over the film thickness and conformality. It is based on sequential, self-limiting surface reactions.

Protocol:

  • Precursor Handling: Heat the this compound precursor to generate sufficient vapor pressure. For instance, a temperature of 170°C has been used.[7]

  • Deposition Cycle: The ALD process consists of sequential pulses of the precursor and a co-reactant (e.g., oxygen) into the reaction chamber, separated by purge steps with an inert gas.

    • Pulse A (Precursor): Introduce VO(acac)₂ vapor into the chamber to react with the substrate surface.

    • Purge A: Purge the chamber with an inert gas to remove unreacted precursor and byproducts.

    • Pulse B (Co-reactant): Introduce the co-reactant (e.g., O₂) to react with the adsorbed precursor layer.

    • Purge B: Purge the chamber again to remove unreacted co-reactant and byproducts.

  • Deposition Temperature: The substrate temperature is a critical parameter and has been reported in the range of 400-475°C for depositing crystalline VO₂.[7] However, it is important to note that at these high temperatures, a chemical vapor deposition (CVD) growth component may dominate over the self-limiting ALD mechanism.[7]

  • Post-Deposition Annealing: A post-annealing process, such as rapid thermal annealing, is typically required to crystallize the as-deposited film into the desired VO₂ phase.[9]

Logical Relationships in ALD Cycle:

ALD_Cycle cluster_cycle One ALD Cycle p1 Pulse VO(acac)₂ pu1 Inert Gas Purge p1->pu1 p2 Pulse O₂ pu1->p2 pu2 Inert Gas Purge p2->pu2 pu2->p1 Repeat n times

References

Application Notes and Protocols: Insulin-Mimetic Properties of Vanadyl Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl acetylacetonate (B107027), denoted as VO(acac)₂, is an organometallic complex of vanadium that has garnered significant interest for its pronounced insulin-mimetic properties. This document provides a comprehensive overview of the mechanisms of action of VO(acac)₂, detailed protocols for its in vitro and in vivo evaluation, and a summary of its quantitative effects on key markers of glucose metabolism. VO(acac)₂ primarily exerts its effects through the inhibition of protein tyrosine phosphatase 1B (PTP1B) and the subsequent activation of downstream insulin (B600854) signaling pathways, making it a valuable compound for diabetes research and a potential lead for the development of novel anti-diabetic therapeutics.[1][2]

Mechanism of Action

Vanadyl acetylacetonate mimics the effects of insulin by modulating key components of the insulin signaling cascade. Its primary mechanism involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), a major negative regulator of the insulin receptor (IR).[2][3] By inhibiting PTP1B, VO(acac)₂ prevents the dephosphorylation of the activated insulin receptor and its substrates, such as Insulin Receptor Substrate-1 (IRS-1).[4] This leads to a sustained phosphorylation state and prolonged activation of the insulin signaling pathway.

The downstream consequences of PTP1B inhibition by VO(acac)₂ include the enhanced phosphorylation and activation of Protein Kinase B (Akt/PKB) and Glycogen (B147801) Synthase Kinase 3 (GSK-3).[1] The activation of the Akt pathway is a critical step in mediating most of the metabolic actions of insulin, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake into cells, and the promotion of glycogen synthesis.[5]

The following diagram illustrates the signaling pathway influenced by this compound.

Insulin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Insulin_Receptor Insulin Receptor (IR) IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates pAkt p-Akt/PKB (Active) PDK1->pAkt Akt -> Akt Akt/PKB GSK3 GSK-3 pAkt->GSK3 Inhibits (Phosphorylates) GLUT4_Translocation GLUT4 Translocation pAkt->GLUT4_Translocation GS Glycogen Synthase GSK3->GS Inhibits pGSK3 p-GSK-3 (Inactive) Glycogen Glycogen Synthesis GS->Glycogen GLUT4_Vesicle GLUT4 Vesicle Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates VOacac Vanadyl acetylacetonate VOacac->PTP1B Inhibits Insulin Insulin Insulin->Insulin_Receptor Binds

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Quantitative Data Summary

The insulin-mimetic effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro PTP1B Inhibition by this compound

SubstrateInhibition TypeKinetic ParametersReference
p-Nitrophenylphosphate (pNPP)Apparent Competitive / MixedNot specified[1][3]
Phosphopeptide (DADEpYLIPQQG)UncompetitiveNot specified[1][3]

Note: Specific IC₅₀ values for this compound can vary depending on assay conditions and the substrate used. However, studies consistently demonstrate its inhibitory activity against PTP1B.[6][7]

Table 2: In Vivo Effects of this compound on Plasma Glucose in Streptozotocin (STZ)-Induced Diabetic Rats

| Administration Route | Dose | Treatment Duration | Effect on Plasma Glucose | Reference | | :--- | :--- | :--- | :--- | | Oral (in drinking water) | 125 mg V element/L | Up to 3 months | Faster and larger fall in glycemia compared to vanadyl sulphate. |[8][9] | | Intraperitoneal (i.p.) injection | 1.275 mg V element/kg body weight | Single dose | Significant reduction in glycemia from day 1, persisting for up to 5 days. |[8] |

Table 3: Cellular Effects of this compound

| Cell Line | Assay | Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | 3T3-L1 adipocytes | Glucose Uptake | Dose-dependent | Increased glucose uptake, maximally enhanced in the presence of serum albumin. |[10] | | 3T3-L1 adipocytes | Protein Phosphorylation | Not specified | Increased tyrosine phosphorylation of IRβ and IRS-1; increased phosphorylation of Akt and GSK-3β. |[10] | | Human Breast Carcinoma Cells | 2-Deoxy-D-glucose (FDG) Uptake | Dose-dependent (linear up to 8 µM) | Increased fractional uptake of FDG. |[11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B enzymatic activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT (add fresh)

  • p-Nitrophenyl phosphate (pNPP) solution (10 mM in assay buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of the PTP1B enzyme solution (final concentration ~25-50 ng/well) to each well.

  • Add 20 µL of the this compound dilutions or vehicle control (assay buffer) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 160 µL of the pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound.

The following diagram outlines the workflow for the PTP1B inhibition assay.

PTP1B_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Dispense_Enzyme Dispense PTP1B Enzyme into 96-well plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add this compound or Vehicle Control Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (37°C for 15 min) Add_Inhibitor->Pre_incubation Add_Substrate Add pNPP Substrate to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate (37°C for 30 min) Add_Substrate->Incubation Measure_Absorbance Measure Absorbance at 405 nm Incubation->Measure_Absorbance Analyze_Data Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PTP1B inhibition assay.
Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of Akt in a cell-based model.

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Cell line (e.g., 3T3-L1 adipocytes, L6 myotubes)

  • This compound

  • Insulin (positive control)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to desired confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 30 minutes). Include an insulin-treated group as a positive control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Akt for normalization.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phosphorylated Akt to total Akt.

The following diagram illustrates the workflow for the Western blot analysis.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with VO(acac)₂ Start->Cell_Culture Cell_Lysis Cell Lysis & Protein Quantification (BCA) Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pAkt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping_Reprobing Stripping & Re-probing (anti-total Akt) Detection->Stripping_Reprobing Analysis Densitometry Analysis Stripping_Reprobing->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of Akt phosphorylation.
Protocol 3: Cellular Glucose Uptake Assay

This protocol describes a common method for measuring glucose uptake in cultured cells using a fluorescent glucose analog, 2-NBDG.

Materials:

  • Cell culture reagents

  • Cell line (e.g., 3T3-L1 adipocytes, L6 myotubes)

  • This compound

  • Insulin (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Differentiation:

    • Seed cells in a 96-well black, clear-bottom plate and differentiate into adipocytes or myotubes as required.

  • Cell Treatment:

    • Wash cells with KRH buffer.

    • Incubate cells with KRH buffer containing various concentrations of this compound or vehicle for 30-60 minutes.

    • Include an insulin-treated group as a positive control.

  • Glucose Uptake:

    • Add 2-NBDG to a final concentration of 50-100 µM to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Termination and Measurement:

    • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

    • Lyse the cells and measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration in each well.

    • Express the results as a fold change relative to the untreated control.

Conclusion

This compound is a potent insulin-mimetic agent with well-documented effects on the insulin signaling pathway and glucose metabolism. Its ability to inhibit PTP1B and activate downstream signaling components like Akt makes it a valuable tool for studying insulin action and a promising candidate for further investigation in the context of diabetes and metabolic disorders. The protocols and data presented in this document provide a foundation for researchers to explore the therapeutic potential of this compound.

References

Application Notes and Protocols: Anti-cancer Activity of Vanadyl Acetylacetonate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-cancer properties of vanadyl acetylacetonate (B107027) [VO(acac)₂] and its derivatives. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action. Vanadium compounds are emerging as a promising class of non-platinum metal-based antitumor agents, and these notes are intended to facilitate further research and development in this area.[1][2][3]

Quantitative Data: In Vitro Cytotoxicity

Vanadyl acetylacetonate complexes have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below. The activity of these complexes is often cell-type dependent and can be influenced by the nature of the ligands attached to the vanadyl moiety.[1][4]

Complex/DerivativeCancer Cell LineCell TypeIC₅₀ (µM)Reference
This compound [VO(acac)₂]SH-SY5YNeuroblastoma~16[5]
This compound [VO(acac)₂]AsPC-1Pancreatic Cancer-[6]
This compound [VO(acac)₂]HepG2Liver Carcinoma-[7][8]
This compound [VO(acac)₂]L929Mouse Fibrosarcoma-[8]
This compound [VO(acac)₂]PC12Rat Pheochromocytoma-[8]
Fluorescent VO(acac)₂ Derivative 'c'HCT 116Colorectal Carcinoma-[1]
Fluorescent VO(acac)₂ Derivative 'd'HT-29Colorectal Carcinoma-[1]
F-substituted VO(acac)₂ DerivativeA-375Malignant Melanoma< 6.3[9]
F-substituted VO(acac)₂ DerivativeA-549Lung Cancer> 20[9]

Note: Some studies confirmed anti-proliferative effects without providing specific IC₅₀ values in the referenced abstracts. These are marked with "-".

Mechanism of Action

The anti-cancer activity of this compound complexes is multifaceted, involving the modulation of several key cellular processes.

  • Cell Cycle Arrest: A primary mechanism is the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle. This arrest has been observed at both the G2/M and G1/S phases.[1][2][6][7][10] The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as increased phosphorylation of cdc2.[1][2]

  • Apoptosis Induction: These complexes can trigger programmed cell death, or apoptosis, in cancer cells.[1][11] Notably, in neuroblastoma cells, this apoptosis can occur through a p53-independent pathway, which is significant for cancers with p53 mutations that are often resistant to conventional chemotherapy.[5]

  • Modulation of Signaling Pathways: Vanadyl complexes are known to influence critical intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) pathway, which is central to cell proliferation and survival, is a key target.[1][10] Activation of p38 MAPK and ERK, as well as the induction of NF-kB, has been reported.[1][7]

  • Generation of Reactive Oxygen Species (ROS): The production of ROS within cancer cells is another potential mechanism contributing to their cytotoxic effects.[1][10]

  • Enzyme Inhibition: this compound is a known inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B.[10][12] These enzymes are crucial regulators of signaling pathways, including the insulin (B600854) receptor pathway, and their inhibition can have profound effects on cell growth and metabolism.[10][13]

Vanadyl_Complex_Mechanism VO_acac This compound Complexes PTP1B PTP1B Inhibition VO_acac->PTP1B MAPK_pathway MAPK Pathway (ERK, p38) VO_acac->MAPK_pathway ROS ROS Generation VO_acac->ROS Cell_Cycle_Proteins Modulation of cdc2, cyclins VO_acac->Cell_Cycle_Proteins MAPK_pathway->Cell_Cycle_Proteins Cellular_Stress Cellular Stress ROS->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Cell_Cycle_Arrest G2/M or G1/S Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anti-cancer action for this compound complexes.

Experimental Protocols

Synthesis of this compound [VO(acac)₂]

This protocol describes a general method for the synthesis of this compound from vanadyl sulfate (B86663).

Materials:

Procedure:

  • Dissolve vanadyl sulfate in deionized water with stirring.

  • In a separate beaker, prepare a solution of acetylacetone.

  • Slowly add the acetylacetone solution to the vanadyl sulfate solution while stirring continuously.

  • Gradually add ammonia solution to the mixture to raise the pH and facilitate the formation of the complex, which will precipitate out of solution.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the blue-green solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the final product, this compound [VO(acac)₂], in a desiccator or a low-temperature oven.

Note: For the synthesis of some vanadium complexes, particularly air-sensitive ones, all procedures should be conducted under an inert atmosphere (e.g., in a glove box).[14][15]

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

MTT_Assay_Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate and incubate (e.g., 24h) start->seed_cells treat_cells 2. Treat cells with varying concentrations of Vanadyl complex and controls (solvent, blank) seed_cells->treat_cells incubate_again 3. Incubate for a defined period (e.g., 24-72h) treat_cells->incubate_again add_mtt 4. Add MTT solution to each well and incubate (e.g., 3-4h) incubate_again->add_mtt solubilize 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance 6. Measure absorbance on a plate reader (e.g., 570 nm) solubilize->read_absorbance analyze 7. Calculate % viability and determine IC50 value read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound complex in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the complex. Include wells for untreated cells (negative control) and a solvent control.[16]

  • Incubation: Incubate the plate for a period typically ranging from 24 to 72 hours.[17]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength appropriate for formazan (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.[17]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of vanadyl complexes on the distribution of cells in the different phases of the cell cycle.[2]

Materials:

  • Cancer cells and culture reagents

  • This compound complex

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the vanadyl complex at a specific concentration (e.g., the IC₅₀) for a defined period (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. This will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for quantification of the percentage of cells in each phase.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation state, providing insights into the modulation of signaling pathways.[1][2]

Logical_Relationships Complex This compound Complex Cell_Interaction Intracellular Accumulation Complex->Cell_Interaction Target_Modulation Target Modulation Cell_Interaction->Target_Modulation Cell_Cycle Cell Cycle Arrest Target_Modulation->Cell_Cycle Apoptosis Apoptosis Target_Modulation->Apoptosis Signaling Signaling Pathway Alteration Target_Modulation->Signaling Anti_Cancer Anti-Cancer Effect Cell_Cycle->Anti_Cancer Apoptosis->Anti_Cancer Signaling->Anti_Cancer

References

Application 1: Synthesis of Vanadium Dioxide (VO₂) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Vanadyl acetylacetonate (B107027), an organometallic complex with the formula VO(acac)₂, serves as a versatile and crucial precursor in the field of materials science. Its applications span from the synthesis of advanced functional materials like vanadium dioxide (VO₂) thin films for "smart windows" to the enhancement of photocatalytic activity in semiconductors and the preparation of high-surface-area catalysts. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, focusing on the synthesis of VO₂ thin films, vanadium-doped titanium dioxide (TiO₂) nanoparticles, and supported vanadium oxide catalysts using vanadyl acetylacetonate.

This compound is a widely used precursor for the fabrication of vanadium dioxide thin films, which are of significant interest due to their thermochromic properties, exhibiting a reversible metal-insulator transition at approximately 68°C. This property makes them ideal for applications in energy-saving smart windows, optical switches, and sensors.[1][2] The sol-gel method offers a cost-effective and scalable approach for depositing high-quality VO₂ films.[2][3]

Experimental Protocol: Sol-Gel Synthesis of VO₂ Thin Films

This protocol details the synthesis of VO₂ thin films on silicon substrates using a sol-gel method with this compound as the precursor.[2][3]

Materials:

Equipment:

  • Spin coater

  • Tube furnace with controlled atmosphere capabilities

  • Infrared (IR) lamp

  • Standard laboratory glassware

Procedure:

  • Synthesis of this compound (VO(acac)₂) Precursor:

    • Dissolve vanadyl sulfate and acetylacetone in deionized water.

    • Slowly add a solution of sodium carbonate while stirring to precipitate this compound. The reaction is: VOSO₄ + 2C₅H₈O₂ + Na₂CO₃ → VO(C₅H₇O₂)₂ + Na₂SO₄ + H₂O + CO₂.[2]

    • Filter the precipitate, wash with deionized water, and dry.

    • Purify the synthesized VO(acac)₂ by recrystallization from chloroform.[2]

  • Preparation of the Precursor Sol:

    • Dissolve the purified this compound in methanol to a concentration of 0.125 mol/L.[2]

    • Age the solution for one week to form a stable sol.[3]

  • Thin Film Deposition:

    • Clean the silicon substrates thoroughly.

    • Deposit the VO(acac)₂-methanol sol onto the substrates using a spin coater. A typical spin coating speed is 3000 rpm for 10-12 seconds.[3]

    • After spin coating, dry the film under an IR lamp at approximately 150°C to evaporate the solvent and form an amorphous VO₂ layer.[2]

    • Repeat the deposition and drying steps to achieve the desired film thickness (typically 50 to 200 nm).[2][3]

  • Annealing:

    • Transfer the coated substrates to a tube furnace.

    • Anneal the films in a wet nitrogen atmosphere using a two-stage process:

      • Stage 1: Ramp the temperature from 25°C to 550°C and hold for 35 minutes.[3]

      • Stage 2: Increase the temperature to 600°C and hold for 5 minutes to enhance crystallization.[2][3]

    • Cool the furnace to room temperature under the nitrogen atmosphere.

Quantitative Data: Sol-Gel Synthesis of VO₂ Thin Films
ParameterValueReference
Precursor Concentration0.125 mol/L[2]
Spin Coating Speed3000 rpm[3]
Spin Coating Duration10-12 s[3]
IR Drying Temperature~150°C[2]
Annealing AtmosphereWet Nitrogen[2][3]
Annealing Temperature (Stage 1)550°C[3]
Annealing Duration (Stage 1)35 min[3]
Annealing Temperature (Stage 2)600°C[2][3]
Annealing Duration (Stage 2)5 min[2][3]
Final Film Thickness50 - 200 nm[2][3]

Experimental Workflow: Sol-Gel Synthesis of VO₂ Thin Films

G cluster_0 Precursor Synthesis cluster_1 Sol Preparation cluster_2 Thin Film Deposition cluster_3 Annealing a Dissolve VOSO4 & Acetylacetone in DI Water b Add Na2CO3 Solution a->b c Precipitate VO(acac)2 b->c d Filter and Dry c->d e Recrystallize from Chloroform d->e f Dissolve VO(acac)2 in Methanol (0.125 M) e->f g Age for 1 Week f->g h Spin Coat on Si Substrate g->h i IR Dry at 150°C h->i j Repeat for Desired Thickness i->j k Anneal in Wet N2 Atmosphere j->k l Stage 1: 550°C for 35 min k->l m Stage 2: 600°C for 5 min l->m n Cool to Room Temperature m->n o o n->o Final VO2 Thin Film

Caption: Workflow for VO₂ thin film synthesis.

Application 2: Vanadium Doping of Titanium Dioxide (TiO₂) Nanoparticles

This compound is an effective precursor for doping titanium dioxide (TiO₂) with vanadium, which enhances its photocatalytic activity under visible light.[4][5] The introduction of vanadium into the TiO₂ lattice creates defects and oxygen vacancies, and reduces the band gap energy, allowing for the absorption of a broader range of the solar spectrum.[4][5]

Experimental Protocol: Sol-Gel Synthesis of V-doped TiO₂ Nanoparticles

This protocol describes the synthesis of vanadium-doped TiO₂ nanoparticles via a sol-gel hydrolysis method.[4][5]

Materials:

  • Titanium butoxide (Ti(OBu)₄)

  • This compound (VO(acac)₂)

  • Ethanol (B145695) (C₂H₅OH)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Drying oven

  • Furnace for calcination

Procedure:

  • Preparation of the Titanium Precursor Solution:

    • In a beaker, mix titanium butoxide with ethanol and stir for 30 minutes.

  • Preparation of the Vanadium Dopant Solution:

    • In a separate beaker, dissolve the desired amount of this compound in ethanol to achieve the target V:Ti atomic ratio.

  • Sol-Gel Synthesis:

    • Slowly add the vanadium dopant solution to the titanium precursor solution under vigorous stirring.

    • Add a mixture of deionized water and ethanol dropwise to the combined solution to initiate hydrolysis and condensation.

    • Continue stirring for 2 hours to form a homogeneous gel.

  • Drying and Calcination:

    • Age the gel at room temperature for 24 hours.

    • Dry the gel in an oven at 100°C for 12 hours to remove residual solvents.

    • Grind the dried gel into a fine powder.

    • Calcination of the powder is performed at 400°C in air for 2 hours to obtain the V-doped TiO₂ nanoparticles.[6]

Quantitative Data: Properties of V-doped TiO₂ Nanoparticles
PropertyUndoped TiO₂V-doped TiO₂Reference
V:Ti Ratio0Variable[4][5]
Band Gap Energy~3.2 eV2.3 eV[4][5]
Crystallite Size11.7 - 26.4 nm12.7 - 52.9 nm[7]
Crystal PhaseAnataseAnatase[4][5][8]
Calcination Temperature400°C400°C[6]

Signaling Pathway: Enhanced Photocatalysis in V-doped TiO₂

G cluster_0 V-doped TiO2 vb Valence Band (VB) hole h+ cb Conduction Band (CB) electron e- v_level V impurity levels v_level->cb Electron Transfer light Visible Light (hν) light->v_level Excitation o2 O2 electron->o2 h2o H2O hole->h2o superoxide •O2- o2->superoxide Reduction pollutant Organic Pollutant superoxide->pollutant hydroxyl •OH h2o->hydroxyl Oxidation hydroxyl->pollutant degradation Degradation Products pollutant->degradation

Caption: V-doping enhances photocatalysis.

Application 3: Preparation of Supported Vanadium Oxide Catalysts

This compound is a precursor for preparing highly dispersed vanadium oxide catalysts on various supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃).[1][9] These catalysts are active in various oxidation reactions. The molecular designed dispersion method allows for a uniform coating of the support with vanadium oxide species.[9]

Experimental Protocol: Preparation of Silica-Supported Vanadium Oxide Catalyst

This protocol outlines the preparation of a silica-supported vanadium oxide catalyst by adsorption and thermolysis of this compound.[1]

Materials:

  • This compound (VO(acac)₂)

  • Silica support (e.g., silica gel)

  • Toluene (C₇H₈)

Equipment:

  • Rotary evaporator

  • Tube furnace

  • Schlenk line or glovebox for air-sensitive manipulations

Procedure:

  • Support Pre-treatment:

    • Dry the silica support under vacuum at a high temperature (e.g., 400°C) to remove physisorbed water.

  • Adsorption of VO(acac)₂:

    • Prepare a solution of this compound in a non-aqueous solvent like toluene. The concentration will influence the final vanadium loading.

    • Immerse the pre-treated silica support in the VO(acac)₂ solution.

    • Stir the suspension for a specified time (e.g., 24 hours) to allow for the adsorption of the complex onto the silica surface.

  • Drying:

    • Remove the excess solution by filtration.

    • Dry the impregnated support under vacuum, initially at room temperature and then with a gradual increase in temperature to remove the solvent completely.

  • Thermolysis (Calcination):

    • Place the dried material in a tube furnace.

    • Calcination is performed under a flow of dry air or an inert gas. A typical calcination temperature is 450°C.[10] This step decomposes the acetylacetonate ligands and converts the precursor to supported vanadium oxide species.

    • Hold at the calcination temperature for several hours to ensure complete conversion.

    • Cool the catalyst to room temperature under a dry atmosphere.

Quantitative Data: Supported Vanadium Oxide Catalyst Preparation
ParameterDescriptionValueReference
SupportSilica (SiO₂)-[1]
PrecursorThis compound-[1]
SolventToluene-[10]
Calcination TemperatureTemperature for thermolysis450°C[10]
Resulting MaterialSupported V-O structuresHigh surface area[1]

Logical Relationship: Catalyst Preparation and Properties

G cluster_0 Synthesis Parameters cluster_1 Intermediate Stage cluster_2 Final Catalyst Properties conc VO(acac)2 Concentration adsorption Adsorption on Support conc->adsorption dry_temp Drying Temperature rearrangement Rearrangement of Adsorbed Layer dry_temp->rearrangement calc_temp Calcination Temperature surface_area Surface Area calc_temp->surface_area dispersion Dispersion of VOx adsorption->dispersion rearrangement->dispersion activity Catalytic Activity dispersion->activity surface_area->activity

Caption: Synthesis parameters and catalyst properties.

References

Application Notes and Protocols: Vanadyl Acetylacetonate in Redox Flow Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanadyl acetylacetonate (B107027), with the chemical formula VO(acac)₂, is a coordination complex that has garnered significant interest for its application in non-aqueous redox flow batteries (NARFBs).[1] Unlike traditional aqueous vanadium redox flow batteries which are limited by the electrochemical window of water, non-aqueous systems offer the potential for higher cell voltages and energy densities.[2] Vanadium acetylacetonate complexes, including VO(acac)₂, are attractive candidates due to their two accessible redox couples that can operate at a potential of approximately 2.2 V.[1][2]

A primary challenge hindering the widespread application of vanadyl acetylacetonate is its limited solubility in common organic solvents, such as acetonitrile (B52724), where it is typically around 0.05-0.06 M.[1][3] This low solubility restricts the energy density of the battery.[1] Consequently, a significant portion of current research is dedicated to enhancing its solubility through methods like solvent engineering and the use of ionic liquids as additives.[1][4] For instance, the addition of 1-Butyl-3-methylimidazolium acetate (B1210297) has been shown to increase the solubility of VO(acac)₂ in acetonitrile by more than an order of magnitude, reaching up to 1.1 M.[1][4] These application notes provide an overview of the properties, performance data, and detailed experimental protocols for researchers working with this compound in redox flow battery electrolytes.

Application Notes

Physicochemical and Electrochemical Properties

This compound is a blue-green, solid coordination complex.[5] In the context of NARFBs, it is primarily used in electrolytes based on organic solvents like acetonitrile (ACN), often with a supporting electrolyte such as tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄) to ensure ionic conductivity.[2][6] The V(acac)₃ chemistry, which is closely related to VO(acac)₂, exhibits two one-electron redox couples separated by about 2.2 V.[2] However, the formation of VO(acac)₂ can occur from the oxidation of V(acac)₃, especially in the presence of moisture, which can be a source of capacity decay.[7][8] In some studies, VO(acac)₂ itself is investigated as a stable and highly reversible catholyte active species.[3]

Performance Data

The performance of electrolytes containing this compound is critically dependent on its concentration and the composition of the electrolyte. The following tables summarize key quantitative data from various studies.

Table 1: Solubility of this compound (VO(acac)₂) in Acetonitrile (ACN)

AdditiveConcentration of AdditiveVO(acac)₂ Solubility (M)Reference
NoneN/A0.05 - 0.06[1][3]
1-Butyl-3-methylimidazolium acetate ([BMIM]OAc)1 M in ACN> 0.7[1]
1-Butyl-3-methylimidazolium acetate ([BMIM]OAc)Neat (used to dissolve VO(acac)₂)1.1[1][4]

Table 2: Electrochemical Performance of Vanadium Acetylacetonate-Based RFBs

Active SpeciesSupporting Electrolyte / SolventCurrent Density (mA cm⁻²)Coulombic Efficiency (%)Energy Efficiency (%)Cell Voltage (V)Reference
0.1 M V(acac)₃0.5 M TEABF₄ / CH₃CN (with Nafion 1035 membrane)109180~2.2[2]
0.1 M V(acac)₃0.5 M TEABF₄ / CH₃CN (with Daramic 175 separator)107368~2.2[2]

Table 3: Kinetic Data for V(acac)₃ Reduction

Electrode MaterialExchange-Current Density (A m⁻²)Reference
Glassy Carbon1.3[6]
Platinum3.8[6]
Gold8.4[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (VO(acac)₂)

This protocol is adapted from procedures involving the reaction of a vanadium(IV) source with acetylacetone.[5][9]

Materials:

  • Vanadyl sulfate (B86663) (VOSO₄) or Vanadium(V) oxide (V₂O₅)

  • Acetylacetone (Hacac)

  • Deionized water

  • Ethanol

  • Sulfuric acid (96%)

  • Sodium carbonate (Na₂CO₃)

  • Beakers, magnetic stirrer, reflux apparatus, vacuum filtration setup

Procedure (starting from V₂O₅):

  • Preparation of Vanadyl Sulfate Solution: Suspend 0.38 g of V₂O₅ in a mixture of 1 ml deionized water, 2 ml absolute ethanol, and 0.7 ml of 96% sulfuric acid.[9]

  • Reflux: Heat the mixture under reflux for 30 minutes. The solid should dissolve to form a dark blue solution of vanadyl sulfate.[9]

  • Reaction with Acetylacetone: To the cooled vanadyl sulfate solution, add 1 ml of acetylacetone. The mixture will darken.[9]

  • Precipitation: While stirring, slowly add a solution of 1.6 g of sodium carbonate dissolved in 10 ml of deionized water. A teal solid of VO(acac)₂ will precipitate.[9]

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with deionized water, and dry in a vacuum desiccator.[9]

Protocol 2: Preparation of Non-Aqueous Electrolyte

This protocol describes the preparation of a non-aqueous electrolyte for RFB testing. All operations should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize moisture contamination.[2]

Materials:

  • Vanadium(III) acetylacetonate (V(acac)₃) or synthesized VO(acac)₂

  • Tetraethylammonium tetrafluoroborate (TEABF₄)

  • Anhydrous acetonitrile (CH₃CN)

  • Schlenk flasks, magnetic stirrer, analytical balance

Procedure:

  • Environment: Transfer all materials and equipment into a nitrogen-filled glovebox with low moisture content (<1 ppm).

  • Supporting Electrolyte: Prepare a 0.5 M TEABF₄ solution by dissolving the appropriate amount of TEABF₄ in anhydrous acetonitrile. Stir until fully dissolved.

  • Active Species: Slowly add the active material (e.g., 0.1 M V(acac)₃) to the supporting electrolyte solution while stirring.[2]

  • Homogenization: Continue stirring the solution for several hours to ensure complete dissolution and homogeneity.

  • Storage: Store the prepared electrolyte in a sealed container within the glovebox until use.

Protocol 3: Electrochemical Characterization using Cyclic Voltammetry (CV)

This protocol details the procedure for evaluating the electrochemical behavior of the prepared electrolyte.[1]

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Glassy carbon disk working electrode (e.g., 0.196 cm² area)

  • Platinum wire counter electrode

  • Non-aqueous Ag/Ag⁺ reference electrode (e.g., silver wire in 0.01 M AgNO₃, 0.1 M TBAP in acetonitrile)[1]

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside a glovebox. Fill the cell with the prepared vanadium acetylacetonate electrolyte.

  • Electrode Polishing: Before each measurement, polish the glassy carbon working electrode with alumina (B75360) slurry, rinse with solvent (acetonitrile), and dry thoroughly.

  • Measurement: Immerse the electrodes in the electrolyte. Perform cyclic voltammetry by sweeping the potential over the desired range (e.g., -2.5 V to 2.0 V vs Ag/Ag⁺) at a specific scan rate (e.g., 100 mV/s).[10]

  • Data Analysis: Analyze the resulting voltammogram to identify the potentials of the anodic and cathodic peaks, which correspond to the oxidation and reduction events of the vanadium complex.

Protocol 4: Redox Flow Battery (RFB) Performance Testing

This protocol describes the charge-discharge cycling of a lab-scale flow battery to determine its efficiency and stability.[2]

Apparatus:

  • Lab-scale redox flow cell (e.g., zero-gap configuration with 5 cm² active area)[2]

  • Graphite (B72142) felt electrodes

  • Membrane/separator (e.g., Nafion or Daramic)

  • Peristaltic pumps

  • Electrolyte reservoirs

  • Tubing (e.g., PTFE)

  • Battery cycler or potentiostat with galvanostatic capabilities

Procedure:

  • Cell Assembly: Assemble the flow cell with the graphite felt electrodes and the chosen membrane inside a glovebox. Ensure proper compression of the electrodes.

  • System Setup: Connect the cell to the electrolyte reservoirs and pumps using tubing. The entire setup should be maintained under an inert atmosphere.

  • Electrolyte Circulation: Pump the prepared anolyte and catholyte (which are initially the same solution for a symmetric cell design) through their respective half-cells at a constant flow rate (e.g., 25 mL/min).[2]

  • Charge-Discharge Cycling: Use a battery cycler to perform galvanostatic (constant current) cycling.

    • Charging: Apply a constant current density (e.g., 10 mA cm⁻²) until the cell reaches an upper voltage cutoff (e.g., 2.27 V).[2]

    • Discharging: Immediately after charging, apply the same constant current density in the opposite direction until the cell reaches a lower voltage cutoff (e.g., 1.0 V).[2]

  • Data Collection: Record the voltage, current, and time throughout multiple cycles.

  • Efficiency Calculation:

    • Coulombic Efficiency (CE): (Total charge passed during discharge / Total charge passed during charge) x 100%.

    • Voltage Efficiency (VE): (Average discharge voltage / Average charge voltage) x 100%.

    • Energy Efficiency (EE): CE x VE / 100%.

    • Capacity Retention: Track the discharge capacity over cycles to evaluate stability.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of VO(acac)₂ cluster_prep Protocol 2: Electrolyte Preparation cluster_test Protocols 3 & 4: Testing s1 Prepare Vanadyl Sulfate Solution s2 React with Acetylacetone s1->s2 s3 Precipitate Product with Na₂CO₃ s2->s3 s4 Isolate & Dry VO(acac)₂ s3->s4 p3 Dissolve Active Species (V(acac)₃ or VO(acac)₂) s4->p3 p1 Work in Inert Atmosphere (Glovebox) p2 Dissolve Supporting Electrolyte (e.g., TEABF₄) in Anhydrous ACN p1->p2 p2->p3 p4 Homogenize Solution p3->p4 t1 Electrochemical Analysis (Cyclic Voltammetry) p4->t1 t2 RFB Performance Test (Charge-Discharge Cycling) p4->t2

Caption: Workflow for synthesis, electrolyte preparation, and testing.

redox_reactions cluster_neg Negative Electrode (Anolyte) cluster_pos Positive Electrode (Catholyte) neg_charge Charge: V(acac)₃ + e⁻ → [V(acac)₃]⁻ neg_discharge Discharge: [V(acac)₃]⁻ → V(acac)₃ + e⁻ neg_charge->neg_discharge center_node pos_charge Charge: V(acac)₃ → [V(acac)₃]⁺ + e⁻ pos_discharge Discharge: [V(acac)₃]⁺ + e⁻ → V(acac)₃ pos_charge->pos_discharge

Caption: Redox reactions in a V(acac)₃ non-aqueous RFB.

challenges_solutions challenge Core Challenge: Low Energy Density cause1 Low Solubility of VO(acac)₂ in ACN (~0.06 M) challenge->cause1 cause2 Electrolyte Instability (e.g., Moisture Contamination) challenge->cause2 solution1 Strategy 1: Use Solubility Enhancers cause1->solution1 solution2 Strategy 2: Modify Ligand Structure cause1->solution2 solution3 Strategy 3: Strict Inert Atmosphere Control cause2->solution3 example1 Ionic Liquids (e.g., [BMIM]OAc) solution1->example1 example2 Ester Functionalized 'acac' Ligands solution2->example2 example3 Glovebox Operation solution3->example3

Caption: Challenges and strategies for VO(acac)₂ electrolytes.

References

Troubleshooting & Optimization

Improving the stability of Vanadyl acetylacetonate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of vanadyl acetylacetonate (B107027) (VO(acac)₂) in solution during experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with VO(acac)₂ solutions.

Problem 1: Color of the VO(acac)₂ solution changes from blue-green to green, yellow, or orange over time.

  • Question: My VO(acac)₂ solution, which was initially blue-green, has changed color. What is causing this, and how can I prevent it?

  • Answer: This color change is a visual indicator of the oxidation of the vanadium center from V(IV) to V(V). This process is particularly rapid in solvents like methanol (B129727) when exposed to atmospheric oxygen. The disappearance of the d-d transition bands in the UV-Vis spectrum confirms the oxidation of the lone 3d electron on the vanadium atom. To prevent this, it is crucial to handle the solution under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. For prolonged stability, consider using allylic alcohols as the solvent or as a co-solvent, as they can inhibit oxidation for extended periods.

Problem 2: Precipitate forms in my VO(acac)₂ solution.

  • Question: I've observed a precipitate forming in my VO(acac)₂ solution. What could be the cause?

  • Answer: Precipitate formation can be due to several factors:

    • Hydrolysis: VO(acac)₂ is susceptible to hydrolysis in the presence of water, which can lead to the formation of less soluble vanadium species. Ensure you are using anhydrous solvents and minimize exposure to atmospheric moisture.

    • Low Solubility: The solubility of VO(acac)₂ varies significantly between solvents. You may have exceeded the solubility limit. Refer to the solvent compatibility table below to ensure you are using an appropriate solvent and concentration.

    • Degradation Products: The products of oxidation or hydrolysis may be less soluble than the parent compound, leading to precipitation over time.

Problem 3: Inconsistent or poor catalytic activity in reactions.

  • Question: I am using a VO(acac)₂ solution as a catalyst, but my reaction yields are inconsistent. Could the stability of the catalyst be the issue?

  • Answer: Yes, the degradation of VO(acac)₂ can significantly impact its catalytic activity. The active catalytic species in many oxidation reactions, such as the epoxidation of allylic alcohols, is a V(V) species formed in situ from the V(IV) precursor. However, uncontrolled oxidation or hydrolysis can lead to the formation of inactive vanadium species. To ensure consistent catalytic performance:

    • Prepare fresh solutions of VO(acac)₂ before each experiment.

    • If using the solution over a period, monitor its integrity using UV-Vis spectroscopy. A decrease in the intensity of the d-d transition bands around 570 nm and 780 nm indicates degradation.

    • For reactions sensitive to the oxidation state, consider using a stabilizing agent or preparing the solution in a glovebox.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing a stable VO(acac)₂ solution?

A1: To prepare a stable VO(acac)₂ solution, follow these guidelines:

  • Use High-Purity VO(acac)₂: Start with a high-quality, solid VO(acac)₂.

  • Select an Appropriate Solvent: Choose a solvent in which VO(acac)₂ is sufficiently soluble and stable. Anhydrous, non-protic solvents are generally preferred for minimizing hydrolysis. Refer to the solvent compatibility table for guidance.

  • Deoxygenate the Solvent: Before dissolving the VO(acac)₂, deoxygenate the solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Work Under an Inert Atmosphere: Whenever possible, prepare and handle the solution in a glovebox or under a continuous stream of an inert gas to minimize exposure to oxygen and moisture.

  • Store Properly: Store the solution in a tightly sealed container, protected from light, and at a low temperature (if the solvent's freezing point allows). For long-term storage, consider freezing the solution.

Q2: How does the choice of solvent affect the stability of VO(acac)₂?

A2: The solvent plays a critical role in the stability of VO(acac)₂. Protic solvents like methanol can facilitate oxidation, while the presence of water can lead to hydrolysis. The following table summarizes the solubility and stability of VO(acac)₂ in common organic solvents.

SolventSolubilityStability Considerations
MethanolSoluble[1]Prone to oxidation by atmospheric oxygen, leading to a color change from blue-green to yellow/orange.[2]
EthanolSoluble[1]Similar to methanol, susceptible to oxidation.
ChloroformSoluble[1]Generally stable, but should be anhydrous to prevent hydrolysis.
DichloromethaneSolubleGood stability when anhydrous.
BenzeneSoluble[1]Offers good stability.
AcetoneModerately SolubleCan be used, but ensure it is anhydrous.
WaterPractically Insoluble[1]Leads to rapid hydrolysis.

Q3: Are there any chemical additives that can improve the stability of VO(acac)₂ solutions?

A3: Yes, certain additives can enhance the stability of VO(acac)₂ solutions. Allylic alcohols have been shown to be particularly effective at inhibiting oxidation. It is believed that VO(acac)₂ forms a π-complex with the allylic alcohol, which protects the vanadium center from reacting with oxygen.

StabilizerMechanism of ActionRecommended Solvents
Allylic Alcohols (e.g., β-methallyl alcohol)Forms a protective π-complex with the vanadium center, preventing oxidation.Can be used as the primary solvent or as an additive to other organic solvents.
Excess Acetylacetone (Hacac)Can help suppress the dissociation of the acetylacetonate ligands, particularly in the presence of trace acid.Can be added to various organic solvents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized VO(acac)₂ Solution Using Allylic Alcohol

  • Materials:

    • Vanadyl acetylacetonate (VO(acac)₂)

    • β-methallyl alcohol (or another allylic alcohol), anhydrous

    • Schlenk flask or a vial inside a glovebox

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Dry the glassware thoroughly in an oven at 120°C overnight and cool under a stream of inert gas.

    • Transfer the desired amount of VO(acac)₂ to the Schlenk flask under a positive pressure of inert gas.

    • Add the required volume of anhydrous β-methallyl alcohol to the flask via a syringe or cannula.

    • Stir the mixture at room temperature until the VO(acac)₂ is completely dissolved.

    • Store the resulting blue-green solution under an inert atmosphere and protect it from light.

Protocol 2: Monitoring the Stability of VO(acac)₂ Solution by UV-Vis Spectroscopy

  • Instrumentation and Materials:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes with airtight caps

    • The VO(acac)₂ solution to be tested

    • The pure solvent used to prepare the solution (as a blank)

  • Procedure:

    • Prepare the VO(acac)₂ solution in the solvent of interest.

    • Immediately after preparation, take an initial UV-Vis spectrum of the solution from 300 nm to 900 nm. Use the pure solvent as a blank.

    • Record the absorbance at the characteristic d-d transition peaks for VO(acac)₂, which are typically around 570 nm and 780 nm.

    • Store the solution under the desired experimental conditions (e.g., exposed to air, under an inert atmosphere, at a specific temperature).

    • At regular time intervals (e.g., every hour, every day), take a new UV-Vis spectrum of the solution.

    • Monitor the change in absorbance of the d-d transition peaks. A decrease in the intensity of these peaks indicates the oxidation of V(IV) to V(V) and thus, the degradation of the VO(acac)₂.

    • The appearance of new peaks or shifts in existing peaks can also indicate the formation of degradation products.

Visualizations

DegradationPathways Degradation Pathways of this compound in Solution cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway VO_acac_2 VO(acac)₂ (V⁴⁺) (Blue-green) Oxidized_V [VO(acac)₂(Solvent)]⁺ + O₂ → Oxidized Species (V⁵⁺) (Green/Yellow/Orange) VO_acac_2->Oxidized_V Atmospheric O₂ (e.g., in Methanol) Hydrolyzed_V [VO(acac)(OH)(H₂O)] + Hacac VO_acac_2->Hydrolyzed_V + H₂O (especially in acidified aqueous solutions)

Caption: Major degradation pathways of VO(acac)₂ in solution.

ExperimentalWorkflow Workflow for Preparing and Monitoring Stable VO(acac)₂ Solutions cluster_prep Solution Preparation cluster_monitoring Stability Monitoring A Select Solvent & Stabilizer (e.g., Anhydrous Allylic Alcohol) B Deoxygenate Solvent (Inert Gas Purge) A->B C Dissolve VO(acac)₂ (Under Inert Atmosphere) B->C D Take Initial UV-Vis Spectrum (t=0) C->D Proceed to Monitoring E Store Solution Under Controlled Conditions D->E F Acquire UV-Vis Spectra at Time Intervals E->F G Analyze Spectral Changes (Peak Intensity) F->G

Caption: Recommended workflow for stable solution preparation and monitoring.

References

Air sensitivity and handling of Vanadyl acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

Vanadyl Acetylacetonate (B107027): Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the air sensitivity, handling, and troubleshooting of Vanadyl acetylacetonate (VO(acac)₂).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its appearance?

This compound, with the chemical formula VO(C₅H₇O₂)₂, is a coordination complex of the vanadyl group (VO²⁺) with acetylacetonate ligands.[1] It typically appears as a blue-green or green to blue-green crystalline powder.[1][2][3]

Q2: How air-sensitive is this compound?

The compound is stable but sensitive to air.[2][3][4][5] Exposure to air may cause it to discolor.[2][3][4] In solution, particularly in aqueous methanol, it can be oxidized by atmospheric oxygen.[6] It is also sensitive to moisture.[7][8]

Q3: What are the signs of decomposition or impurity?

Visual signs of decomposition include a color change from its typical blue-green hue. Contamination with moisture can lead to the formation of related vanadium species.[7][8] Analytically, impurities or degradation can be detected by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate VO(acac)₂ from free acetylacetone (B45752) or other degradation products.[9][10]

Q4: How should I properly store this compound?

To ensure its stability, store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][11][12] The recommended storage temperature is below +30°C.[2][3][4]

Q5: What are the main incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[2][3][4] It should also be kept away from peroxides, borohydrides, and cyanoborohydrides, as reactions with these can be explosive.[13]

Troubleshooting Guide

Issue 1: My this compound powder has changed color.

  • Potential Cause: The compound has likely been exposed to air and/or moisture, leading to oxidation or hydrolysis.

  • Solution: While the discolored material may still be usable for some applications, its purity is compromised. For sensitive reactions, it is recommended to use a fresh, properly stored batch. To prevent this, always handle the compound under an inert atmosphere (e.g., in a glovebox) and ensure the container is securely sealed immediately after use.

Issue 2: My reaction yield is lower than expected.

  • Potential Cause 1: The VO(acac)₂ reagent may have degraded due to improper storage, reducing the amount of active catalyst or precursor.

  • Solution 1: Verify the purity of the VO(acac)₂. If degradation is suspected, consider purifying the material or using a new batch. A quick purity check can be performed using Thin Layer Chromatography (TLC) if a standard is available, or more definitively by HPLC.[9]

  • Potential Cause 2: In solution, the complex may be unstable under the reaction conditions (e.g., presence of water or strong acids).[6][9]

  • Solution 2: Ensure all solvents are anhydrous and that the reaction is run under an inert atmosphere if the chemistry is sensitive to air or moisture.

Issue 3: I am seeing unexpected side products in my analysis (e.g., NMR, LC-MS).

  • Potential Cause: The VO(acac)₂ may be catalyzing an unintended reaction, or the compound itself may be decomposing under the experimental conditions, releasing acetylacetone or other species. Thermal decomposition can occur at elevated temperatures.[14][15]

  • Solution: Review the thermal stability of the compound and your reaction temperature. The melting point is around 235-258°C, and it decomposes at these temperatures.[1][2] If using analytical techniques like HPLC, ensure the mobile phase is compatible. For instance, highly acidic conditions can cause the chelate to dissociate.[9]

Troubleshooting Workflow

cluster_start Problem Identification cluster_color Color Change Issue cluster_yield Low Yield Issue cluster_sideprod Side Product Issue start Start Troubleshooting problem What is the issue? start->problem color_cause Cause: Exposure to Air/Moisture problem->color_cause Color Change yield_cause Cause: Reagent degradation or unstable reaction conditions. problem->yield_cause Low Yield side_cause Cause: Thermal decomposition or analytical incompatibility. problem->side_cause Side Products color_solution Solution: Use fresh reagent. Handle under inert atmosphere. color_cause->color_solution end_node Problem Resolved color_solution->end_node yield_solution Solution: Verify purity (e.g., HPLC). Use anhydrous solvents. Run under inert gas. yield_cause->yield_solution yield_solution->end_node side_solution Solution: Check reaction temperature. Ensure analytical method is compatible. side_cause->side_solution side_solution->end_node

Caption: Troubleshooting guide for common VO(acac)₂ issues.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical FormulaC₁₀H₁₄O₅V[2][3]
Molar Mass265.16 g/mol [2][3]
AppearanceGreen to blue-green crystalline powder[1][2][3]
Melting Point235-258 °C (decomposes)[1][2][3]
SolubilitySoluble in chloroform, benzene, ethanol, acetone, ether.[1][2][3]
Water SolubilityPractically insoluble[2][3]
StabilityStable, but sensitive to air and moisture.[2][4][6]

Table 2: Safety and Handling Information

ParameterRecommendationReferences
Personal Protective EquipmentSafety glasses, gloves, lab coat.[11][12]
Handling EnvironmentUse in a well-ventilated area or fume hood. Avoid dust formation.[11][12]
Storage ConditionsStore below +30°C in a dry, cool place in a tightly sealed container.[2][5][11]
IncompatibilitiesStrong oxidizing agents, peroxides, borohydrides.[2][13]
Accidental ReleaseSweep up dry material, avoid generating dust, and place in a suitable container for disposal.[12][13]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

  • Preparation: Before handling, ensure you are in a well-ventilated laboratory, preferably with an operational fume hood. Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[12]

  • Inert Atmosphere (Optional but Recommended): For highly sensitive applications, perform handling inside a glovebox with an inert atmosphere (e.g., Nitrogen or Argon).

  • Dispensing: Open the container away from your breathing zone. Use a clean spatula to dispense the required amount of the crystalline powder onto weighing paper or directly into a tared vessel.

  • Sealing: Immediately after dispensing, securely close the container cap, wrapping the seal with paraffin (B1166041) film for extra protection against air and moisture ingress.

  • Cleanup: Clean any residual powder from the spatula and work surface. Dispose of contaminated weighing paper and gloves in the designated solid chemical waste container. Wash hands thoroughly after handling.[12]

Safe Handling Workflow

start Start: Obtain VO(acac)₂ ppe 1. Wear PPE (Gloves, Goggles, Lab Coat) start->ppe env 2. Work in Ventilated Area (Fume Hood / Glovebox) ppe->env dispense 3. Dispense Required Amount env->dispense seal 4. Tightly Reseal Container dispense->seal cleanup 5. Clean Workspace & Dispose of Waste seal->cleanup end End: Store Properly cleanup->end

Caption: Step-by-step workflow for safe handling of VO(acac)₂.

Protocol 2: Purity Assessment by HPLC

This protocol is adapted from methods described for the analysis of VO(acac)₂.[9][10]

  • Objective: To separate this compound from potential impurities like free acetylacetone.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reverse-phase column.

  • Reagents:

    • Acetonitrile (MeCN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA), optional but recommended.

    • Ethanol (EtOH) for sample dissolution.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of your this compound sample in 100% Ethanol.

    • Mobile Phase: Prepare a mobile phase, for example, a gradient of 40% to 60% Acetonitrile in water. Adding 0.1% TFA to the mobile phase can improve peak shape and separation.[9][10]

    • HPLC Conditions:

      • Flow Rate: 1.0 - 1.5 mL/min.

      • Detection Wavelength: Monitor at 320 nm . At this wavelength, VO(acac)₂ has a distinct absorption, whereas free acetylacetone has minimal absorption, allowing for clear differentiation.[9] Monitoring at 254 nm will show overlapping peaks.[9]

      • Injection Volume: 10-20 µL.

    • Analysis: Run a blank (ethanol), a standard of pure VO(acac)₂ (if available), and your sample. Compare the retention time and peak purity of your sample to the standard. The presence of significant peaks other than the main VO(acac)₂ peak indicates impurity.

References

Technical Support Center: Vanadyl Acetylacetonate [VO(acac)₂]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanadyl Acetylacetonate (B107027) [VO(acac)₂]. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing catalyst loading and overall reaction performance.

Frequently Asked Questions (FAQs)

Q1: What is Vanadyl Acetylacetonate [VO(acac)₂] and what are its primary applications?

This compound is a blue-green coordination complex with the formula VO(C₅H₇O₂)₂.[1][2] It is widely used as a catalyst in organic chemistry, particularly for the epoxidation of allylic alcohols.[1][3] Other applications include the oxidation of thioethers to sulfoxides, tertiary amines to N-oxides, and aldehydes to carboxylic acids.[4][5] It is valued for enabling regio- and stereoselective oxidation reactions under mild conditions.[4]

Q2: In what solvents is VO(acac)₂ soluble?

VO(acac)₂ is a charge-neutral complex that is soluble in polar organic solvents such as chloroform, dichloromethane, benzene, methanol (B129727), and ethanol.[1][2] It is generally not soluble in water.[1]

Q3: What is the typical oxidation state of vanadium in VO(acac)₂, and how does it change during catalysis?

The complex contains vanadium in the +4 oxidation state (vanadyl, VO²⁺).[1] During catalytic epoxidation with hydroperoxides like tert-butyl hydroperoxide (TBHP), it is oxidized to a vanadium(V) species.[1] This V(V) species coordinates with the substrate's alcohol and the hydroperoxide, which directs the subsequent reaction.[1]

Q4: Can VO(acac)₂ be used as a heterogeneous catalyst?

Yes, VO(acac)₂ can be immobilized on various solid supports to create a heterogeneous catalyst.[6] This facilitates easier separation from the reaction mixture and allows for potential reuse.[6] Common supports include polystyrene, silica (B1680970), alumina, and metal-organic frameworks (MOFs).[6][7][8][9] The interaction with the support often occurs through reaction with surface hydroxyl groups.[7]

Q5: What safety precautions should be taken when working with VO(acac)₂ and associated reagents?

When using VO(acac)₂ with oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), appropriate safety measures are crucial. TBHP is hazardous in case of skin or eye contact and can be explosive.[6] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving VO(acac)₂.

Q1: My reaction yield is low. What are the potential causes and solutions?

  • Sub-optimal Catalyst Loading: Insufficient catalyst can lead to low conversion rates. Conversely, excessive loading might not always improve the yield and can be wasteful. An optimization study is recommended. For the oxidation of 4-chlorobenzaldehyde, for example, 4 mol% of VO(acac)₂ was found to be optimal.[5]

  • Catalyst Deactivation: The catalyst may lose activity over time due to poisoning, fouling by carbon deposits, or sintering at high temperatures.[10][11] If using a supported catalyst, regeneration may be possible.[5] For homogeneous reactions, ensure all reagents and solvents are pure and free from potential catalyst poisons.

  • Moisture Contamination: VO(acac)₂ can be sensitive to moisture, which can lead to the formation of inactive species and hydrolysis.[2][12] Ensure anhydrous solvents and reagents are used where appropriate.

  • Inefficient Oxidant: The choice and amount of oxidant are critical. For aldehyde oxidation, three equivalents of H₂O₂ were found to give nearly quantitative yields.[5] For allylic alcohol epoxidation, TBHP is commonly used.[1] Ensure the oxidant is fresh and has not degraded.

Q2: The selectivity of my reaction is poor. How can I improve it?

  • Incorrect Solvent: The choice of solvent can significantly influence the reaction's outcome. For instance, in the VO(acac)₂-catalyzed oxidation of aldehydes with H₂O₂, using acetonitrile (B52724) leads to carboxylic acids, while methanol yields methyl esters.[5]

  • Temperature Control: Reaction temperature can affect selectivity. Running the reaction at the optimal temperature is key. Some reactions require elevated temperatures (reflux), while others proceed at room temperature.[8][13]

  • Substrate-Catalyst Interaction: VO(acac)₂ is particularly effective for allylic alcohols due to the directing effect of the hydroxyl group, which coordinates to the vanadium center.[1][3] For substrates without such a directing group, selectivity may be lower.

Q3: I am having difficulty separating the catalyst from my product mixture.

  • Use a Heterogeneous System: For easier separation, immobilize the VO(acac)₂ on a solid support like silica, polystyrene, or a metal-organic framework (MOF).[6][8][9] The solid catalyst can then be removed by simple filtration.

  • Chromatography: If using VO(acac)₂ in a homogeneous system, column chromatography is a common method for product purification.[13] The choice of solvent system is crucial for effective separation.

Q4: My supported VO(acac)₂ catalyst is losing activity after a few cycles. What can I do?

  • Leaching: The metal complex may be leaching from the support into the reaction medium.[6] This can be caused by a weak association between the catalyst and the support. Consider using a support functionalized with ligands that can strongly bind the vanadium complex.[14]

  • Regeneration: Some deactivated supported catalysts can be regenerated. For a TiO₂-supported VO(acac)₂ catalyst used in aldehyde oxidation, simple regeneration could reverse minimal deactivation.[5] Regeneration protocols often involve washing or calcination to remove adsorbed poisons or coke.[11]

Below is a troubleshooting workflow to help diagnose and resolve common experimental issues.

TroubleshootingWorkflow Start Problem Encountered LowYield Low Yield / Conversion? Start->LowYield PoorSelectivity Poor Selectivity? LowYield->PoorSelectivity No CheckLoading Verify / Optimize Catalyst Loading (e.g., 1-5 mol%) LowYield->CheckLoading Yes SeparationIssue Catalyst Separation Issue? PoorSelectivity->SeparationIssue No Solvent Change Solvent (e.g., ACN vs. MeOH) PoorSelectivity->Solvent Yes Deactivation Catalyst Deactivation? SeparationIssue->Deactivation No Heterogenize Use Supported Catalyst (e.g., VO(acac)₂@Silica) SeparationIssue->Heterogenize Yes Regenerate Regenerate Catalyst (Washing / Calcination) Deactivation->Regenerate Yes CheckReagents Check Reagent Purity (Anhydrous Solvents, Fresh Oxidant) CheckLoading->CheckReagents CheckTemp Optimize Reaction Temperature & Time CheckReagents->CheckTemp DirectingGroup Assess Substrate (Directing Group Effect) Solvent->DirectingGroup Column Purify via Column Chromatography Heterogenize->Column Leaching Test for Leaching (ICP) & Improve Support Anchoring Regenerate->Leaching

A troubleshooting workflow for experiments using VO(acac)₂.

Quantitative Data Summary

The optimal catalyst loading and reaction conditions are highly dependent on the specific reaction. The table below summarizes conditions from various studies.

ReactionSubstrateCatalyst SystemCatalyst LoadingOxidant (Equiv.)SolventTemp. (°C)Time (h)Conversion / YieldRef.
EpoxidationGeraniol (B1671447)VO(acac)₂ (Immobilized)~0.3 g catalystTBHPCyclohexane (B81311)RT4-[6]
EpoxidationE-GeraniolVO(acac)₂ (Homogeneous)0.025 g (~1.5 mol%)TBHP (1.1)Toluene140 (reflux)1Successful[13]
Aldehyde Oxidation4-ChlorobenzaldehydeVO(acac)₂ (Homogeneous)4 mol%H₂O₂ (3)AcetonitrileRT0.5~99% Yield[5]
Thioether OxidationThioanisoleV(acac)₃/TiO₂-TBHP-RT-100% Selectivity[4]
Benzimidazole Synthesisp-BromobenzaldehydeVO(acac)₂ / Cu(OTf)₂- / 20 mol%-Water / CTAB--Improved Yield[15]

Experimental Protocols

Protocol 1: Heterogeneous Epoxidation of Geraniol with Polystyrene-Immobilized VO(acac)₂ [6]

This protocol describes the preparation of the immobilized catalyst followed by its use in the epoxidation of an allylic alcohol.

Part A: Catalyst Preparation (Immobilization)

  • Add polystyrene (1.0 g) and cyclohexane (50 mL) to a 100 mL round-bottom flask.

  • Heat the mixture to 70 °C with stirring until the polymer is completely dissolved.

  • Slowly add VO(acac)₂ (0.2 g) to the solution and continue stirring at 70 °C for 1 hour.

  • Remove the heat source and cool the solution to room temperature while stirring, then place it in an ice bath to precipitate a dispersed solid.

  • Decant the solvent to isolate the solid catalyst.

  • Wash the solid by adding hexane (B92381) (30 mL) and stirring for 1 hour. Decant the hexane.

  • Dry the resulting solid, which is the immobilized VO(acac)₂ catalyst.

Part B: Catalytic Epoxidation

  • In a 100 mL round-bottom flask, add the immobilized VO(acac)₂ catalyst (0.3 g), geraniol (substrate), an appropriate amount of tert-butyl hydroperoxide (TBHP) as the oxidant, and a suitable solvent (e.g., cyclohexane).

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the solid catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product oil.

  • Analyze the product oil by TLC and ¹H NMR to confirm the formation of the epoxide.

The diagram below illustrates the general workflow for this heterogeneous catalysis experiment.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Workup & Analysis p1 Dissolve Polystyrene in Cyclohexane (70°C) p2 Add VO(acac)₂ Stir for 1h p1->p2 p3 Cool to Precipitate Solid Catalyst p2->p3 p4 Wash with Hexane & Dry p3->p4 r1 Combine Immobilized Catalyst, Substrate (Geraniol), & Oxidant (TBHP) p4->r1 Use Catalyst r2 Stir at Room Temp (approx. 4h) r1->r2 r3 Monitor by TLC r2->r3 w1 Filter to Recover Catalyst r3->w1 Reaction Complete w2 Evaporate Solvent from Filtrate w1->w2 w3 Analyze Crude Product (NMR, TLC) w2->w3

References

Technical Support Center: Vanadyl Acetylacetonate (VO(acac)₂) Purification and Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vanadyl acetylacetonate (B107027).

Frequently Asked Questions (FAQs)

Q1: What is the expected color and appearance of pure Vanadyl Acetylacetonate?

A1: Pure this compound, VO(acac)₂, is a blue-green crystalline solid.[1][2][3] A significant deviation from this color may indicate the presence of impurities or a different oxidation state of vanadium.[1]

Q2: What are the common solvents for recrystallizing VO(acac)₂?

A2: Common solvents for the recrystallization of this compound include chloroform (B151607), dichloromethane (B109758) in combination with ether, and acetonitrile.[1][4][5] The choice of solvent can impact crystal quality and yield. Sublimation has also been explored as a greener alternative to solvent-based recrystallization.[1]

Q3: My final product has a low yield. What are the potential causes?

A3: Low yield can result from several factors. One of the most common reasons is using an excessive amount of solvent during recrystallization, which leads to a significant portion of the product remaining in the mother liquor.[6][7] Incomplete reaction during the synthesis, such as insufficient reflux time or improper mixing of reagents, can also lead to a lower yield of the final product.[8] Additionally, some product may be lost during filtration and transfer steps.[9]

Q4: My product "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6][7] This often happens if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities present.[6][7] To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[7] Very slow cooling can favor the formation of crystals over oil.[7]

Q5: The crystals formed very rapidly. Is this a problem?

A5: Yes, rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, which undermines the purpose of recrystallization.[6] Ideally, crystal formation should be a gradual process. To slow down crystallization, you can use a larger volume of solvent than the minimum required for dissolution at high temperatures.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Excess solvent used for recrystallization.Reduce the volume of the mother liquor by evaporation and cool again to recover more product.[7] For future attempts, use the minimum amount of hot solvent necessary to dissolve the crude product.
Incomplete initial reaction.Ensure adequate reaction time and efficient stirring during the synthesis of VO(acac)₂.[8]
Product loss during transfers.Carefully rinse all glassware with the mother liquor to recover any adhering product.
"Oiling Out" Solution is supersaturated at a temperature above the compound's melting point.Reheat the flask to redissolve the oil, add a small amount of extra solvent, and allow for very slow cooling.[7]
High level of impurities.Consider a preliminary purification step, such as passing the crude product through a short silica (B1680970) plug, before recrystallization.[10]
Rapid Crystal Formation Solution is too concentrated or cooled too quickly.Add a small amount of additional hot solvent to the dissolved product and allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]
Product is not the expected blue-green color Presence of unreacted starting materials or side products.The color of vanadium complexes is highly dependent on the oxidation state. An off-color may indicate incomplete reduction of the vanadium source (e.g., V₂O₅ which is orange) or oxidation of the final product.[1][9] Ensure the reaction conditions, particularly the reducing agent and atmosphere, are appropriate. Recrystallization should help in removing colored impurities.
Crystals do not form upon cooling Too much solvent was used.Reduce the solvent volume by gentle heating or using a rotary evaporator and then attempt to cool the solution again.[7]
The solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. Adding a seed crystal of pure VO(acac)₂ can also initiate crystallization.

Experimental Protocols

Recrystallization of this compound from Chloroform

This protocol is a common method for purifying crude VO(acac)₂.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chloroform to dissolve the solid completely. The solution should be heated gently, for instance, in a warm water bath.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Blue-green crystals should start to form. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold chloroform or another solvent in which VO(acac)₂ is sparingly soluble, such as cold ethanol, to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum desiccator to remove all traces of solvent.[4]

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₁₀H₁₄O₅V[2]
Molar Mass 265.157 g/mol [2]
Appearance Blue-green solid[2]
Melting Point 258 °C (decomposes)[2]
Solubility Soluble in polar organic solvents like CHCl₃, CH₂Cl₂, Benzene, CH₃OH, CH₃CH₂OH. Insoluble in water.[2][3]

Visualizations

Experimental Workflow for Recrystallization

G Workflow for Recrystallization of VO(acac)₂ A Crude VO(acac)₂ B Dissolve in minimal hot solvent (e.g., Chloroform) A->B C Hot Filtration (if necessary) B->C D Slow Cooling (Room Temperature) B->D if no insolubles C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure VO(acac)₂ Crystals H->I

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting Decision Tree for Recrystallization Issues

G Troubleshooting Recrystallization start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product 'Oiled Out' issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No sol_1 Too much solvent? no_crystals->sol_1 sol_4 Cooling too fast? oiling_out->sol_4 sol_6 Check mother liquor for dissolved product low_yield->sol_6 sol_2 Reduce solvent volume and re-cool sol_1->sol_2 Yes sol_3 Induce crystallization (scratch/seed) sol_1->sol_3 No sol_2->issue sol_3->issue sol_4->issue No, suspect impurities sol_5 Re-dissolve, add more solvent, cool slowly sol_4->sol_5 Yes sol_7 Concentrate mother liquor to recover more sol_6->sol_7

Caption: A decision tree to guide troubleshooting common issues during the recrystallization of VO(acac)₂.

References

Troubleshooting low yields in VO(acac)2 epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the epoxidation of allylic alcohols using vanadyl acetylacetonate (B107027) (VO(acac)₂). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low reaction yields.

Troubleshooting Guide: Low Epoxidation Yields

This guide provides a systematic approach to troubleshooting low yields in VO(acac)₂ catalyzed epoxidation reactions. Each section addresses a potential cause and offers specific solutions.

1. Catalyst-Related Issues

Q1: My reaction is not proceeding, or the yield is very low. Could the VO(acac)₂ catalyst be the problem?

A1: Yes, catalyst quality and activation are critical for a successful reaction. Several factors related to the catalyst can lead to low yields:

  • Catalyst Purity: The VO(acac)₂ should be a vibrant blue-green solid.[1][2] A change in color to brown or black may indicate decomposition or impurities. Purification by recrystallization or sublimation may be necessary.[1]

  • Catalyst Activation: VO(acac)₂ is a precatalyst and is oxidized in situ by the hydroperoxide to form the active vanadium(V) species.[3][4] This activation step is crucial for the catalytic cycle to begin.

  • Catalyst Deactivation: The active catalyst can be deactivated by several mechanisms. The alcohol byproduct of the reaction can compete with the hydroperoxide for coordination to the vanadium center, leading to catalyst poisoning.[5] Additionally, the acetylacetonate (acac) ligand can irreversibly decompose to acetic acid and carbon dioxide, leading to a less active catalyst.[6]

Solution Workflow for Catalyst Issues:

G start Low Yield Observed check_catalyst Check VO(acac)₂ Appearance start->check_catalyst is_blue_green Is it a blue-green solid? check_catalyst->is_blue_green purify Purify catalyst (recrystallization/sublimation) is_blue_green->purify No use_fresh_catalyst Use fresh, high-purity VO(acac)₂ is_blue_green->use_fresh_catalyst Yes purify->use_fresh_catalyst check_activation Ensure proper in situ activation conditions consider_deactivation Consider catalyst deactivation pathways check_activation->consider_deactivation success Improved Yield consider_deactivation->success use_fresh_catalyst->check_activation

Caption: Troubleshooting workflow for catalyst-related issues.

2. Oxidant-Related Issues

Q2: I suspect an issue with my tert-butyl hydroperoxide (TBHP). What should I look for?

A2: The quality and handling of TBHP are critical for efficient epoxidation.

  • TBHP Decomposition: TBHP can decompose over time, especially if not stored properly.[7] It is crucial to use a fresh or properly titrated solution. The decomposition can be accelerated by the presence of certain metals or initiators.[7]

  • Anhydrous vs. Aqueous TBHP: While many procedures use anhydrous TBHP in a non-polar solvent like toluene (B28343) or decane, aqueous solutions can also be used.[8] However, the presence of water can sometimes affect the reaction rate and selectivity.[9] The choice between anhydrous and aqueous TBHP may depend on the specific substrate and desired outcome.

Table 1: Comparison of Anhydrous vs. Aqueous TBHP

TBHP TypeSolventTypical ConcentrationAdvantagesDisadvantages
AnhydrousToluene, Decane5-6 MMinimizes water-related side reactions.Can be more hazardous to handle and prepare.
AqueousWater70%Commercially available, easier to handle.Water can potentially hydrolyze the catalyst or epoxide.[9]

3. Reaction Condition Issues

Q3: What are the optimal reaction conditions, and how do they affect the yield?

A3: Reaction parameters such as temperature, solvent, and substrate-to-oxidant ratio significantly influence the reaction outcome.

  • Temperature: VO(acac)₂ epoxidations are often carried out at temperatures ranging from 0°C to room temperature.[8] For some substrates, refluxing in a solvent like toluene may be necessary.[10] Lower temperatures can sometimes improve selectivity but may require longer reaction times.

  • Solvent: Dichloromethane (CH₂Cl₂) and toluene are commonly used solvents.[8][10] The choice of solvent can affect the solubility of reagents and the stability of the catalyst. Non-polar, non-coordinating solvents are generally preferred.

  • Stoichiometry: A slight excess of TBHP (e.g., 1.1 to 1.5 equivalents) relative to the allylic alcohol is typically used to ensure complete conversion of the substrate.[10][11]

4. Work-up and Product Isolation Issues

Q4: I seem to be losing my product during the work-up. What are some best practices?

A4: The work-up procedure is crucial for isolating the desired epoxide in high yield and purity.

  • Quenching Excess Oxidant: It is important to quench any remaining TBHP before product isolation. This is often done by adding an aqueous solution of a reducing agent like sodium sulfite (B76179) (Na₂SO₃).[10]

  • Extraction: The epoxide product is typically extracted into an organic solvent. Multiple extractions may be necessary to ensure complete recovery.

  • Purification: Column chromatography is often used to purify the epoxide from the crude reaction mixture.[10] The choice of eluent system is critical to achieve good separation.

Frequently Asked Questions (FAQs)

Q5: What is the mechanism of the VO(acac)₂ catalyzed epoxidation?

A5: The reaction proceeds through a catalytic cycle involving the in situ formation of an active vanadium(V) peroxo species. The allylic alcohol coordinates to the vanadium center, directing the transfer of an oxygen atom from the peroxide to the double bond.

G VO_IV VO(acac)₂ (V⁴⁺) VO_V_OOR V⁵⁺-OOR complex VO_IV->VO_V_OOR Oxidation by TBHP Coordination Coordination of Alcohol VO_V_OOR->Coordination + Allylic Alcohol Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Coordination Epoxidation Oxygen Transfer Coordination->Epoxidation Epoxide Epoxide Product Epoxidation->Epoxide VO_V_OR V⁵⁺-OR complex Epoxidation->VO_V_OR VO_V_OR->VO_IV Reduction & Ligand Exchange

Caption: Simplified catalytic cycle for VO(acac)₂ epoxidation.

Q6: Can this reaction be used for the epoxidation of unfunctionalized alkenes?

A6: The VO(acac)₂/TBHP system is highly chemoselective for the epoxidation of allylic alcohols.[2][6] The hydroxyl group of the substrate plays a crucial directing role by coordinating to the vanadium catalyst. Unfunctionalized alkenes react much more slowly.[3]

Q7: My reaction is giving a mixture of the desired epoxide and the corresponding ketone or aldehyde. What is causing this side reaction?

A7: Over-oxidation of the allylic alcohol to the corresponding aldehyde or ketone can sometimes occur as a side reaction. This can be more prevalent with certain substrates or under prolonged reaction times. Heterogenization of the VO(acac)₂ catalyst on a support has been shown to sometimes suppress this side reaction.[12]

Experimental Protocols

Protocol 1: General Procedure for VO(acac)₂ Catalyzed Epoxidation of an Allylic Alcohol

  • To a round-bottom flask equipped with a magnetic stirrer, add the allylic alcohol (1.0 mmol) and the desired solvent (e.g., 10 mL of dichloromethane).

  • Add VO(acac)₂ (0.01-0.05 mmol, 1-5 mol%). The solution should turn green.

  • Cool the mixture to the desired temperature (e.g., 0 °C in an ice bath).

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., 1.1-1.5 mmol in toluene) dropwise over 15-20 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 10 mL of dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Purification of VO(acac)₂ by Sublimation

Caution: Perform in a well-ventilated fume hood.

  • Place the crude VO(acac)₂ in a sublimation apparatus.

  • Heat the apparatus under vacuum. The VO(acac)₂ will sublime and deposit as pure, blue-green crystals on the cold finger.[1]

  • Carefully collect the purified crystals.

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions may need to be optimized for different substrates. Always consult relevant literature and perform a thorough safety assessment before conducting any chemical reaction.

References

Effect of solvent on Vanadyl acetylacetonate catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vanadyl acetylacetonate (B107027) (VO(acac)₂) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for reactions involving this versatile catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of vanadyl acetylacetonate as a catalyst?

A1: this compound is widely used as a catalyst in organic synthesis, particularly for the epoxidation of allylic and homoallylic alcohols.[1][2][3] It is also an efficient catalyst for the oxidation of aldehydes to carboxylic acids or esters.[4]

Q2: In which solvents is this compound soluble?

A2: this compound is a blue-green solid that is soluble in a variety of polar organic solvents, including acetonitrile (B52724), methanol (B129727), ethanol (B145695), toluene, dichloromethane (B109758) (CH₂Cl₂), and chloroform (B151607) (CHCl₃).[5] It is generally insoluble in water.

Q3: How does the choice of solvent affect the outcome of VO(acac)₂ catalyzed oxidations?

A3: The solvent can have a critical influence on the reaction product. For example, in the oxidation of aldehydes with hydrogen peroxide (H₂O₂), using acetonitrile as the solvent typically yields carboxylic acids. In contrast, using methanol or ethanol as the solvent will lead to the formation of the corresponding methyl or ethyl esters.[4]

Q4: What is the active catalytic species in VO(acac)₂-catalyzed epoxidations?

A4: In epoxidation reactions using hydroperoxides like tert-butyl hydroperoxide (TBHP), the VO(acac)₂ (a vanadium(IV) species) is oxidized to a vanadium(V) species. This V(V) species then coordinates with the substrate's alcohol and the hydroperoxide, directing the epoxidation.[5]

Q5: Can the VO(acac)₂ catalyst be recycled?

A5: While homogeneous VO(acac)₂ can be difficult to recycle, it can be supported on materials like titanium dioxide (TiO₂) to facilitate recovery and reuse.[4] Supported catalysts have shown good performance over multiple cycles with minimal deactivation.[4]

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

Symptoms:

  • The reaction does not proceed, or the conversion rate is very low.

  • No product is formed, even after extended reaction times.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Deactivation The active V(IV) center can be oxidized to a less active V(V) species by oxidants or atmospheric oxygen. Prepare reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is observed. Allylic alcohols have been shown to inhibit the oxidation of VO(acac)₂ in solution.[6]
Inhibitors in the Reaction Mixture Certain functional groups in the substrate or impurities in the solvent can coordinate to the vanadium center and inhibit catalysis. Ensure high purity of all reactants and solvents.
Poor Catalyst Solubility The catalyst must be dissolved to be effective. Ensure you are using a solvent in which VO(acac)₂ is soluble (see FAQs). If solubility is an issue, consider gentle heating or using a co-solvent.
Incorrect Reagent Stoichiometry Ensure the correct molar ratios of substrate, oxidant, and catalyst are used as specified in the experimental protocol.
Issue 2: Unexpected Product Formation

Symptoms:

  • Formation of a product different from the one expected (e.g., an ester instead of a carboxylic acid).

  • A mixture of products is obtained.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent-Dependent Reaction Pathway As detailed in the FAQs, the solvent can dictate the reaction outcome. For aldehyde oxidations, use acetonitrile for carboxylic acid formation and an alcohol (methanol or ethanol) for ester formation.[4]
Side Reactions In some cases, side reactions such as dehydrogenation of allylic alcohols can compete with epoxidation. The choice of solvent and reaction conditions can influence the chemoselectivity.
Substrate Isomerization The catalyst or reaction conditions might be causing isomerization of the starting material, leading to different products. Analyze the starting material post-reaction to check for any changes.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Epoxidation of an Allylic Alcohol

EntrySolventConversion (%)Enantiomeric Excess (ee, %)
1Toluene>9919
2CH₂Cl₂9923
3CH₃CN>994

Data adapted from a study on vanadium-catalyzed asymmetric epoxidation using a chiral hydroxamic acid ligand. The results highlight that while conversion remains high, the enantioselectivity is significantly influenced by the solvent.[7]

Experimental Protocols

General Procedure for the VO(acac)₂-Catalyzed Epoxidation of an Allylic Alcohol

This protocol is a general guideline for the epoxidation of allylic alcohols using VO(acac)₂ and tert-butyl hydroperoxide (TBHP).

Materials:

  • This compound (VO(acac)₂)

  • Allylic alcohol (substrate)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere, add the allylic alcohol (1.0 equiv).

  • Dissolve the substrate in the chosen anhydrous solvent (e.g., toluene, to make an approximately 0.1 M solution).

  • Add this compound (0.01-0.05 equiv). The solution should turn from blue-green to a reddish-brown color.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add TBHP (1.1-1.5 equiv) to the reaction mixture. The addition can be done dropwise, and for larger scale reactions, cooling in an ice bath may be necessary to control any exotherm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to decompose the excess peroxide.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from procedures for the epoxidation of allylic and homoallylic alcohols.[1][8] The optimal catalyst loading, temperature, and reaction time may vary depending on the specific substrate.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Catalytic Activity start Low or No Catalytic Activity check_solubility Is the catalyst fully dissolved? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes check_purity Are reactants and solvent of high purity? purity_no No check_purity->purity_no No purity_yes Yes check_purity->purity_yes Yes check_atmosphere Is the reaction sensitive to air? atmosphere_no No check_atmosphere->atmosphere_no No atmosphere_yes Yes check_atmosphere->atmosphere_yes Yes check_stoichiometry Is the stoichiometry correct? stoichiometry_no No check_stoichiometry->stoichiometry_no No stoichiometry_yes Yes check_stoichiometry->stoichiometry_yes Yes action_solubility Use appropriate solvent or co-solvent. Gentle heating may help. solubility_no->action_solubility solubility_yes->check_purity action_purity Purify reactants and use anhydrous/high-purity solvents. purity_no->action_purity purity_yes->check_atmosphere atmosphere_no->check_stoichiometry action_atmosphere Run reaction under inert atmosphere (N2 or Ar). atmosphere_yes->action_atmosphere action_stoichiometry Recalculate and verify all reagent amounts. stoichiometry_no->action_stoichiometry end Re-run Experiment stoichiometry_yes->end action_solubility->end action_purity->end action_atmosphere->end action_stoichiometry->end

Caption: Troubleshooting workflow for low catalytic activity.

solvent_effect_pathway Influence of Solvent on Aldehyde Oxidation Product start Aldehyde + H2O2 + VO(acac)2 solvent_choice Solvent start->solvent_choice acetonitrile Acetonitrile solvent_choice->acetonitrile Non-participating alcohol Methanol or Ethanol solvent_choice->alcohol Participating product_acid Carboxylic Acid acetonitrile->product_acid product_ester Ester alcohol->product_ester

Caption: Solvent influence on product formation.

References

Technical Support Center: Thermal Decomposition of Vanadyl Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal decomposition of vanadyl acetylacetonate (B107027) (VO(acac)₂).

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of vanadyl acetylacetonate?

A1: this compound typically undergoes a multi-step decomposition process. It melts incongruently at approximately 260°C with a significant weight loss.[1][2] The decomposition continues at higher temperatures, with the final vanadium oxide product forming at temperatures ranging from 325°C to over 500°C, depending on the atmosphere.[3]

Q2: What are the primary solid and gaseous products of the thermal decomposition of VO(acac)₂?

A2: The solid-phase product is typically a vanadium oxide. The specific oxide (e.g., VO₂, V₂O₃, V₂O₅) is highly dependent on the composition of the gas phase during decomposition.[1] In an inert atmosphere (like nitrogen), V₂O₃ can be the final product.[3] In an oxidizing atmosphere, V₂O₅ is more likely to form.[1] To obtain VO₂, a humid inert atmosphere is often used to prevent both reduction by decomposition products and oxidation.[1]

The gaseous decomposition products include carbon monoxide (CO), hydrogen (H₂), water (H₂O), propadiene (C₃H₄), and acetic anhydride (B1165640) ((CH₃CO)₂O).[1][2]

Q3: How does the atmosphere (inert vs. oxidizing, dry vs. humid) affect the decomposition?

A3: The atmosphere plays a critical role in determining the final vanadium oxide product.

  • Inert Atmosphere (e.g., Nitrogen, Argon): Pyrolysis in an inert atmosphere is recommended to prevent the formation of V₂O₅.[1] In a dry nitrogen atmosphere, the decomposition of VO(acac)₂ has been reported to yield V₂O₃ at 325°C.[3]

  • Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the resulting vanadium dioxide (VO₂) can be oxidized to vanadium pentoxide (V₂O₅).[1]

  • Humid Inert Atmosphere: The presence of water vapor can facilitate proton-stimulated thermolysis.[1] This can help in the controlled conversion of VO(acac)₂ to VO₂ while preventing the reduction of vanadium(IV) by the gaseous decomposition byproducts like hydrogen and carbon monoxide.[1]

Q4: What analytical techniques are best suited for studying the thermal decomposition of VO(acac)₂?

A4: A combination of techniques is ideal for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the temperature ranges of decomposition and the associated mass losses.

  • Differential Scanning Calorimetry (DSC): To identify thermal events such as melting and the exothermic or endothermic nature of decomposition steps.[2]

  • Mass Spectrometry (MS): To identify the gaseous decomposition products.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): To monitor changes in the chemical bonds of the material as a function of temperature.[1]

  • X-ray Diffraction (XRD): To identify the crystalline structure of the solid decomposition products.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the thermal decomposition of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Irreproducible TGA/DSC Results 1. Inconsistent sample mass and packing in the crucible. 2. Variation in heating rate between experiments. 3. Sample inhomogeneity. 4. Contamination of the sample or crucible.1. Use a consistent sample mass (typically 5-10 mg) and ensure it is evenly spread at the bottom of the crucible. 2. Maintain a constant heating rate for all comparable experiments. 3. Ensure the sample is a fine, homogenous powder. 4. Use clean crucibles for each run and handle the sample with clean tools.
Unexpected Mass Loss at Low Temperatures (<200°C) Presence of residual solvent or adsorbed water.Dry the sample under vacuum at a temperature below its decomposition point before analysis. An initial isothermal step in the TGA program (e.g., hold at 100-120°C) can also be used to remove volatiles.
TGA curve shows a sudden, sharp drop 1. Ejection of the sample from the crucible due to rapid gas evolution. 2. Mechanical shock to the instrument.1. Use a smaller sample size or a crucible with a lid (with a pinhole). Reduce the heating rate to allow for a more controlled release of gaseous products. 2. Ensure the TGA instrument is on a stable, vibration-free surface.
Final solid product is not the expected vanadium oxide 1. Incorrect atmosphere during the experiment. 2. Leaks in the experimental setup allowing ambient air to enter. 3. Reaction with the crucible material.1. Ensure the correct purge gas is being used (e.g., high-purity nitrogen for an inert atmosphere, or a humidified inert gas for VO₂ formation).[1] 2. Check all gas connections and the furnace seal for leaks. 3. Select an inert crucible material (e.g., alumina (B75360), platinum) that does not react with the sample or its decomposition products at high temperatures.
Formation of V₂O₅ instead of VO₂ in an inert atmosphere The inert gas may not be sufficiently dry, or there may be residual oxygen in the system. Water vapor can also lead to the oxidation of VO₂ to V₂O₅ under certain conditions.[1]Use a high-purity inert gas and consider using an oxygen trap. To specifically target VO₂, a carefully controlled humid nitrogen atmosphere is recommended.[1]
Formation of V₂O₃ instead of VO₂ The decomposition products, such as CO and H₂, can reduce VO₂ to lower oxides like V₂O₃.[1]Using a humid inert atmosphere can help prevent this reduction.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal decomposition of this compound.

Table 1: Thermal Events Observed by TGA/DSC

Thermal EventApproximate Temperature Range (°C)ObservationAtmosphere
Incongruent Melting~260°CSharp endothermic peak in DSC, significant weight loss in TGA (approx. 84%).[2]Inert
Structuring of Decomposition Products400 - 540°CBroad endotherm in DSC.[2]Inert
Complete Decomposition to V₂O₃~325°C-Dry Nitrogen[3]
Decomposition in Air~400°CFormation of V₂O₅.[2]Air

Table 2: Gaseous Decomposition Products Identified by Mass Spectrometry

Gaseous ProductChemical Formula
Carbon MonoxideCO[1][2]
HydrogenH₂[1][2]
WaterH₂O[1][2]
PropadieneC₃H₄[1][2]
Acetic Anhydride(CH₃CO)₂O[1]

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

  • Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder.

  • Instrument Setup:

    • Place a clean, empty crucible (e.g., alumina or platinum) in the TGA instrument and tare the balance.

    • Place 5-10 mg of the VO(acac)₂ sample into the crucible, ensuring it is evenly distributed.

  • Atmosphere Control:

    • Select the desired purge gas (e.g., high-purity nitrogen for an inert atmosphere or a controlled mixture for reactive analysis).

    • Set the flow rate, typically between 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • (Optional) Include an isothermal step at a temperature below decomposition (e.g., 120°C for 10-20 minutes) to remove any adsorbed solvent or water.

    • Ramp the temperature to the desired final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the mass loss (%) and its derivative (DTG) as a function of temperature.

    • Determine the onset and completion temperatures for each decomposition step from the TGA and DTG curves.

    • Calculate the percentage mass loss for each step and correlate it with the expected chemical transformations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Analysis p1 Homogenize VO(acac)₂ Sample t1 Tare Clean Crucible p1->t1 t2 Load 5-10 mg of Sample t1->t2 t3 Set Atmosphere (e.g., N₂) and Flow Rate t2->t3 t4 Program Temperature Ramp (e.g., 10°C/min) t3->t4 a1 Run TGA Experiment t4->a1 a2 Collect Mass Loss vs. Temperature Data a1->a2 a3 Analyze Solid Residue (e.g., XRD) a1->a3 a4 Analyze Gaseous Products (e.g., MS) a1->a4

Caption: Experimental workflow for TGA of VO(acac)₂.

decomposition_pathway cluster_products Final Solid Products (Atmosphere Dependent) start VO(acac)₂ (solid) melt Incongruent Melting (~260°C) start->melt intermediate Intermediate Species + Gaseous Products (CO, H₂, C₃H₄, etc.) melt->intermediate vo2 VO₂ intermediate->vo2 Humid Inert Atmosphere v2o3 V₂O₃ intermediate->v2o3 Dry Inert Atmosphere v2o5 V₂O₅ intermediate->v2o5 Oxidizing Atmosphere

Caption: Simplified thermal decomposition pathways of VO(acac)₂.

References

Vanadyl Acetylacetonate Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadyl acetylacetonate (B107027) (VO(acac)₂).

Frequently Asked Questions (FAQs)

1. What is the general solubility of Vanadyl acetylacetonate (VO(acac)₂)?

This compound is a blue-green crystalline solid that is practically insoluble in water.[1][2][3] It exhibits moderate to good solubility in a range of polar organic solvents.[1][4]

2. In which organic solvents is VO(acac)₂ commonly dissolved?

VO(acac)₂ is moderately soluble in acetone, chloroform (B151607), ether, ethanol, and benzene.[1][2][3] For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[5]

3. Is VO(acac)₂ stable in solution?

VO(acac)₂ solutions can be sensitive to air and may discolor over time due to oxidation.[3][6] It is recommended to use freshly prepared solutions for the best results.[7] For applications sensitive to the V(IV) oxidation state, storage under an inert atmosphere is advisable.[8]

4. Can the solubility of VO(acac)₂ be enhanced?

Yes, the solubility of VO(acac)₂ can be significantly increased in certain solvents. For instance, the addition of ionic liquids, such as 1-Butyl-3-methylimidazolium acetate (B1210297) ([BMIM]OAc), has been shown to dramatically increase its solubility in acetonitrile.[9]

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem Possible Cause Troubleshooting Steps
VO(acac)₂ does not dissolve completely. - Solvent is saturated.- Inappropriate solvent selection.- Poor quality of VO(acac)₂.- Check Concentration: Ensure you have not exceeded the solubility limit in the chosen solvent (see Table 1).- Solvent Selection: Switch to a solvent with higher solubility for VO(acac)₂, such as DMSO or chloroform.- Gentle Heating: Warm the solution gently while stirring. Avoid excessive heat which can lead to decomposition.- Sonication: Use an ultrasonic bath to aid dissolution.- Purification: If impurities are suspected, recrystallize the VO(acac)₂ from a suitable solvent like chloroform.[10]
Solution is cloudy or contains suspended particles. - Partial dissolution.- Presence of insoluble impurities.- Precipitation upon standing.- Extended Dissolution Time: Continue stirring or sonicating for a longer period.- Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove undissolved particles or impurities.- Fresh Solution: Prepare a fresh solution, ensuring the VO(acac)₂ is fully dissolved initially.
Precipitate forms during a reaction. - Change in solvent composition.- Change in temperature.- Reaction with other components.- Solvent Compatibility: Ensure all components of the reaction mixture are soluble in the chosen solvent system.- Temperature Control: Maintain a constant temperature throughout the experiment.- Order of Addition: Experiment with the order of reagent addition to prevent localized high concentrations that can lead to precipitation.
Color of the solution changes significantly (e.g., to yellow or brown). - Oxidation of the Vanadium center (V(IV) to V(V)).- Decomposition of the complex.- Use Fresh Solvents: Ensure solvents are dry and de-gassed if sensitivity to air is a concern.- Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon).- Use Fresh VO(acac)₂: Ensure the starting material has not degraded. Store solid VO(acac)₂ in a cool, dark, and dry place.[3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents. Please note that "moderately soluble" is often reported in literature, and precise quantitative data can be limited.

Solvent Solubility ( g/100 mL) Molar Solubility (mol/L) Notes
Methanol6.4[11]~2.41-
Benzene0.9[11]~0.04-
Acetonitrile1.590.06[9]Solubility can be increased to ~29.17 g/100mL (1.1 mol/L) with the addition of 1-Butyl-3-methylimidazolium acetate.[9]
AcetoneModerately Soluble[1][2]Not Reported-
ChloroformModerately Soluble[1][2]Not ReportedA common solvent for recrystallization.[10]
Diethyl EtherModerately Soluble[1][2]Not Reported-
EthanolSoluble[2][3]Not Reported-
Dimethyl Sulfoxide (DMSO)Soluble[5]Not ReportedCommonly used for preparing stock solutions for biological assays.[5]
WaterPractically Insoluble[1][2][3]Negligible-

Experimental Protocols

Protocol 1: Preparation of a VO(acac)₂ Stock Solution in DMSO for Biological Assays

This protocol is suitable for preparing a stock solution for use in cell culture experiments, for example, to investigate its insulin-mimetic properties.

Materials:

  • This compound (VO(acac)₂) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of VO(acac)₂ powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[5]

  • Dissolution: Vortex the tube vigorously until the VO(acac)₂ is completely dissolved. The solution should be a clear, blue-green color.

  • Sonication (if necessary): If complete dissolution is not achieved by vortexing, place the tube in a sonicator bath for 5-10 minutes.

  • Sterilization (optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at room temperature.[5] It is recommended to prepare fresh solutions for optimal results.

Protocol 2: Recrystallization of VO(acac)₂ to Improve Purity

This protocol can be used to purify commercial VO(acac)₂ that may contain insoluble impurities.

Materials:

  • Crude this compound (VO(acac)₂)

  • Chloroform (anhydrous)

  • Erlenmeyer flask

  • Heating plate with stirring function

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of anhydrous chloroform to the crude VO(acac)₂.

  • Heating: Gently heat the mixture on a heating plate with constant stirring until the VO(acac)₂ is completely dissolved. Avoid boiling the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, blue-green crystals of purified VO(acac)₂ will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold chloroform to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for VO(acac)₂ Solubility Issues start Start: VO(acac)₂ does not dissolve check_conc Is concentration below solubility limit? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No heat_sonicate Apply gentle heating or sonication check_conc->heat_sonicate Yes check_solvent->heat_sonicate Yes change_solvent Select a different solvent (e.g., DMSO) check_solvent->change_solvent No dissolved Problem Solved: VO(acac)₂ Dissolved heat_sonicate->dissolved Success not_dissolved Still not dissolved heat_sonicate->not_dissolved Failure check_purity Is the VO(acac)₂ pure? not_dissolved->check_purity change_solvent->start check_purity->dissolved Yes, after re-attempting dissolution recrystallize Recrystallize VO(acac)₂ check_purity->recrystallize No recrystallize->start

Caption: A flowchart outlining the steps to troubleshoot solubility problems with VO(acac)₂.

Insulin-Mimetic Action of this compound via PTP1B Inhibition

G Insulin-Mimetic Signaling Pathway of VO(acac)₂ cluster_cell Cell Membrane voacac This compound (VO(acac)₂) ptp1b PTP1B (Protein Tyrosine Phosphatase 1B) voacac->ptp1b Inhibits p_ir Phosphorylated IR (p-IR) ptp1b->p_ir Dephosphorylates ir Insulin (B600854) Receptor (IR) ir->p_ir Autophosphorylation irs Insulin Receptor Substrate (IRS) p_ir->irs p_irs Phosphorylated IRS (p-IRS) irs->p_irs Phosphorylation pi3k PI3K p_irs->pi3k Activates akt Akt/PKB pi3k->akt p_akt Phosphorylated Akt (p-Akt) akt->p_akt Phosphorylation glut4 GLUT4 Translocation p_akt->glut4 glucose_uptake Increased Glucose Uptake glut4->glucose_uptake insulin Insulin insulin->ir Binds

Caption: The signaling cascade showing how VO(acac)₂ mimics insulin by inhibiting PTP1B.[12][13][14]

References

Technical Support Center: Vanadyl Acetylacetonate [VO(acac)₂] Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vanadyl acetylacetonate (B107027) [VO(acac)₂], a versatile catalyst used in various organic reactions, including the epoxidation of allylic alcohols.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent catalyst deactivation and maintain optimal performance in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with vanadyl acetylacetonate.

Issue 1: Low or No Catalytic Activity from the Start

Possible Cause Troubleshooting Steps
Catalyst Oxidation VO(acac)₂ is a V(IV) complex and can oxidize to inactive V(V) species.[2][4] 1. Check the appearance of your catalyst. Fresh VO(acac)₂ is a blue-green solid.[5] A color change towards green, yellow, or orange in solution can indicate oxidation.[4] 2. Purchase fresh catalyst from a reputable supplier and store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[6]
Improper Solvent The solvent can coordinate with the catalyst and affect its activity.[7] 1. Ensure you are using a non-aqueous, polar organic solvent in which VO(acac)₂ is soluble, such as toluene, benzene, CHCl₃, or CH₂Cl₂.[5][7] 2. Be aware that while soluble in alcohols like methanol, oxidation can be faster in such solvents.[4] VO(acac)₂ is not soluble in water.[5]
Presence of Water Moisture can lead to hydrolysis and deactivation of the catalyst.[8][9] 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use.

Issue 2: Catalyst Deactivates During the Reaction

Possible Cause Troubleshooting Steps
Thermal Decomposition The catalyst can decompose at elevated temperatures. VO(acac)₂ melts incongruently at approximately 260°C, with significant decomposition.[10][11] 1. Monitor the reaction temperature closely. If the reaction is highly exothermic, ensure adequate cooling. 2. For supported catalysts, thermolysis can begin at lower temperatures. For example, on silica (B1680970) in the presence of humid air, ligand detachment can start at 150°C.[10]
Oxidation by Reagents Oxidants like tert-butyl hydroperoxide (TBHP), commonly used in epoxidations, can oxidize the V(IV) center to a V(V) species. While this is part of the catalytic cycle, side reactions can lead to irreversible formation of inactive V(V) oxides.[2][5][12] 1. Add the oxidant slowly to the reaction mixture to control its concentration. 2. Consider using a stabilizing agent. Mixing VO(acac)₂ in an allylic alcohol solvent can inhibit oxidation for extended periods by forming a protective complex.[4]
Ligand Degradation The acetylacetonate (acac) ligand itself can be oxidized, leading to irreversible catalyst deactivation.[12] 1. This is an inherent pathway that is difficult to avoid completely, especially with strong oxidants. 2. If deactivation is rapid, consider lowering the reaction temperature or oxidant concentration.

Issue 3: Poor Reusability of Supported VO(acac)₂ Catalyst

Possible Cause Troubleshooting Steps
Leaching of Vanadium The active vanadium species may detach from the support and dissolve into the reaction mixture. 1. After the reaction, filter the catalyst and analyze the filtrate for vanadium content using ICP-MS or a similar technique. 2. Improve catalyst anchoring by functionalizing the support (e.g., with APTES for silica) before immobilization.[13] 3. Perform a leaching test to quantify the stability of your supported catalyst (see Experimental Protocols).
Fouling of Catalyst Surface Polymeric byproducts or reactants can adsorb onto the catalyst surface, blocking active sites. 1. Wash the catalyst with a suitable solvent after each run to remove adsorbed species. 2. Consider a regeneration step (see FAQs).
Structural Change in Support The support material itself may not be stable under the reaction conditions. 1. Characterize the support material (e.g., using XRD, BET) before and after the reaction to check for changes in crystallinity and surface area.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound deactivation? A1: The most common deactivation pathways are oxidation of the vanadium(IV) center to an inactive vanadium(V) state, and thermal decomposition at elevated temperatures.[2][4][10] For supported catalysts, leaching of the active species is also a major concern.

Q2: How can I monitor the stability of my VO(acac)₂ solution? A2: You can monitor the solution visually and spectroscopically. A color change from the initial blue-green towards yellow or orange indicates oxidation.[4] This can be quantified using UV-Vis spectroscopy by observing changes in the absorption spectra over time.[4][14] HPLC analysis can also be used to track the decrease of the VO(acac)₂ peak.[15]

Q3: Can a deactivated VO(acac)₂ catalyst be regenerated? A3: Yes, depending on the cause of deactivation.

  • For supported catalysts deactivated by poisoning or fouling: Washing with dilute acids, bases, or water can be effective. A common regeneration sequence involves water washing, acid pickling (to remove metal poisons), and re-impregnation of the active species if necessary.[8][16]

  • For homogeneous catalysts deactivated by oxidation in specific applications (e.g., flow batteries): In-situ electrochemical reduction from V(V) back to the active V(IV) or V(III) state is possible, often requiring the presence of excess acetylacetone (B45752) ligand and a proton source.[9]

  • For catalysts deactivated by coking: A controlled burn-off of carbon deposits with an oxygen-containing gas can be used, though this may risk altering the catalyst structure.[17][18]

Q4: What is the best way to improve the stability and reusability of VO(acac)₂? A4: Immobilizing the catalyst on a solid support is a highly effective strategy.[13][19] Supports like silica, alumina, or functionalized clays (B1170129) can enhance thermal stability and prevent leaching, allowing for easier separation and reuse.[13] For homogeneous applications, using an allylic alcohol as a solvent or co-solvent can significantly inhibit oxidative deactivation.[4]

Q5: What are the ideal storage conditions for VO(acac)₂? A5: VO(acac)₂ should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place to protect it from air and moisture.[6]

Data Presentation

Table 1: Thermal Decomposition Data for VO(acac)₂
TemperatureEventObservationReference
150 °CProton-Stimulated ThermolysisOn SiO₂ support in humid air, leads to non-oxidative detachment of one acetylacetone ligand.[10]
260 °CIncongruent MeltingSharp endothermic peak observed in DSC, accompanied by a large (84.06%) weight loss.[10][11]
300 °CLigand OxidationOn SiO₂ support, remaining ligands oxidize to acetone, diacetyl, and acetic acid.[10]
400-540 °CProduct StructuringBroad endotherm associated with the structuring of decomposition products (e.g., VO₂).[10][11]
> 480 °CComplete Ligand LossIR spectroscopy shows the disappearance of all ligand-related bands.[10]

Experimental Protocols

Protocol 1: Immobilization of VO(acac)₂ on Silica Support

This protocol is based on the adsorption and subsequent thermolysis method.[19]

  • Support Pre-treatment: Dry silica gel (e.g., 10 g) at 120°C for 24 hours to remove physisorbed water.

  • Adsorption:

    • Prepare a solution of VO(acac)₂ in a suitable dry solvent (e.g., toluene). The concentration should be determined based on the desired vanadium loading.

    • Add the dried silica gel to the VO(acac)₂ solution.

    • Stir the suspension at room temperature for 24 hours to allow for adsorption of the complex onto the silica surface.

  • Filtration and Washing:

    • Filter the silica to separate it from the solution.

    • Wash the resulting blue-green solid with fresh dry solvent to remove any non-adsorbed complex.

  • Drying and Curing: Dry the material under vacuum at a moderate temperature (e.g., 80-100°C) to remove the solvent. This step can help form covalent bonds between the complex and the support.[19]

  • Calcination (Thermolysis):

    • Place the dried material in a furnace.

    • Heat the material in a controlled atmosphere (e.g., air or N₂) to a target temperature (e.g., 400-500°C) to decompose the acetylacetonate ligands and form a supported vanadium oxide (VOₓ) layer. The heating rate and final temperature will influence the nature of the final catalytic species.[19]

Protocol 2: Catalyst Leaching Test (Batch Method)

This protocol is adapted from standard environmental leaching frameworks.[20][21][22]

  • Sample Preparation: Weigh a specific amount of the supported catalyst (e.g., 1.0 g).

  • Leaching Solution: Use the solvent system from your reaction as the leaching solution (leachant).

  • Extraction:

    • Place the catalyst sample in a sealed vessel with a defined volume of the leachant (e.g., 20 mL, to achieve a liquid-to-solid ratio of 20:1).

    • Agitate the vessel for a period equivalent to your typical reaction time (e.g., 8 hours) at the reaction temperature.

  • Separation:

    • Separate the solid catalyst from the liquid leachant by filtration or centrifugation. Centrifugation is often preferred to remove fine particles.[22]

  • Analysis:

    • Analyze the concentration of vanadium in the liquid leachant using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • The result will quantify the amount of vanadium that has leached from the support under reaction conditions.

Visualizations

DeactivationPathways Active Active VO(acac)₂ (Vanadium IV) Oxidized Inactive V(V) Species (e.g., V₂O₅) Active->Oxidized Oxidant (O₂, TBHP) [9, 15] Decomposed Vanadium Oxides (e.g., VO₂) Active->Decomposed High Temperature (>260°C) [4, 11] Leached Leached V Species (in solution) Supported Supported VO(acac)₂ Supported->Active In Reaction Supported->Leached Poor Anchoring, Solvent Action

Caption: Key deactivation pathways for this compound catalysts.

TroubleshootingFlowchart Start Low Catalyst Performance CheckAppearance Check Catalyst Color & Reaction Conditions Start->CheckAppearance ColorOK Color is Blue-Green CheckAppearance->ColorOK Normal ColorBad Color is Yellow/Orange CheckAppearance->ColorBad Abnormal TempCheck Is T > 260°C? ColorOK->TempCheck Oxidation Probable Oxidation. Use fresh catalyst. Store under inert gas. [15, 22] ColorBad->Oxidation TempHigh Yes TempCheck->TempHigh TempOK No TempCheck->TempOK Decomposition Thermal Decomposition. Lower reaction temp. [4] TempHigh->Decomposition LeachingCheck Is Catalyst Supported? TempOK->LeachingCheck SupportedYes Yes LeachingCheck->SupportedYes SupportedNo No LeachingCheck->SupportedNo PerformLeachTest Perform Leaching Test. Consider re-synthesis with better anchoring. [6] SupportedYes->PerformLeachTest CheckOther Consider other factors: - Reagent purity - Solvent choice - Moisture [1, 7] SupportedNo->CheckOther

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of Vanadyl Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadyl acetylacetonate (B107027), [VO(acac)₂], is a coordination complex with significant applications in catalysis and as a potential therapeutic agent, notably for its insulin-mimetic properties. Accurate and comprehensive characterization of this compound is paramount for quality control, understanding its mechanism of action, and the development of new applications. This guide provides a comparative overview of key analytical techniques used to characterize vanadyl acetylacetonate, complete with experimental data and detailed protocols.

Structural Elucidation: X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. It provides unequivocal information on bond lengths, bond angles, and the overall molecular geometry.

Key Findings from X-ray Diffraction:

The crystal structure of this compound reveals a square pyramidal geometry around the central vanadium atom. The vanadium atom is coordinated to the four oxygen atoms of the two acetylacetonate ligands in the basal plane and to a vanadyl oxygen atom at the apex.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
V=O bond length~1.59 Å
V-O (acetylacetonate)~1.97 Å
O-V-O angle (in chelate)~87°
V=O plane to ligandVanadium is displaced
above the basal plane

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals of this compound can be grown by slow evaporation of a solution of the complex in an appropriate organic solvent, such as toluene (B28343) or chloroform.

  • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations) by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Logical Relationship for Structural Analysis

cluster_0 X-ray Crystallography Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement Final Structure Final Structure Structure Solution & Refinement->Final Structure

Caption: Workflow for X-ray Crystallography Analysis.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within the this compound molecule. The most characteristic vibration is the strong V=O stretch.

Key Vibrational Frequencies:

Wavenumber (cm⁻¹)AssignmentSignificance
~995V=O stretchCharacteristic of the vanadyl group.
~1570C=O stretch (coordinated)Lower than free acetylacetone (B45752) due to coordination.
~1525C=C stretchIndicates the delocalized nature of the chelate ring.
~470V-O stretch (acetylacetonate)Represents the bond between vanadium and the ligand.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. The spectrum is recorded, typically over the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques provide information about the thermal stability, decomposition profile, and phase transitions of this compound.

Key Thermal Events:

TechniqueTemperature (°C)Observation
DSC~259Sharp endotherm corresponding to melting/decomposition.
TGA>260Significant mass loss due to decomposition.

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or alumina).

  • Instrument Setup: The sample pan and an empty reference pan are placed in the TGA/DSC instrument.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Experimental Workflow for Thermal Analysis

cluster_1 Thermal Analysis Workflow Sample Weighing Sample Weighing Instrument Setup Instrument Setup Sample Weighing->Instrument Setup Heating Program Heating Program Instrument Setup->Heating Program Data Acquisition (TGA/DSC) Data Acquisition (TGA/DSC) Heating Program->Data Acquisition (TGA/DSC) Thermal Profile Thermal Profile Data Acquisition (TGA/DSC)->Thermal Profile

Caption: Workflow for Thermal Analysis.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide structural information.

Key Mass Spectral Data (Electron Ionization):

m/zAssignment
265[VO(acac)₂]⁺ (Molecular Ion)
166[VO(acac)]⁺
85[acac-CH₃]⁺
67[VO]⁺
43[CH₃CO]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Electronic Transitions: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure of this compound, specifically the d-d transitions of the vanadium(IV) center.

Key Absorption Bands (in Chloroform):

Wavelength (nm)Assignment (Tentative)
~600-700dxy → dxz, dyz
~550dxy → dx²-y²
~350Charge Transfer
~290π → π* (ligand)

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., chloroform, methanol).

  • Instrument Setup: The UV-Vis spectrophotometer is blanked with the pure solvent in a cuvette.

  • Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the d¹ vanadium(IV) center, standard ¹H and ¹³C NMR spectra exhibit broad, shifted signals. However, NMR can still be a valuable tool. ⁵¹V NMR is particularly informative for studying the vanadium environment.

Key NMR Data:

NucleusTechniqueObservation
¹HEvans MethodUsed to determine the magnetic susceptibility.
⁵¹VDirect ObserveA broad signal characteristic of the V(IV) state.

Experimental Protocol: ⁵¹V NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent.

  • Instrument Setup: The NMR spectrometer is tuned to the ⁵¹V frequency.

  • Data Acquisition: A ⁵¹V NMR spectrum is acquired. Due to the quadrupolar nature of the ⁵¹V nucleus and the paramagneticism of the complex, a large spectral width is required, and the signal will be broad.

Separation and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from impurities and for quantification. It is particularly useful in the context of radiolabeled analogues for imaging studies.[1][2][3][4][5]

Typical HPLC Parameters:

ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseGradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid
DetectionUV at 320 nm
Flow Rate1.0-1.5 mL/min

Experimental Protocol: HPLC Analysis

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol) and filtered.

  • Injection: A small volume of the sample is injected into the HPLC system.

  • Separation: The components of the sample are separated on the column based on their affinity for the stationary and mobile phases.

  • Detection and Quantification: The separated components are detected by a UV detector, and the retention time and peak area are used for identification and quantification, respectively.

Signaling Pathway in Insulin (B600854) Mimetic Action

This compound has been shown to exhibit insulin-mimetic properties by influencing key components of the insulin signaling pathway.

cluster_2 Insulin Mimetic Signaling VOacac This compound PTP1B PTP1B VOacac->PTP1B inhibits IR Insulin Receptor PTP1B->IR dephosphorylates IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt/PKB PI3K->Akt activates GSK3 GSK-3 Akt->GSK3 inhibits GlucoseUptake Glucose Uptake Akt->GlucoseUptake promotes

Caption: Simplified Insulin Mimetic Signaling Pathway.

Comparison of Alternatives

While this compound is a well-studied complex, other vanadyl complexes with different ligands are also investigated for similar applications. The choice of analytical techniques remains largely the same, but the specific results will vary depending on the ligand. For example, the V=O stretching frequency in FTIR is sensitive to the electronic properties of the other ligands. Similarly, the electrochemical properties and stability can be tuned by ligand modification. The characterization of these alternative complexes follows the same principles outlined in this guide. For instance, vanadyl complexes with Schiff base ligands or other β-diketonates are often compared, utilizing a similar suite of spectroscopic and analytical methods.[6][7][8][9]

References

A Comparative Guide to Alkene Epoxidation: Vanadyl Acetylacetonate vs. m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the epoxidation of alkenes is a critical transformation in the synthesis of complex molecules. The choice of epoxidizing agent can significantly impact the yield, stereoselectivity, and functional group tolerance of the reaction. This guide provides an objective comparison of two widely used methods: the transition metal-catalyzed system of vanadyl acetylacetonate (B107027) with tert-butyl hydroperoxide (VO(acac)₂/TBHP) and the classic peroxy acid reagent, meta-chloroperoxybenzoic acid (m-CPBA).

At a Glance: Key Differences

FeatureVanadyl Acetylacetonate (VO(acac)₂)/TBHPmeta-Chloroperoxybenzoic Acid (m-CPBA)
Reagent Type Catalytic (Vanadium salt) with a stoichiometric oxidant (TBHP)Stoichiometric peroxy acid
Mechanism Coordination of alcohol to metal center, directing oxygen transferConcerted, "butterfly" transition state
Key Advantage High regio- and stereoselectivity for allylic and homoallylic alcoholsBroad substrate scope, operational simplicity
Substrate Scope Excellent for allylic and homoallylic alcohols; less reactive for unfunctionalized alkenesWide range of electron-rich and unfunctionalized alkenes
Selectivity Directed by hydroxyl groups, leading to high syn-selectivityGenerally follows alkene electron density and sterics

Performance Comparison: Experimental Data

The performance of these two methods is highly dependent on the substrate. The following tables summarize experimental data for the epoxidation of various alkenes.

Table 1: Regioselectivity in the Epoxidation of Dienes

The epoxidation of dienes highlights the directing effect of the hydroxyl group in the VO(acac)₂/TBHP system.

SubstrateReagent SystemMajor Product(s)Product RatioYield (%)
Geraniol (B1671447) VO(acac)₂/TBHP2,3-Epoxygeraniol>98% selectivity for the allylic double bond[1]~99[1]
m-CPBA2,3-Epoxygeraniol and 6,7-Epoxygeraniol1 : 2 ratio, favoring the more substituted double bondNot specified
Limonene VO(acac)₂/TBHPEpoxidation at the allylic double bondSelective for the endocyclic double bondNot specified
m-CPBA1,2-Epoxide (from the more substituted endocyclic double bond)Highly selective for the trisubstituted double bond[2]Not specified
Table 2: Diastereoselectivity in the Epoxidation of Cyclic Alkenes

The stereochemical outcome of the epoxidation of cyclic allylic alcohols is a key point of differentiation between the two methods.

SubstrateReagent SystemMajor DiastereomerDiastereomeric Ratio (syn:anti)Yield (%)
Cyclohex-2-en-1-ol VO(acac)₂/TBHPsyn-epoxideHigh syn-selectivityNot specified
m-CPBAanti-epoxideHigh anti-selectivityNot specified
(Z)-Cyclooct-2-en-1-ol VO(acac)₂/TBHPcis-epoxidePreferential formation of cis-epoxide[3]Not specified
m-CPBAtrans-epoxidePreferential formation of trans-epoxide[3]Not specified
Table 3: Diastereoselectivity in the Epoxidation of Acyclic Allylic Alcohols

For acyclic systems, the stereocontrol exerted by the vanadium catalyst is also significant.

SubstrateReagent SystemMajor DiastereomerDiastereomeric Ratio (erythro:threo)Yield (%)
(Z)-Acyclic Allylic Alcohol VO(acac)₂/TBHPerythro86:14Not specified
m-CPBAerythro95:5Not specified
(E)-Acyclic Allylic Alcohol VO(acac)₂/TBHPthreo71:29Not specified
m-CPBAerythro95:5Not specified

Mechanistic Insights

The differences in selectivity can be attributed to the distinct reaction mechanisms of the two systems.

This compound/TBHP Epoxidation

The VO(acac)₂-catalyzed epoxidation proceeds via a mechanism involving coordination of the allylic alcohol to the vanadium center. The tert-butyl hydroperoxide then delivers the oxygen atom to the double bond in a directed fashion, leading to high syn-selectivity.[4]

VO(acac)2 Catalytic Cycle cluster_0 Catalytic Cycle Alkene + ROH Allylic Alcohol Coordination Coordination Complex [V-O-R] Alkene + ROH->Coordination VO(acac)2 VO(acac)₂ Catalyst VO(acac)2->Coordination TBHP TBHP TBHP->Coordination Epoxidation Oxygen Transfer Coordination->Epoxidation Epoxidation->VO(acac)2 Catalyst Regeneration Epoxide syn-Epoxide Epoxidation->Epoxide tBuOH t-BuOH Epoxidation->tBuOH

VO(acac)₂ Catalytic Cycle
m-CPBA Epoxidation

In contrast, the epoxidation with m-CPBA proceeds through a concerted, non-ionic "butterfly" transition state. The peroxy acid delivers an oxygen atom to the alkene in a syn-addition fashion. The selectivity is primarily governed by steric hindrance and the electron density of the double bond.

m-CPBA Epoxidation Mechanism

Experimental Protocols

General Procedure for VO(acac)₂/TBHP Epoxidation of an Allylic Alcohol (e.g., Geraniol)
  • Reaction Setup: To a solution of the allylic alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.01-0.05 eq).

  • Addition of Oxidant: Cool the mixture to 0 °C and add a solution of tert-butyl hydroperoxide (TBHP) in decane (B31447) (e.g., 5.5 M, 1.1-1.5 eq) dropwise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for m-CPBA Epoxidation of an Alkene with Buffering
  • Reaction Setup: Dissolve the alkene (1.0 eq) in a chlorinated solvent (e.g., dichloromethane, ~0.1 M) and add a buffer such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).

  • Addition of Oxidant: Cool the suspension to 0 °C and add m-CPBA (70-77% purity, 1.1-1.5 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Separate the organic layer, and wash successively with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Method Selection

The choice between these two epoxidation methods can be guided by the substrate structure and the desired stereochemical outcome.

Epoxidation Method Selection Start Alkene Substrate CheckOH Allylic or Homoallylic Alcohol Present? Start->CheckOH UseVO Use VO(acac)₂/TBHP for high regio- and syn-selectivity CheckOH->UseVO Yes CheckSterics Consider Steric Hindrance and Alkene Substitution CheckOH->CheckSterics No UseMCPBA Use m-CPBA PredictProduct Predict Epoxidation at More Electron-Rich/ Less Hindered Double Bond UseMCPBA->PredictProduct CheckSterics->UseMCPBA

Decision-making flow for epoxidation

Conclusion

Both VO(acac)₂/TBHP and m-CPBA are powerful reagents for alkene epoxidation, each with its own distinct advantages. The VO(acac)₂/TBHP system offers unparalleled regio- and stereocontrol for the epoxidation of allylic and homoallylic alcohols, making it the method of choice for synthesizing syn-epoxy alcohols. On the other hand, m-CPBA is a versatile and operationally simple reagent with a broad substrate scope, particularly for unfunctionalized and electron-rich alkenes, where its selectivity is governed by electronics and sterics. A thorough understanding of the substrate and the reaction mechanism is paramount for selecting the optimal epoxidation strategy in a synthetic campaign.

References

A Comparative Guide to the Electrochemical Analysis of Vanadyl Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of vanadyl acetylacetonate (B107027), VO(acac)₂, with other commonly studied metal acetylacetonate complexes. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in fields ranging from catalysis and materials science to drug development.

Comparative Electrochemical Data

The electrochemical behavior of metal acetylacetonate complexes is significantly influenced by the central metal ion, its oxidation state, and the solvent environment. The following table summarizes key quantitative data from cyclic voltammetry studies, providing a direct comparison of vanadyl acetylacetonate with its V(III) counterpart and other transition metal acetylacetonates (B15086760) in non-aqueous solvents. All potentials are referenced to the Saturated Calomel Electrode (SCE) for consistency.

CompoundRedox CoupleE½ (V vs. SCE)SolventSupporting ElectrolyteReversibilityReference
**this compound (VO(acac)₂) **V(IV)O/V(V)O+0.81 (Epa)DMSONot SpecifiedIrreversible[1]
V(IV)O/V(III)-1.90DMSONot SpecifiedIrreversible[1]
V(IV)O/V(V)O+0.70 (Epa)Water0.15 M NaClIrreversible[2]
Vanadium(III) Acetylacetonate (V(acac)₃) V(III)/V(IV)-0.75Acetonitrile (B52724)0.1 M TEABF₄Quasi-reversible[3]
V(III)/V(II)-1.42DMSONot SpecifiedReversible[1]
Chromium(III) Acetylacetonate (Cr(acac)₃) Cr(III)/Cr(IV)+1.20Acetonitrile0.05 M TEABF₄Irreversible[4]
Cr(III)/Cr(II)-2.10Acetonitrile0.05 M TEABF₄Quasi-reversible[4]
Manganese(III) Acetylacetonate (Mn(acac)₃) Mn(III)/Mn(IV)+0.55AcetonitrileNot SpecifiedReversible[5]
Mn(III)/Mn(II)-0.35AcetonitrileNot SpecifiedReversible[5]
Iron(III) Acetylacetonate (Fe(acac)₃) Fe(III)/Fe(II)-0.58AcetonitrileNot SpecifiedReversible[5]

Note: Potentials originally reported against Ag/Ag+ were converted to the SCE scale for direct comparison. The potential of the Ag/Ag/AgCl (saturated KCl) reference electrode is approximately -0.045 V vs. SCE.

Experimental Protocols

The following provides a generalized, detailed methodology for conducting cyclic voltammetry experiments on metal acetylacetonate complexes, based on common practices reported in the literature.

Objective: To determine the redox potentials and electrochemical reversibility of the metal acetylacetonate complex.

Materials:

  • Working Electrode: Glassy carbon electrode or platinum electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Electrochemical Cell: A three-electrode cell configuration.

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

  • Solvent: Anhydrous acetonitrile (ACN) or dimethyl sulfoxide (B87167) (DMSO).

  • Supporting Electrolyte: 0.1 M Tetraethylammonium tetrafluoroborate (B81430) (TEABF₄) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).

  • Analyte: High-purity metal acetylacetonate complex (e.g., this compound).

  • Inert Gas: High-purity nitrogen or argon.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and the chosen solvent.

    • Dry the electrode completely before use.

  • Electrolyte Solution Preparation:

    • Dissolve the supporting electrolyte in the chosen anhydrous solvent to a concentration of 0.1 M.

    • Prepare a stock solution of the metal acetylacetonate complex in the electrolyte solution (typically 1-10 mM).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Deoxygenate the analyte solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

    • Record a cyclic voltammogram of the blank electrolyte solution to determine the solvent window.

    • Introduce the analyte solution into the cell.

    • Perform cyclic voltammetry by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis:

    • Determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc) from the voltammograms.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • Evaluate the reversibility of the redox couple by analyzing the peak separation (ΔEp = |Epa - Epc|) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is close to 59 mV and ipa/ipc is close to 1.

Visualizing Electrochemical Processes

The following diagrams illustrate the experimental workflow and the fundamental redox reactions involved in the electrochemical analysis of metal acetylacetonate complexes.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Electrode Polishing & Cleaning B Electrolyte & Analyte Solution Preparation A->B C Cell Assembly B->C D Deoxygenation (Inert Gas Purge) C->D E Cyclic Voltammetry Scan D->E F Data Acquisition (Voltammogram) E->F G Determination of Peak Potentials & Currents F->G H Analysis of Reversibility G->H

Caption: Experimental workflow for cyclic voltammetry analysis.

redox_process M_n M(acac)n M_n_plus_1 [M(acac)n]+ M_n->M_n_plus_1 -e⁻ (Oxidation) M_n_minus_1 [M(acac)n]- M_n->M_n_minus_1 +e⁻ (Reduction) M_n_plus_1->M_n +e⁻ (Reduction) M_n_minus_1->M_n -e⁻ (Oxidation)

Caption: General redox processes for a metal acetylacetonate complex.

References

Unraveling the Vanadyl Acetylacetonate Catalytic Cycle: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the catalytic mechanism of vanadyl acetylacetonate (B107027) in epoxidation reactions, supported by Density Functional Theory (DFT) studies.

Vanadyl acetylacetonate, VO(acac)₂, is a widely utilized catalyst in organic synthesis, particularly for the epoxidation of alkenes, a crucial transformation in the production of fine chemicals and pharmaceuticals. Understanding the intricate details of its catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalytic systems. This guide provides a comparative overview of the VO(acac)₂ catalytic cycle based on computational studies using Density Functional Theory (DFT), offering valuable insights for researchers, scientists, and professionals in drug development.

Performance Comparison: Key Thermodynamic and Kinetic Parameters

DFT calculations have been instrumental in elucidating the energetics of the catalytic cycle for the epoxidation of cyclohexene (B86901) by tert-butyl hydroperoxide (TBHP) using a VO(acac)₂ catalyst. The following table summarizes key thermodynamic and kinetic data from a prominent DFT study by Vandichel et al., providing a quantitative comparison of different proposed pathways. The calculations were performed using the B3LYP functional.

Reaction StepLigands on VanadiumApparent Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)Apparent Gibbs Free Energy of Reaction (ΔG) (kJ/mol)
Epoxidation via Sharpless-type Mechanism (V+IV) acac, OOtBu72.1-163.7
OAc, OOtBu68.8-161.8
OH, OOtBu61.2-175.8
OtBu, OOtBu60.3-177.2
Epoxidation via Sharpless-type Mechanism (V+V) acac, OAc, OOtBu55.4-169.1
(OAc)₂, OOtBu52.8-167.2
OH, OAc, OOtBu45.3-181.2
OtBu, OAc, OOtBu44.4-182.6

Experimental and Computational Protocols

The data presented above is derived from detailed computational studies employing Density Functional Theory. Understanding the methodologies is crucial for interpreting the results and for designing further computational or experimental investigations.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 03 software package. The geometries of all reactants, intermediates, transition states, and products were fully optimized at the DFT level using the B3LYP hybrid functional. For the vanadium atom, the LANL2DZ effective core potential and basis set were employed, while the 6-31G(d) basis set was used for all other atoms (C, H, O). Frequency calculations were performed at the same level of theory to characterize the nature of the stationary points (minima or transition states) and to compute thermodynamic properties, including Gibbs free energies.

The reaction mechanism is complex, involving various active species where the vanadium center can exist in either a +IV or +V oxidation state. The catalytic cycle is initiated by the activation of the VO(acac)₂ precatalyst by the oxidant, TBHP. The epoxidation then proceeds through a concerted mechanism, often referred to as the Sharpless mechanism. This involves the transfer of an oxygen atom from the vanadium-peroxo species to the alkene. The identity of the ligands attached to the vanadium center significantly influences the activation energy of this step. As the reaction progresses, the acetylacetonate (acac) ligands can be replaced by other species present in the reaction mixture, such as acetate (B1210297) (OAc), hydroxyl (OH), or tert-butoxide (OtBu) groups, leading to a variety of active catalytic species.[1]

Visualizing the Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate the key steps in the this compound-catalyzed epoxidation of an alkene.

Catalytic_Cycle_Activation cluster_activation Catalyst Activation VO(acac)2 VO(acac)2 Active_Catalyst [VO(acac)(OOR)] or [VO(acac)(OOR)(ROH)] VO(acac)2->Active_Catalyst + ROOH

Caption: Activation of the VO(acac)₂ precatalyst by a hydroperoxide (ROOH).

Catalytic_Cycle_Epoxidation cluster_cycle Epoxidation Cycle Active_Catalyst Active V-peroxo Species Alkene_Complex Alkene Coordination Active_Catalyst->Alkene_Complex + Alkene Transition_State Oxygen Transfer (TS) Alkene_Complex->Transition_State Product_Complex Epoxide Product Complex Transition_State->Product_Complex Regenerated_Catalyst Regenerated Catalyst Product_Complex->Regenerated_Catalyst - Epoxide Regenerated_Catalyst->Active_Catalyst + ROOH - ROH

Caption: The Sharpless mechanism for alkene epoxidation catalyzed by an active vanadium-peroxo species.

References

A Comparative Guide to the Kinetics of Vanadyl Acetylacetonate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadyl acetylacetonate (B107027), VO(acac)₂, is a widely utilized catalyst in organic synthesis, particularly for oxidation reactions.[1][2] Its popularity stems from its efficiency, selectivity, and relatively low cost. This guide provides a comparative analysis of the kinetic performance of vanadyl acetylacetonate in key catalytic reactions, supported by experimental data. We will delve into its application in the epoxidation of olefins and the oxidation of sulfides, comparing its performance with alternative catalytic systems.

Performance Comparison in Catalytic Oxidation

The efficacy of a catalyst is paramount in chemical synthesis. Below, we compare the performance of this compound with other catalysts in two key oxidation reactions. The data, compiled from various studies, highlights the catalyst's activity under specific conditions. It is important to note that direct comparison of catalytic activities can be challenging due to variations in experimental conditions across different research works.

Epoxidation of Olefins

This compound is a well-known catalyst for the epoxidation of olefins, a critical transformation in organic synthesis.[3]

SubstrateCatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Epoxide/By-product RatioReference
IsosafroleVO(acac)₂TBHPAcetonitrileRT8--[3]
Isosafroleoxovanadium(salen)TBHPAcetonitrileRT8-51% (best)[3]
Cyclohexene (B86901)VO(acac)₂/TBHP systemTBHP---Similar to MIL-47-[4]

TBHP: tert-Butyl hydroperoxide; RT: Room Temperature

In the epoxidation of isosafrole, an oxovanadium(salen) complex yielded a better epoxide-to-by-product ratio compared to this compound under the tested conditions.[3] For cyclohexene epoxidation, the homogeneous VO(acac)₂/TBHP system showed a conversion pattern similar to the heterogeneous catalyst MIL-47.[4]

Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides is another important application of this compound catalysis.

SubstrateCatalystOxidantSolventTemp. (°C)Yield (%)Reference
Various SulfidesVO(acac)₂ supported on titaniaTBHPDichloromethaneRTQuantitative[5]

The VO(acac)₂ catalyst supported on titania demonstrates high efficiency, providing quantitative yields of sulfoxides at room temperature using tert-butyl hydroperoxide (TBHP) as the oxidant.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for kinetic studies. Below is a representative protocol for a kinetic study of a this compound-catalyzed epoxidation reaction, adapted from the literature.[6]

General Procedure for VO(acac)₂ Catalyzed Epoxidation

This procedure outlines the steps for the epoxidation of an acyclic homoallylic diol.

Materials:

Procedure:

  • To a reaction flask, add this compound (0.014 equivalents).

  • Add toluene to achieve an approximate concentration of 0.08 M with respect to the substrate.

  • Add the alkenol (1.0 equivalent, e.g., 0.24 mmol).

  • Add tert-butyl hydroperoxide (1.1 equivalents) in toluene.

  • The reaction can be carried out at room temperature, under reflux (in a suitable solvent like cyclohexane), or using microwave irradiation (e.g., 113 °C, 150 W max).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Extract the mixture with hexane (3 times).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography using a suitable solvent system (e.g., 2:1 or 50:3 hexane/ethyl acetate).

Visualizing the Process

Diagrams can effectively illustrate complex workflows and reaction pathways. Below are Graphviz diagrams representing a typical experimental workflow for a kinetic study and a simplified reaction pathway for a VO(acac)₂-catalyzed oxidation.

Experimental_Workflow prep Reaction Setup (Catalyst, Substrate, Solvent) init Initiate Reaction (Add Oxidant) prep->init monitor Monitor Reaction Progress (e.g., GC, HPLC, TLC) init->monitor quench Quench Reaction monitor->quench kinetics Kinetic Data Analysis monitor->kinetics extract Workup & Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify analyze Product Analysis (e.g., NMR, MS) purify->analyze analyze->kinetics

A typical experimental workflow for a kinetic study.

Reaction_Pathway sub Substrate (e.g., Olefin) intermediate Active Vanadium-Peroxo Intermediate sub->intermediate cat VO(acac)₂ cat->intermediate oxidant Oxidant (e.g., TBHP) oxidant->intermediate product Product (e.g., Epoxide) intermediate->product cat_regen Regenerated VO(acac)₂ intermediate->cat_regen

Simplified pathway for VO(acac)₂-catalyzed oxidation.

References

A Comparative Guide to Vanadyl Acetylacetonate and Other Vanadium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Vanadyl acetylacetonate (B107027), [VO(acac)₂], is a widely utilized and versatile catalyst in organic synthesis, particularly favored for its efficiency and selectivity in various oxidation reactions. This guide provides an objective comparison of [VO(acac)₂] with other prominent vanadium-based catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Overview of Vanadyl Acetylacetonate

This compound is a blue-green, stable coordination complex of vanadium(IV).[1][2] It is soluble in many organic solvents, making it a convenient homogeneous catalyst.[1][2] Its catalytic activity often involves its oxidation to a vanadium(V) species, which acts as the active catalytic center.[2]

Key Catalytic Applications and Performance Comparison

The performance of vanadium catalysts is highly dependent on the specific reaction, substrate, and reaction conditions. Below, we compare the catalytic activity of this compound with other vanadium-based catalysts in two key transformations: epoxidation of allylic alcohols and sulfoxidation of sulfides.

Epoxidation of Allylic Alcohols

Vanadium catalysts are renowned for their ability to direct the epoxidation of allylic alcohols with high regioselectivity. The hydroxyl group of the substrate coordinates to the vanadium center, directing the oxidant to the adjacent double bond.

Comparative Data for the Epoxidation of Geraniol (B1671447):

CatalystOxidantSolventConversion (%)Selectivity (%) to 2,3-epoxygeraniolReference
[VO(acac)₂] t-BuOOHDichloromethane~90-100~99[2][3]
[VO(acac)₂]APTES@K10t-BuOOHNot SpecifiedHighHigh[4]
[VO(acac)₂]@Lapt-BuOOHNot SpecifiedModerateHigh[4]

Experimental Protocol: Epoxidation of Geraniol using [VO(acac)₂] [3]

  • Catalyst Preparation: A heterogeneous catalyst can be prepared by supporting [VO(acac)₂] on amine-activated carbon layers (CAT).

  • Reaction Setup: To a mixture of geraniol (1.0 mmol) and the heterogeneous catalyst (0.10 g) in dichloromethane, tert-butyl hydroperoxide (TBHP, 1.5 mmol) is added progressively with continuous stirring at room temperature.

  • Reaction Time: The reaction typically proceeds for 2.5 hours.

  • Work-up: The catalyst is filtered off, and the product is isolated from the filtrate.

Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Mix [VO(acac)₂] with amine-activated carbon prep2 Heterogeneous Catalyst prep1->prep2 Support react1 Geraniol + Catalyst in Dichloromethane prep2->react1 Add to reaction react2 Add TBHP react1->react2 react3 Stir at RT (2.5 hours) react2->react3 workup1 Filter react3->workup1 Reaction mixture workup2 Isolate Product workup1->workup2

The VO(acac)₂–TBHP system is highly effective for the exclusive epoxidation of the allylic double bond in geraniol.[2] In contrast, other epoxidizing agents like m-CPBA react with both double bonds.[2] The high selectivity is attributed to the coordination of the substrate's alcohol group to the vanadium(V) active species, which directs the hydroperoxide to the nearby double bond.[2]

Sulfoxidation of Sulfides

The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a crucial transformation in organic synthesis. Vanadium catalysts, including [VO(acac)₂], have demonstrated high efficiency and selectivity in this reaction.

Comparative Data for the Sulfoxidation of Thioanisole (B89551):

CatalystOxidantConversion (%)Selectivity (%) to SulfoxideReference
[VO(acac)₂] + H₂L³ (in situ) H₂O₂9580[5]
[VOCl(L¹)] H₂O₂10098[5]
[VO(OiPr)(L¹)] H₂O₂10098[5]
(µ-O){[VO(OiPr)(µ-O)(L³)]VO}₂ H₂O₂9085[5]
[VOCl(L³)] H₂O₂100100[5]
[VO(L²)] H₂O₂9590[5]

H₂L¹, H₂L², and H₂L³ represent different salan- and salen-type ligands.

Experimental Protocol: Sulfoxidation of Thioanisole [5]

  • Catalyst System: The catalyst can be a pre-synthesized vanadium complex or generated in situ by mixing [VO(acac)₂] and a suitable ligand.

  • Reaction Setup: To a solution of the vanadium catalyst in an appropriate solvent, thioanisole is added, followed by the dropwise addition of hydrogen peroxide (H₂O₂).

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Analysis: The conversion and selectivity are determined by gas chromatography (GC) or other suitable analytical techniques.

Sulfoxidation_Mechanism V_IV [VO(acac)₂] (V⁴⁺) V_V Active Vanadium(V) Species V_IV->V_V Oxidation Peroxo Vanadium Peroxo Complex V_V->Peroxo + H₂O₂ Peroxo->V_V + Sulfide - Sulfoxide Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Sulfide->Sulfoxide H2O2 H₂O₂ H2O H₂O H2O2->H2O

The data indicates that while in situ catalysts prepared from [VO(acac)₂] are effective, well-defined salan- and salen-type vanadium complexes can offer superior activity and selectivity in sulfoxidation reactions.[5] Notably, the monomeric species often exhibit better catalytic performance.[5]

Other Vanadium Catalysts and Their Performance

Beyond the examples above, a diverse range of vanadium catalysts have been developed and investigated for various oxidative transformations.

  • Vanadium-based Metal-Organic Frameworks (MOFs): These materials offer the advantage of a heterogeneous catalytic system with well-defined active sites. For instance, a vanadium-containing MOF, V-MIL-47, has been used for the epoxidation of cyclohexene.[6]

  • Supported Vanadium Catalysts: Immobilizing vanadium complexes on solid supports like silica, alumina, or polymers can enhance catalyst stability and recyclability.[4][7] For example, [VO(acac)₂] supported on titania has been used for the oxidation of sulfides with high yields.[8]

  • Vanadium Schiff Base Complexes: These complexes are highly tunable by modifying the Schiff base ligand, allowing for the optimization of catalytic activity and selectivity for various reactions, including epoxidation and sulfoxidation.[3][9]

Conclusion

This compound is a highly effective and versatile catalyst for a range of oxidation reactions, particularly the epoxidation of allylic alcohols where it exhibits exceptional regioselectivity. While it serves as a benchmark catalyst, the field of vanadium catalysis is continually evolving. For specific applications, other vanadium catalysts, such as well-defined Schiff base complexes or heterogeneous MOF-based and supported systems, may offer advantages in terms of activity, selectivity, and recyclability. The choice of catalyst should be guided by the specific requirements of the chemical transformation, including substrate scope, desired product selectivity, and process considerations such as catalyst recovery and reuse.

References

Characterization of VO(acac)2 adducts with Lewis bases

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Characterization of VO(acac)₂ Adducts with Lewis Bases

For researchers, scientists, and professionals in drug development, understanding the interaction of vanadyl acetylacetonate (B107027) (VO(acac)₂) with Lewis bases is crucial for the design of new therapeutic agents and catalysts. This guide provides a comparative analysis of the structural and spectroscopic properties of VO(acac)₂ adducts with various Lewis bases, supported by experimental data and detailed protocols.

Introduction

Bis(acetylacetonato)oxovanadium(IV), commonly known as VO(acac)₂, is a five-coordinate square pyramidal complex. The vanadium center in this complex is a weak Lewis acid, readily forming six-coordinate, distorted octahedral adducts with a variety of Lewis bases, particularly nitrogen and oxygen donors.[1][2][3] This interaction involves the coordination of the Lewis base at the axial position trans to the vanadyl oxygen (V=O bond).[4][5] The formation of these adducts leads to significant and measurable changes in the spectroscopic and structural parameters of the complex, providing insights into the nature of the VO(acac)₂-Lewis base interaction.

Adduct Formation

The formation of a VO(acac)₂ adduct with a Lewis base (L) can be represented by the following equilibrium:

VO(acac)₂ + L ⇌ VO(acac)₂-L

The Lewis base donates a lone pair of electrons to an empty d-orbital of the vanadium center. This increases the electron density on the vanadium, which in turn weakens the V=O double bond.[4][6] This electronic effect is the basis for the observed changes in the spectroscopic properties of the adducts.

Diagram 1: Adduct formation between VO(acac)₂ and a Lewis base.

Comparative Spectroscopic Data

The formation of adducts with Lewis bases induces characteristic shifts in the spectroscopic signatures of VO(acac)₂. These changes can be quantified and compared to understand the relative strengths of the Lewis bases and their influence on the electronic structure of the vanadium center.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon adduct formation is the shift of the V=O stretching frequency (ν(V=O)) to lower wavenumbers.[4][5][6] This is a direct consequence of the weakening and lengthening of the V=O bond due to the trans influence of the coordinated Lewis base.[4] The magnitude of this shift generally correlates with the basicity of the Lewis base; stronger bases cause a larger decrease in the V=O stretching frequency.[7]

AdductLewis Baseν(V=O) (cm⁻¹)Δν(V=O) (cm⁻¹)Reference
VO(acac)₂-~997-[4][6]
VO(acac)₂(pyridine)Pyridine (B92270)~965-32[4][6][7]
VO(acac)₂(4-methylpyridine)4-Methylpyridine~952-45[7]
VO(acac)₂(4-dimethylaminopyridine)4-Dimethylaminopyridine (DMAP)~947-50[7]
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic d¹ VO(acac)₂ complexes. The isotropic g-value (g_iso) and the isotropic hyperfine coupling constant (A_iso) are sensitive to the coordination environment of the vanadium ion. Upon adduct formation, changes in these parameters are observed, reflecting the alteration of the electronic structure.

Adduct/Solventg_isoA_iso (x 10⁻⁴ cm⁻¹)Reference
VO(acac)₂ in CH₂Cl₂1.969108.7[8]
VO(acac)₂ in H₂O1.96699.5[9]
VO(acac)₂ in CH₃OH1.967101.5[9]

Anisotropic EPR parameters, obtained from frozen solutions, provide more detailed information about the geometry and bonding in the complex.

Speciesg∥g⊥A∥ (x 10⁻⁴ cm⁻¹)A⊥ (x 10⁻⁴ cm⁻¹)Reference
VO(acac)₂ in H₂O1.9461.976182.059.0[9]
VO(acac)₂ in CH₃OH1.9461.978185.560.0[9]
UV-Visible Spectroscopy

VO(acac)₂ exhibits d-d electronic transitions in the visible region of the spectrum. The positions of these absorption bands are sensitive to the coordination of a sixth ligand. Adduct formation typically causes a shift in these bands, which can be correlated with the Lewis base strength.[10]

Adduct/SolventBand I (nm)Band II (nm)Reference
VO(acac)₂ in Chloroform~592~770[11]
VO(acac)₂ in Pyridine~571~714[11]

Comparative Structural Data

Single-crystal X-ray diffraction provides definitive structural information. For VO(acac)₂ adducts with pyridine derivatives, the coordination of the nitrogenous base in the axial position trans to the oxo ligand leads to a distorted octahedral geometry.[12]

AdductV=O Bond Length (Å)V-N Bond Length (Å)O=V-O(acac) Bond Angle (°)Reference
VO(acac)₂(pyridine)1.6022.38698.05, 99.84[12]
VO(acac)₂(4-cyanopyridine)1.6082.40298.42, 98.91[12]
VO(acac)₂(4-methoxypyridine)1.6212.114(cis isomer)[12]

Interestingly, the adduct with the electron-donating 4-methoxypyridine (B45360) crystallizes as a cis-isomer, where the Lewis base is not trans to the V=O group, resulting in a significantly shorter V-N bond.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and characterization of VO(acac)₂ adducts.

Synthesis of VO(acac)₂-Pyridine Adduct

synthesis_workflow cluster_synthesis Synthesis of VO(acac)₂ cluster_adduct_formation Adduct Formation start Start with V₂O₅ reflux Reflux with H₂SO₄, H₂O, and Ethanol (B145695) start->reflux chelation Add acetylacetone (B45752) (acacH) reflux->chelation neutralization Neutralize with Na₂CO₃ solution chelation->neutralization filtration Filter and collect blue-green VO(acac)₂ precipitate neutralization->filtration dissolve Dissolve VO(acac)₂ in a suitable solvent (e.g., CH₂Cl₂) filtration->dissolve Purified VO(acac)₂ add_pyridine Add an equimolar amount of pyridine dissolve->add_pyridine stir Stir the reaction mixture add_pyridine->stir crystallize Allow slow evaporation to obtain crystals of VO(acac)₂-pyridine stir->crystallize

Diagram 2: Experimental workflow for the synthesis of VO(acac)₂ and its pyridine adduct.

Procedure:

  • Synthesis of VO(acac)₂: Vanadium pentoxide (V₂O₅) is reduced and complexed with acetylacetone. A common method involves refluxing V₂O₅ in an acidic aqueous ethanol solution, followed by the addition of acetylacetone and neutralization to precipitate the VO(acac)₂ complex.[6] The crude product is then filtered, washed, and can be recrystallized.[2]

  • Adduct Formation: To a solution of VO(acac)₂ in a minimal amount of a suitable solvent (e.g., dichloromethane), an equimolar amount of the Lewis base (e.g., pyridine) is added.[12] The mixture is stirred, and the adduct can be isolated by slow evaporation of the solvent to yield crystals.[12]

Characterization Techniques
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. The V=O stretching band is typically observed in the 950-1000 cm⁻¹ region.[7]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectra are recorded on an X-band spectrometer. Isotropic spectra are obtained from dilute solutions at room temperature. Anisotropic spectra are recorded on frozen solutions at cryogenic temperatures (e.g., 77 K).

  • UV-Visible Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. Solutions of the complexes are prepared in appropriate spectroscopic grade solvents, and spectra are typically recorded in the 300-900 nm range.[13]

  • Single-Crystal X-ray Diffraction: Suitable single crystals of the adducts are grown, and their structures are determined using a single-crystal X-ray diffractometer. This technique provides precise bond lengths and angles.[12]

Conclusion

The characterization of VO(acac)₂ adducts with Lewis bases reveals a clear correlation between the electronic properties of the Lewis base and the spectroscopic and structural parameters of the resulting adduct. The systematic shifts in IR, EPR, and UV-Vis spectra, along with detailed structural information from X-ray crystallography, provide a robust framework for understanding and predicting the behavior of these important compounds. This comparative guide serves as a valuable resource for the rational design of new vanadium-based complexes with tailored properties for applications in medicine and catalysis.

References

A Comparative Guide to the EPR Spectroscopy of Vanadyl Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Electron Paramagnetic Resonance (EPR) spectroscopic properties of vanadyl acetylacetonate (B107027), a common organometallic complex, with related vanadyl compounds. The objective is to offer a clear, data-driven resource for researchers utilizing EPR spectroscopy to study metalloproteins, drug interactions, and catalytic processes. This document summarizes key quantitative data, details experimental protocols for spectral acquisition, and visualizes the experimental workflow and data interpretation.

Performance Comparison: Spin Hamiltonian Parameters

The EPR spectrum of the vanadyl ion (VO²⁺), a d¹ system with an unpaired electron, is characterized by its g-tensor and the hyperfine coupling tensor (A) arising from the interaction of the electron spin with the ⁵¹V nucleus (I = 7/2). These parameters are sensitive to the coordination environment of the vanadium center. In frozen solutions, the anisotropy of these tensors provides detailed structural information. For vanadyl complexes with axial symmetry, the tensors are defined by their parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components.

The following table summarizes the experimentally determined spin Hamiltonian parameters for vanadyl acetylacetonate and a selection of alternative vanadyl complexes, allowing for a direct comparison of their electronic structures.

ComplexSolvent/Matrixg∥g⊥A∥ (x 10⁻⁴ cm⁻¹)A⊥ (x 10⁻⁴ cm⁻¹)Reference
This compound (VO(acac)₂) CH₂Cl₂/Ethanol (1:1)1.9591.969165.052.5[1]
Toluene (B28343)----
Water (with H₂O coordination)1.9481.980179.267.5[2]
[VO(H₂O)₅]²⁺ Water1.9321.979183.170.3[2]
[VO(nta)(H₂O)]⁻ Water1.9471.977173.364.9[2]
[VO(ox)₂(H₂O)]²⁻ Water1.9431.978175.465.5[2]
[VO(Hdtpa)]²⁻ Water1.9541.977166.162.4[2]

Note: Hyperfine coupling constants are often reported in units of MHz or Gauss. Conversions may be necessary for direct comparison. The values presented here provide a basis for understanding the relative electronic environments.

Experimental Protocols

The following provides a detailed methodology for obtaining the EPR spectrum of this compound in a frozen solution, a common technique to resolve the anisotropic spectral features.

Objective: To determine the anisotropic g and A tensor values for this compound.

Materials:

  • This compound (VO(acac)₂)

  • Toluene or a 1:1 mixture of dichloromethane (B109758) and ethanol

  • Quartz EPR tubes (4 mm diameter)

  • Liquid nitrogen

  • EPR spectrometer (X-band)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-3 mM) in the chosen solvent (e.g., toluene or a 1:1 mixture of dichloromethane and ethanol).[3][4] The solution should be only faintly colored to avoid concentration-dependent line broadening.

    • Transfer the solution into a quartz EPR tube to a height of approximately 2-3 inches.[3]

  • Spectrometer Setup:

    • Set the EPR spectrometer to operate at X-band frequency (~9.5 GHz).

    • Insert the sample into the resonant cavity.

    • Cool the sample to 77 K using a liquid nitrogen cryostat.

  • Data Acquisition:

    • Record the EPR spectrum. Typical instrument settings for vanadyl complexes include:

      • Microwave Power: 1 mW[2]

      • Modulation Amplitude: 0.2 mT[2]

      • Sweep Width: Sufficient to encompass all spectral features (e.g., 200 mT).

      • Time Constant and Sweep Time: Optimized for an adequate signal-to-noise ratio.

  • Data Analysis:

    • The resulting anisotropic spectrum will display a series of parallel and perpendicular features due to the hyperfine interaction with the ⁵¹V nucleus.

    • The g∥, g⊥, A∥, and A⊥ parameters can be extracted from the spectrum by measuring the magnetic field positions of the distinct turning points in the first derivative spectrum.

    • For more accurate determination, the experimental spectrum can be simulated using software that employs the spin Hamiltonian for an S=1/2, I=7/2 system.

Visualizations

The following diagrams illustrate the experimental workflow for EPR spectroscopy of this compound and the logical relationship between the experimental data and the derived spin Hamiltonian parameters.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve VO(acac)₂ in Toluene prep2 Transfer to EPR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Cool to 77 K acq1->acq2 acq3 Record EPR Spectrum acq2->acq3 ana1 Identify Parallel & Perpendicular Features acq3->ana1 ana2 Simulate Spectrum ana1->ana2 ana3 Extract Spin Hamiltonian Parameters ana2->ana3 logical_relationship cluster_params Spin Hamiltonian Parameters exp_spec Experimental EPR Spectrum g_parallel g∥ exp_spec->g_parallel determines g_perp g⊥ exp_spec->g_perp determines A_parallel A∥ exp_spec->A_parallel determines A_perp A⊥ exp_spec->A_perp determines sim_spec Simulated EPR Spectrum g_parallel->sim_spec input for g_perp->sim_spec input for A_parallel->sim_spec input for A_perp->sim_spec input for sim_spec->exp_spec validates

References

A Comparative Guide to HPLC Analysis of Vanadyl Acetylacetonate-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is paramount. Vanadyl acetylacetonate (B107027) [VO(acac)₂] has emerged as a versatile catalyst in various organic transformations, notably in oxidation reactions. This guide provides a comparative analysis of vanadyl acetylacetonate's performance against other catalysts, with a focus on reactions monitored by High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by experimental data and detailed protocols to aid in the practical application and evaluation of these catalytic systems.

Performance Comparison of Catalysts in Sulfide (B99878) Oxidation

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry where sulfoxides are common structural motifs in drug candidates.[1] this compound has demonstrated efficacy as a catalyst for this reaction. Below is a comparison of its performance with other catalytic systems, with reaction outcomes quantified by HPLC analysis.

Catalyst SystemSubstrateOxidantReaction TimeConversion (%)Selectivity to Sulfoxide (B87167) (%)Enantiomeric Excess (ee %)Reference
VO(acac)₂ / H₂O₂ Thioanisole (B89551)H₂O₂3 h>99>99N/A[2]
VO(acac)₂ on Titania / TBHP ThioanisoleTBHP1 h98>99N/A[2]
Iron(III) Corrole / PhIO ThioanisolePhIO3 h100N/A40[3]
[DEDSA][MnO₄] Aryl/Alkyl sulfides[MnO₄]⁻40-120 min67-98HighN/A[4]
Rh₂(esp)₂ / TBHP Various sulfidesTBHPNot specifiedHighHighN/A[4]
Ag/white graphene foam Methanol (B129727)O₂-T₅₀ = 50°C, T₉₅ = 110°C-N/A[5]

Note: T₅₀ and T₉₅ represent the temperatures at which 50% and 95% conversion is achieved, respectively. N/A indicates that the data was not applicable or not provided in the cited source. This table showcases the competitive performance of this compound, particularly in terms of achieving high conversion and selectivity under mild conditions.

Experimental Protocols

Reproducible experimental results hinge on detailed and accurate protocols. The following sections provide methodologies for a typical this compound-catalyzed sulfide oxidation and its subsequent HPLC analysis.

Protocol 1: this compound-Catalyzed Oxidation of Thioanisole

This protocol describes the selective oxidation of thioanisole to methyl phenyl sulfoxide using this compound as a catalyst and hydrogen peroxide as the oxidant.

Materials:

  • Thioanisole

  • This compound [VO(acac)₂]

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Methanol (or other suitable solvent)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve thioanisole (1 mmol) and this compound (0.01 mmol, 1 mol%) in methanol (10 mL).

  • To this solution, add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise at room temperature with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin-Layer Chromatography (TLC) or directly by HPLC after quenching.

  • Upon completion of the reaction (as indicated by the disappearance of the starting material), quench the reaction by adding a small amount of sodium sulfite (B76179) solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: HPLC Analysis of Sulfide Oxidation Reaction

This protocol outlines the HPLC method for the quantitative analysis of the reaction mixture from the sulfide oxidation, allowing for the determination of conversion and selectivity.

HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: A chiral stationary phase (CSP) column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), is often used for separating enantiomers of chiral sulfoxides.[1] For achiral separations, a C18 column is common.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is frequently used for chiral separations on polysaccharide-based CSPs.[1] For reversed-phase separations on a C18 column, a gradient of acetonitrile (B52724) and water is typical.[6]

  • Flow Rate: Typically set between 0.5 and 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.[1]

  • Detection: UV detection at a wavelength where both the substrate and the product have significant absorbance, for example, 254 nm.[6]

Sample Preparation:

  • Accurately weigh and dissolve a sample of the crude reaction mixture in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]

  • If necessary, use a compatible solvent that is miscible with the mobile phase to ensure complete dissolution.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Quantification:

  • Reaction conversion and product selectivity can be determined by comparing the peak areas of the substrate and product in the HPLC chromatogram.[3] An internal standard can be used for more accurate quantification.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and a generalized reaction pathway.

Experimental_Workflow cluster_reaction Catalytic Reaction cluster_workup Work-up cluster_analysis HPLC Analysis start Dissolve Substrate & Catalyst add_oxidant Add Oxidant start->add_oxidant reaction Stir at Room Temperature add_oxidant->reaction monitoring Monitor by TLC/HPLC reaction->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Purify (if needed) concentration->purification sample_prep Prepare Sample purification->sample_prep injection Inject into HPLC sample_prep->injection data_analysis Analyze Data injection->data_analysis

Caption: Experimental workflow for catalytic oxidation and HPLC analysis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Sulfide Sulfide (R-S-R') Catalyst VO(acac)₂ Sulfide->Catalyst 1. Oxidant Oxidant (e.g., H₂O₂) Oxidant->Catalyst 2. Sulfoxide Sulfoxide (R-SO-R') Catalyst->Sulfoxide 3. Byproduct Byproduct (e.g., H₂O) Catalyst->Byproduct 4.

Caption: Generalized pathway for VO(acac)₂-catalyzed sulfide oxidation.

References

A Comparative Analysis of Homogeneous and Heterogeneous Vanadyl(IV) Acetylacetonate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between homogeneous and heterogeneous catalysts is a critical decision that impacts reaction efficiency, product purity, and process sustainability. This guide provides a detailed comparison of homogeneous and heterogeneous vanadyl(IV) acetylacetonate (B107027) (VO(acac)₂), a versatile catalyst employed in various organic transformations, with a focus on oxidation reactions.

Vanadyl acetylacetonate is a coordination complex widely utilized as a catalyst precursor in oxidation chemistry, including the epoxidation of allylic alcohols and the oxidation of sulfides and aldehydes. While its homogeneous application offers high activity and selectivity, challenges related to catalyst separation and reuse have driven the development of heterogeneous counterparts. This guide objectively evaluates the performance of both catalytic systems, supported by experimental data and detailed protocols.

Performance Comparison: Homogeneous vs. Heterogeneous VO(acac)₂

The efficacy of a catalyst is determined by several key metrics, including conversion, selectivity, and reusability. The following table summarizes the performance of homogeneous and heterogeneous VO(acac)₂ catalysts in various oxidation reactions based on available literature.

ReactionCatalyst SystemSubstrateOxidantConversion (%)Selectivity (%)ReusabilityReference
Sulfide (B99878) Oxidation Homogeneous: VO(acac)₂ with chiral Schiff-base ligandAlkyl aryl sulfidesH₂O₂Good to Excellent YieldsHigh (for sulfoxides)Not reported[1][2]
Heterogeneous: VO(acac)₂ on TitaniaSulfidesTBHPQuantitativeHigh (for sulfoxides)At least 5 cycles with no significant loss of activity[3]
Aldehyde Oxidation Homogeneous: VO(acac)₂Aromatic and aliphatic aldehydesH₂O₂Nearly quantitative yieldsHigh (for carboxylic acids)Not applicable[4][5]
Heterogeneous: TiO₂-supported VO(acac)₂ (TSV)AldehydesH₂O₂GoodHighAt least 5 cycles with some deactivation[4][5]
Allylic Alcohol Epoxidation Homogeneous: VO(acac)₂GeraniolTBHPHighHigh (for epoxide at the allylic position)Not applicable[6]
Heterogeneous: VO(acac)₂ in a Metal-Organic Framework (MOF)Cinnamyl alcoholTBHPVaries (influences chemoselectivity towards dehydrogenation)VariesReported[7]
Heterogeneous: VO(acac)₂ with amine-activated carbonsAllylic alcoholsTBHP93Not specifiedNot specified[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline typical experimental protocols for reactions catalyzed by homogeneous and heterogeneous VO(acac)₂.

Synthesis of Heterogeneous VO(acac)₂ on Alumina (B75360)

A common method for preparing heterogeneous VO(acac)₂ catalysts involves the impregnation of the complex onto a solid support.

Procedure:

  • The alumina support is pre-treated to ensure the presence of surface hydroxyl groups.

  • The VO(acac)₂ complex is dissolved in a suitable organic solvent.

  • The alumina support is added to the VO(acac)₂ solution, and the mixture is stirred to allow for the adsorption of the complex onto the support surface.

  • The solvent is removed under reduced pressure.

  • The resulting solid is subjected to thermal treatment to convert the adsorbed complex into a supported vanadium oxide catalyst.[9][10] This process involves the interaction of VO(acac)₂ with the hydroxyl groups on the alumina surface.[9][10]

Catalytic Oxidation of Sulfides

Homogeneous Protocol (Asymmetric Oxidation):

  • In a reaction vessel, the chiral Schiff-base ligand and VO(acac)₂ are dissolved in a suitable solvent (e.g., chloroform).

  • The sulfide substrate is added to the mixture.

  • The reaction is initiated by the dropwise addition of hydrogen peroxide (H₂O₂) at a controlled temperature (e.g., 0 °C).

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up to isolate the sulfoxide (B87167) product. This protocol has been shown to produce highly enantioenriched aryl alkyl sulfoxides.[1][2]

Heterogeneous Protocol:

  • The heterogeneous catalyst (e.g., VO(acac)₂ supported on titania) is suspended in a solvent such as dichloromethane.[3]

  • The sulfide substrate is added to the suspension.

  • The oxidant, tert-butyl hydroperoxide (TBHP), is added to the mixture at room temperature.[3]

  • The reaction is stirred until completion, as monitored by TLC or GC.

  • After the reaction, the solid catalyst is separated by simple filtration, and the product is isolated from the filtrate. The recovered catalyst can be washed, dried, and reused in subsequent reactions.[3]

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing catalytic performance.

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for comparing the performance of homogeneous and heterogeneous catalysts.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison Homogeneous Catalyst Homogeneous Catalyst Reaction Setup A Reaction Setup A Homogeneous Catalyst->Reaction Setup A Heterogeneous Catalyst Heterogeneous Catalyst Reaction Setup B Reaction Setup B Heterogeneous Catalyst->Reaction Setup B Product Analysis Product Analysis Reaction Setup A->Product Analysis Reaction Setup B->Product Analysis Catalyst Recovery Catalyst Recovery Reaction Setup B->Catalyst Recovery Filtration Performance Metrics Performance Metrics Product Analysis->Performance Metrics Conversion, Selectivity Catalyst Recovery->Performance Metrics Reusability

Caption: Comparative Experimental Workflow.

Proposed Mechanism for Aldehyde Oxidation

The oxidation of aldehydes to carboxylic acids catalyzed by VO(acac)₂ in the presence of H₂O₂ is believed to proceed through the formation of peroxovanadium species.

G VO(acac)2 VO(acac)2 Peroxovanadium Species Peroxovanadium Species VO(acac)2->Peroxovanadium Species + H2O2 H2O2 H2O2 Intermediate Intermediate Peroxovanadium Species->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Carboxylic Acid Carboxylic Acid Intermediate->Carboxylic Acid Catalyst Regeneration Catalyst Regeneration Intermediate->Catalyst Regeneration Catalyst Regeneration->VO(acac)2

Caption: Aldehyde Oxidation Mechanism.

Mechanism of Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols with VO(acac)₂ and TBHP is a well-established reaction. The catalyst is oxidized by TBHP to a vanadium(V) species, which then coordinates with the alcohol and the hydroperoxide, directing the epoxidation to the double bond.[6]

G VO(acac)2 (V IV) VO(acac)2 (V IV) V(V) Species V(V) Species VO(acac)2 (V IV)->V(V) Species + TBHP TBHP TBHP Ternary Complex Ternary Complex TBHP->Ternary Complex V(V) Species->Ternary Complex Allylic Alcohol Allylic Alcohol Allylic Alcohol->Ternary Complex Epoxide Epoxide Ternary Complex->Epoxide O-transfer V(V) tert-butoxide V(V) tert-butoxide Ternary Complex->V(V) tert-butoxide

Caption: Allylic Alcohol Epoxidation.

Conclusion

The choice between homogeneous and heterogeneous VO(acac)₂ catalysts depends on the specific requirements of the chemical transformation. Homogeneous catalysts often exhibit superior activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. However, the significant advantage of heterogeneous catalysts lies in their ease of separation and potential for reuse, which are critical factors for sustainable and cost-effective industrial processes.

Heterogenization of VO(acac)₂ on supports like titania has been shown to yield robust and recyclable catalysts for sulfide oxidation.[3] Similarly, supported VO(acac)₂ demonstrates good performance in aldehyde oxidation, although some deactivation may occur.[4][5] In the case of allylic alcohol epoxidation, heterogenization can even alter the chemoselectivity of the reaction.[7]

Future research will likely focus on the development of novel heterogeneous VO(acac)₂ catalysts with enhanced stability, activity, and selectivity, minimizing leaching of the active metal and further bridging the performance gap with their homogeneous counterparts. For professionals in drug development and fine chemical synthesis, the advancements in heterogeneous catalysis offer promising avenues for cleaner and more efficient manufacturing processes.

References

Safety Operating Guide

Proper Disposal of Vanadyl Acetylacetonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Vanadyl acetylacetonate (B107027), a blue-green solid frequently utilized as a catalyst in organic chemistry, necessitates careful handling and disposal due to its hazardous properties.[1][2] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of vanadyl acetylacetonate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.[1] this compound is considered a hazardous substance and can be harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[4][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[3][4]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[4]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[3][6]

Step-by-Step Disposal Procedure

This compound and its container must be disposed of as hazardous waste.[1] All waste management must comply with local, state, and federal regulations.[1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, suitable, and clearly labeled hazardous waste container.[1][6]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[3][6]

  • Spill Management:

    • In the event of a spill, immediately clear the area of personnel and move upwind.[1]

    • Avoid generating dust.[1][3] Use dry clean-up procedures, such as gently sweeping or vacuuming the material.[1]

    • Place the collected material into a suitable, labeled container for waste disposal.[1][6]

    • Do not allow the chemical to enter drains or waterways.[3][4]

  • Disposal Method:

    • The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4]

    • One suggested disposal technique involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Recycling may be an option for unused or uncontaminated material; consult the manufacturer or a waste management authority for possibilities.[1]

  • Contaminated Packaging:

    • Dispose of the original container as unused product, following the same hazardous waste disposal protocols.[4]

Quantitative Data Summary
Parameter Value Species Reference
LD50 Oral970 mg/kgRat[1]
LD50 Dermal810 mg/kgRabbit[1]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for hazardous chemicals and do not involve experimental methodologies. The primary "protocol" is the strict adherence to the step-by-step guidance provided, which is derived from safety data sheets.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.

cluster_prep Preparation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (e.g., unused chemical, contaminated items) ppe->waste_gen spill Spill Occurs ppe->spill collect_waste Collect in Labeled Hazardous Waste Container waste_gen->collect_waste spill->collect_waste Clean up with dry methods store_waste Store in Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal transport Arrange for Professional Waste Transport contact_disposal->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Vanadyl acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vanadyl Acetylacetonate (B107027)

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling Vanadyl acetylacetonate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

This compound is a blue-green solid used as a catalyst in organic chemistry, such as in the epoxidation of allylic alcohols.[1] While a valuable reagent, it is classified as a hazardous substance and presents several health risks. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Vanadium and its compounds can cause irritations to the eyes, skin, and mucous membranes, and inhalation may lead to coughing and dyspnea.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Use Cases
Hands Chemical-resistant glovesWear impervious gloves (e.g., PVC).[7] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[7] Always inspect gloves before use and use proper removal techniques.[8][9]
Eyes/Face Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 (EU) or be NIOSH (US) approved.[3][8] A face shield may also be necessary depending on the scale of work.[9]
Respiratory Dust mask or respiratorA dust mask (e.g., N95) is recommended for handling the powder.[4] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. Use only in a chemical fume hood or a well-ventilated area.[3][5]
Body Laboratory coat and protective clothingWear appropriate protective clothing to prevent skin exposure.[2] Ensure clothing is impervious to the chemical.[3]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps to ensure the safe handling of this compound throughout the experimental workflow.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and operational.[2]

  • Work exclusively in a well-ventilated area or a certified chemical fume hood.[3][5][8]

  • Before starting, review the Safety Data Sheet (SDS) and be familiar with all emergency procedures.[6][10]

2. Handling the Solid Compound:

  • Avoid all personal contact, including the inhalation of dust.[7]

  • Do not eat, drink, or smoke in the handling area.[3][6]

  • When weighing or transferring the powder, do so in a fume hood to minimize dust generation.[8]

  • Avoid the formation of dust and aerosols.[3][8]

3. Solution Preparation and Use:

  • When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Keep containers tightly closed when not in use.[3][10]

4. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][6]

  • Decontaminate all work surfaces after use.

  • Remove and launder contaminated clothing separately before reuse.[3][10][11]

5. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3][10]

  • Keep the container tightly sealed to prevent exposure to air.[2][9]

  • Store locked up and away from incompatible materials, such as strong oxidizing agents.[2][6][10]

Emergency Procedures

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for several minutes.[6][10] Remove contact lenses if present and easy to do.[6][10] Continue rinsing and seek immediate medical attention from an ophthalmologist.[6][10]
Skin Contact Take off immediately all contaminated clothing.[6][10] Rinse the affected skin area with water and soap.[7] If skin irritation occurs, seek medical advice.[3][10]
Inhalation Move the person to fresh air.[3][6][10] If breathing is difficult, provide respiratory support. Call a poison center or doctor if you feel unwell.[3]
Ingestion If swallowed, immediately make the victim drink water (two glasses at most).[6][10] Do NOT induce vomiting.[12] Call a poison center or doctor immediately.[3][5]

Spill Cleanup Protocol

A chemical spill must be managed promptly and safely. The procedure depends on the scale of the spill.

Minor Spill:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.[3]

  • Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection.[3]

  • Contain Spill: Use a dry, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill.[13]

  • Clean Up: Use dry clean-up procedures; avoid generating dust.[7][12] Carefully sweep or vacuum the material. Do NOT use air hoses for cleaning.[11]

  • Collect Waste: Place the spilled material and absorbent into a suitable, closed, and labeled container for hazardous waste disposal.[3][7][12]

  • Decontaminate: Clean the spill area thoroughly.

Major Spill:

  • Evacuate Immediately: Clear the area of all personnel.[3][7]

  • Alert Authorities: Move upwind and alert emergency responders (e.g., lab manager, EHS, fire department), informing them of the location and nature of the hazard.[7][12]

  • Restrict Access: Prevent entry into the contaminated area.

  • Await Professional Response: Only trained emergency personnel with appropriate protective gear, including self-contained breathing apparatus, should handle a major spill.[6]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed, and appropriate container.[7][8]

  • Professional Disposal: All waste must be handled in accordance with local, state, and federal regulations.[7] Contact a licensed professional waste disposal service to dispose of the material.[8] Do not let the product enter drains.[6][8][10]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[8][9]

Mandatory Visualization

The following diagram illustrates the logical workflow for responding to a chemical spill involving this compound.

G spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill assess->minor_spill Is it manageable by lab personnel? major_spill Major Spill assess->major_spill No evacuate_area Evacuate Immediate Area Alert Nearby Personnel minor_spill->evacuate_area Yes evacuate_all EVACUATE ALL PERSONNEL FROM THE AREA major_spill->evacuate_all don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate_area->don_ppe contain_spill Contain Spill with Dry Absorbent Material don_ppe->contain_spill cleanup Clean Up Using Dry Methods Avoid Dust Generation contain_spill->cleanup dispose Collect Waste in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report_minor Report Incident decontaminate->report_minor alert_emergency Alert Emergency Responders (EHS, 911) evacuate_all->alert_emergency restrict_access Restrict Access to Area alert_emergency->restrict_access await_response Await Professional Emergency Response restrict_access->await_response report_major Report Incident await_response->report_major

Caption: Workflow for Chemical Spill Response.

References

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